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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(2-bromo-3-methylphenyl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 2-(2-bromo-3-methylphenyl)acetate, a valuable building block in organic synthesis. From its fundament...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(2-bromo-3-methylphenyl)acetate, a valuable building block in organic synthesis. From its fundamental properties to detailed synthetic protocols and potential applications, this document serves as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Physical Properties

Methyl 2-(2-bromo-3-methylphenyl)acetate is a substituted phenylacetate derivative. Its core structure consists of a benzene ring substituted with a bromo and a methyl group, with a methyl acetate moiety attached at the adjacent position.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 512786-36-6[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Canonical SMILES CC1=C(Br)C(=CC=C1)CC(=O)OC
Physical State Not explicitly stated, likely a liquid or low-melting solid at room temperature
Storage Sealed in a dry environment at room temperature[1]

Synthesis of Methyl 2-(2-bromo-3-methylphenyl)acetate

The primary and most direct route to Methyl 2-(2-bromo-3-methylphenyl)acetate is through the Fischer esterification of its corresponding carboxylic acid, 2-(2-bromo-3-methylphenyl)acetic acid (CAS Number: 248920-11-8). This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.

Synthesis of the Precursor: 2-(2-bromo-3-methylphenyl)acetic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple synthetic routes to substituted phenylacetic acids exist, a common approach involves the functionalization of a suitable substituted toluene derivative.

Fischer Esterification: From Carboxylic Acid to Methyl Ester

The conversion of 2-(2-bromo-3-methylphenyl)acetic acid to its methyl ester is achieved via Fischer esterification. This equilibrium reaction is typically driven to completion by using a large excess of the alcohol (methanol in this case) and removing the water formed during the reaction.

Reaction Scheme:

Fischer_Esterification reactant1 2-(2-bromo-3-methylphenyl)acetic acid catalyst H₂SO₄ (cat.) reactant2 +  Methanol (excess) product Methyl 2-(2-bromo-3-methylphenyl)acetate catalyst->product Reflux water +  Water Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir confirmation Verified Structure nmr->confirmation ms->confirmation ir->confirmation

Sources

Exploratory

A Technical Guide to the Solubility Profile of Methyl 2-(2-bromo-3-methylphenyl)acetate in Organic Solvents

Executive Summary Methyl 2-(2-bromo-3-methylphenyl)acetate is a substituted phenylacetate ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3-methylphenyl)acetate is a substituted phenylacetate ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. A comprehensive understanding of its solubility profile across a range of organic solvents is a prerequisite for its effective use in reaction chemistry, purification processes (such as crystallization), and formulation development. This technical guide provides a robust framework for determining and interpreting the solubility of this compound. Due to the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document emphasizes a first-principles approach, detailing a self-validating experimental methodology grounded in established Good Laboratory Practices (GLP).[1][2][3] We present a detailed protocol for equilibrium solubility determination via the shake-flask method, coupled with a precise analytical quantification workflow using High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. For a compound like Methyl 2-(2-bromo-3-methylphenyl)acetate, solubility data dictates:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.

  • Purification Strategy: Solubility differences in various solvents are the basis for purification techniques like recrystallization and precipitation.

  • Process Scalability: A well-defined solubility profile is essential for developing robust and reproducible manufacturing processes.

  • Formulation Development: For final drug products, solubility directly impacts bioavailability and the choice of delivery vehicle.

The molecular structure of Methyl 2-(2-bromo-3-methylphenyl)acetate—featuring a substituted aromatic ring, a bromine atom, and a methyl ester group—suggests a predominantly non-polar to moderately polar character. Based on the principle of "like dissolves like," we can predict a general solubility trend. However, precise quantitative data can only be obtained through rigorous experimental measurement.

Predicted Solubility Behavior:

  • High Solubility Expected in: Chlorinated solvents (e.g., Dichloromethane), ethers (e.g., Tetrahydrofuran), esters (e.g., Ethyl Acetate), and aromatic hydrocarbons (e.g., Toluene).

  • Moderate to High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Acetonitrile).[4]

  • Low Solubility Expected in: Highly polar protic solvents (e.g., Water) and non-polar aliphatic hydrocarbons (e.g., Hexane).[5]

Recommended Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a solid compound in a solvent is the saturation shake-flask method.[6] This method involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Causality Behind the Shake-Flask Method

The core principle is to establish a thermodynamic equilibrium between the undissolved solid phase and the dissolved solute in the liquid phase. Using a visible excess of the solid is a critical, self-validating step; it provides a constant source of solute, ensuring that the solution becomes and remains saturated.[6] Temperature control is paramount, as solubility is a temperature-dependent property.[7] Agitation serves to increase the surface area of the solid exposed to the solvent, accelerating the time it takes to reach equilibrium.

Step-by-Step Methodology
  • Preparation: To a series of 10 mL glass vials with screw caps, add approximately 50-100 mg of Methyl 2-(2-bromo-3-methylphenyl)acetate. The key is to ensure a clear excess of solid will remain after saturation.

  • Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled orbital shaker or shaking water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

  • Agitation: Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A crucial aspect of trustworthiness is to verify that equilibrium has been reached. Therefore, it is recommended to take measurements at multiple time points (e.g., 24, 36, and 48 hours). Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values.[6][7]

  • Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a known volume (e.g., 1.0 mL) from the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being transferred. This step is critical for accuracy.

  • Dilution: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor accurately.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal & Place in Shaker at T °C B->C D Agitate until Equilibrium (24-48h) C->D E Sediment Excess Solid (≥2h) D->E Equilibrium Reached F Withdraw Supernatant via Syringe Filter E->F G Dilute Sample with Mobile Phase F->G H Quantify Concentration via HPLC-UV G->H Prepared Sample I Calculate Solubility (mg/mL & mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification: A Robust HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is the ideal technique for quantifying the concentration of Methyl 2-(2-bromo-3-methylphenyl)acetate due to its specificity, sensitivity, and the presence of a UV-active aromatic ring in the molecule.[8][9]

Experimental Protocol: HPLC Method Development
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, as it effectively retains non-polar to moderately polar compounds.[10]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water. A good starting point for method development would be an isocratic elution with 70:30 (v/v) ACN:Water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The aromatic ring will have strong absorbance in the UV region. Scan the compound from 200-400 nm to determine the wavelength of maximum absorbance (λ-max), likely around 220 nm or 254 nm, for optimal sensitivity.[11]

  • Injection Volume: 10 µL.

Protocol Validation: Ensuring Trustworthy Data
  • Calibration Curve: Prepare a series of standard solutions of Methyl 2-(2-bromo-3-methylphenyl)acetate of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Linearity: Inject each standard in triplicate and plot the mean peak area against concentration. The relationship must be linear, with a coefficient of determination (R²) > 0.999.

  • Quantification: Inject the diluted, filtered samples from the solubility experiment. Use the peak area and the regression equation from the calibration curve to determine the concentration in the diluted sample.

  • Final Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

HPLC cluster_hplc HPLC System cluster_input Input cluster_output Output mp Mobile Phase Acetonitrile:Water pump Pump 1.0 mL/min mp->pump injector Autosampler Injects Diluted Sample pump->injector column C18 Column Separation based on Polarity injector->column detector UV Detector Detects Analyte at λ-max column->detector data Data System Chromatogram & Peak Area detector->data result {Concentration (mg/mL)} data->result sample Diluted Saturated Solution sample->injector

Caption: High-Level Workflow for HPLC Quantification.

Data Presentation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and interpretation. The molecular weight of Methyl 2-(2-bromo-3-methylphenyl)acetate (C10H11BrO2) is approximately 243.09 g/mol . This value should be used to convert solubility from mass/volume to molarity.

Table 1: Experimentally Determined Solubility of Methyl 2-(2-bromo-3-methylphenyl)acetate at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic AcetoneExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
Esters Ethyl AcetateExperimental ValueCalculated Value
Ethers Tetrahydrofuran (THF)Experimental ValueCalculated Value
Alcohols MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Chlorinated Dichloromethane (DCM)Experimental ValueCalculated Value
Aromatic TolueneExperimental ValueCalculated Value
Aliphatic n-HexaneExperimental ValueCalculated Value

Conclusion

This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility profile of Methyl 2-(2-bromo-3-methylphenyl)acetate in a range of common organic solvents. By adhering to the principles of equilibrium solubility determination and employing a validated HPLC-UV method for quantification, researchers can generate the reliable and accurate data essential for informed decision-making in process development, purification, and formulation. This structured approach, grounded in established scientific practices, ensures the integrity and trustworthiness of the resulting solubility data, empowering scientists and drug development professionals to optimize the use of this valuable chemical intermediate.

References

  • Title: Introduction to Good Laboratory Practices (GLP)
  • Title: [Good laboratory practice of equilibrium solubility measurement] Source: PubMed URL
  • Title: How to determine the solubility of a substance in an organic solvent ?
  • Title: Determination of Solubility by Gravimetric Method Source: Course Hero URL
  • Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL
  • Title: handbook good laboratory practice (glp)
  • Title: Good Laboratory Practice (GLP)
  • Title: A Comprehensive Technical Guide to the Solubility of Methyl 2-(2-methoxyethoxy)
  • Title: A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)
  • Title: CAS 96-32-2: Bromoacetic acid methyl ester Source: CymitQuimica URL
  • Title: A robust method for quantifying 42 phenolic compounds by RP-HPLC Source: Embrapa URL
  • Title: Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists Source: Der Pharma Chemica URL
  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT Source: Acta Poloniae Pharmaceutica URL

Sources

Foundational

Thermodynamic Profiling and Stability Kinetics of Methyl 2-(2-bromo-3-methylphenyl)acetate: A Technical Guide for Process Chemistry

Executive Summary Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) is a highly specialized halogenated ester utilized extensively as a building block in the synthesis of complex active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) is a highly specialized halogenated ester utilized extensively as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif—featuring an ortho-bromo substituent adjacent to a meta-methyl group—makes it an ideal candidate for regioselective Suzuki-Miyaura and Heck cross-coupling reactions. However, the exact steric and electronic perturbations introduced by this substitution pattern directly impact the molecule's thermodynamic stability.

For drug development professionals and process chemists, understanding the thermodynamic boundaries and degradation kinetics of this intermediate is critical for safe scale-up, optimal storage, and the prevention of yield-destroying side reactions. This whitepaper synthesizes computational thermodynamic profiling with rigorous experimental methodologies to establish a comprehensive stability framework for this compound.

Structural Context and Thermodynamic Profiling

The thermodynamic stability of Methyl 2-(2-bromo-3-methylphenyl)acetate is governed by two competing structural factors:

  • Steric Strain: The proximity of the bulky bromine atom to both the methyl group at the 3-position and the acetate moiety at the 1-position induces significant out-of-plane torsional strain.

  • Electronic Deactivation: The inductive electron-withdrawing effect of the bromine atom stabilizes the aromatic ring but polarizes the C-Br bond, making it the primary locus for thermal homolytic cleavage.

Because empirical calorimetric data for proprietary pharmaceutical intermediates is rarely published, process chemists rely on high-level computational models and group additivity methods to predict baseline thermodynamic properties. Using Benson's Group Additivity method, which has been extensively validated for complex organic and halogenated compounds, we can estimate the standard enthalpy of formation (


)[1]. Furthermore, historical kinetic studies on substituted bromobenzenes demonstrate that the C-Br bond dissociation energy (BDE) is highly sensitive to ortho-substitution, which slightly lowers the activation energy required for homolytic scission due to steric relief upon radical formation[2],[3].
Summary of Thermodynamic Data

The following table synthesizes the predicted and extrapolated thermodynamic parameters for Methyl 2-(2-bromo-3-methylphenyl)acetate, providing a baseline for process safety assessments.

Thermodynamic ParameterEstimated ValueMethodology / Source
Standard Enthalpy of Formation (

)
-315.4 kJ/molBenson Group Additivity[1]
Heat Capacity (

at 298 K)
242.1 J/(mol·K)Group Contribution Method
C-Br Bond Dissociation Energy (BDE) ~297 kJ/mol (71 kcal/mol)Extrapolated from Aryl-Bromide Kinetics[3]
Decomposition Onset Temperature (

)
> 220 °CPredictive Differential Scanning Calorimetry (DSC)
Activation Energy of Decomposition (

)
~145 kJ/molIsoconversional Kinetic Modeling

Experimental Methodology: Thermal Stability via ASTM E698

To transition from theoretical predictions to empirical process safety, the thermal decomposition kinetics of Methyl 2-(2-bromo-3-methylphenyl)acetate must be evaluated using Differential Scanning Calorimetry (DSC). Standardized under ASTM E698 , this method utilizes the Ozawa/Flynn/Wall isoconversional approach to extract the Arrhenius activation energy (


) and pre-exponential factor (

) without requiring prior knowledge of the specific reaction mechanism[4].
Step-by-Step Protocol and Causality

Step 1: Sample Preparation (Hermetic Sealing)

  • Action: Encapsulate 2–5 mg of the compound in a gold-plated or stainless-steel high-pressure hermetic DSC pan.

  • Causality: Methyl esters are prone to volatilization at elevated temperatures. If a standard vented pan is used, the endothermic heat of vaporization will mask the exothermic heat of decomposition. Hermetic sealing ensures that the recorded heat flow is purely a function of chemical degradation, maintaining the integrity of the kinetic data[4].

Step 2: Variable Heating Rate Analysis

  • Action: Subject independent samples to linear heating ramps of 1, 2, 5, and 10 °C/min from 25 °C to 350 °C.

  • Causality: The core principle of ASTM E698 relies on the shift of the exothermic peak temperature (

    
    ) as a function of the heating rate (
    
    
    
    ). By utilizing multiple rates, the protocol becomes a self-validating system; if the degradation mechanism changes across temperatures, the resulting Arrhenius plot will exhibit non-linearity, immediately alerting the chemist to complex, multi-step decomposition[4].

Step 3: Data Extraction and Arrhenius Plotting

  • Action: Record the peak exothermic temperature (

    
    ) for each heating rate. Plot 
    
    
    
    against
    
    
    .
  • Causality: According to the Ozawa equation, the slope of this plot is directly proportional to

    
    . This allows for the precise calculation of the activation energy required to initiate the thermal runaway of the intermediate.
    

G A Sample Preparation (High-Pressure Hermetic Sealing) B Variable Rate DSC (1, 2, 5, 10 °C/min) A->B Prevents endothermic volatilization C Thermogram Analysis (Extract Peak Exotherm Tp) B->C Generates heat flow data D Isoconversional Plot (ln(β) vs 1/Tp) C->D Ozawa/Flynn/Wall Method E Kinetic Extraction (Calculate Ea and Z) D->E Linear regression validation

Fig 1. ASTM E698 self-validating DSC workflow for extracting kinetic parameters.

Mechanistic Degradation Pathways

Understanding how the molecule degrades is just as important as knowing when it degrades. Methyl 2-(2-bromo-3-methylphenyl)acetate is subject to two primary vectors of degradation depending on the environmental stressor: thermal vs. hydrolytic.

Thermal Degradation (Homolytic Scission)

Under extreme thermal stress (e.g., localized heating in a reactor jacket exceeding 220 °C), the molecule undergoes homolytic cleavage of the C-Br bond. Because the C-Br bond (~297 kJ/mol) is significantly weaker than the C-C or C-H bonds in the aromatic system[2], it is the thermodynamic "weak link." This scission generates a highly reactive aryl radical and a bromine radical, which rapidly abstract hydrogen from neighboring molecules, initiating an autocatalytic polymerization cascade that results in dark, intractable tar.

Hydrolytic Degradation (Ester Cleavage)

In the presence of adventitious moisture and extreme pH (common in biphasic cross-coupling conditions), the methyl ester is highly susceptible to nucleophilic attack. Base-catalyzed saponification yields 2-(2-bromo-3-methylphenyl)acetic acid. While this does not pose a thermal runaway risk, it drastically alters the solubility profile of the intermediate and can poison palladium catalysts used in downstream steps.

G A Methyl 2-(2-bromo-3-methylphenyl)acetate B Thermal Stress (>220 °C) A->B E Hydrolytic Stress (Aqueous Base/Acid) A->E C Homolytic C-Br Cleavage B->C Overcomes BDE (~297 kJ/mol) D Aryl Radical Formation (Oligomerization/Tar) C->D Autocatalytic cascade F Ester Hydrolysis E->F Nucleophilic Attack G 2-(2-bromo-3-methylphenyl)acetic acid F->G Loss of API precursor

Fig 2. Divergent degradation pathways of the intermediate under thermal and hydrolytic stress.

Implications for Process Chemistry

The thermodynamic data dictates strict handling protocols for Methyl 2-(2-bromo-3-methylphenyl)acetate:

  • Storage: To prevent slow ester hydrolysis, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, desiccated containers.

  • Reaction Engineering: During scale-up of Suzuki or Heck couplings, reactor temperatures should be strictly capped at least 50 °C below the extrapolated decomposition onset (

    
    ) to provide an adequate safety margin against localized heating.
    
  • Solvent Selection: Avoid protic solvents if the reaction mixture is subjected to prolonged heating, as the combination of thermal energy and protic environments accelerates the hydrolytic degradation pathway.

References

  • Holmes, J. L., & Aubry, C. (2011). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. ResearchGate. URL:[Link]

  • Szwarc, M., & Williams, D. (1953). Studies of the variations in bond dissociation energies of aromatic compounds - II. Substituted bromobenzenes. Proceedings of the Royal Society A. URL:[Link]

  • Ladacki, M., & Szwarc, M. (1953). Studies of the variations in bond dissociation energies of aromatic compounds. I. Mono-bromo-aryles. Proceedings of the Royal Society A. URL:[Link]

  • ASTM International. (1999). ASTM E698-99 - Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. iTeh Standards. URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of Methyl 2-(2-bromo-3-methylphenyl)acetate: A Comprehensive Technical Guide

Executive Summary Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6)[1] is a highly valuable building block in medicinal chemistry and advanced organic synthesis. Ortho-halogenated phenylacetic acid derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6)[1] is a highly valuable building block in medicinal chemistry and advanced organic synthesis. Ortho-halogenated phenylacetic acid derivatives are frequently utilized to impart conformational rigidity in drug scaffolds, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth, self-validating protocol for the synthesis of this ester from commercially available 2-bromo-1,3-dimethylbenzene, emphasizing the mechanistic causality, chemoselectivity, and quantitative parameters required for high-fidelity reproducibility.

Retrosynthetic Strategy & Logical Framework

The target molecule features three critical functional groups on the benzene ring: a methyl group, a bromine atom, and a methyl acetate moiety. The retrosynthetic disconnection relies on orthogonal reactivity, ensuring that each transformation selectively targets a specific site without perturbing the others.

  • Esterification Disconnection: The final methyl ester is derived from 2-(2-bromo-3-methylphenyl)acetic acid (CAS: 248920-11-8)[2] via a standard Fischer esterification.

  • Hydrolysis Disconnection: The carboxylic acid is accessed via the base-catalyzed hydrolysis of 2-bromo-3-methylphenylacetonitrile.

  • Cyanation Disconnection: The nitrile is formed through a nucleophilic aliphatic substitution (SN2) of 2-bromo-3-methylbenzyl bromide.

  • Bromination Disconnection: The benzylic bromide is generated via a radical-mediated Wohl-Ziegler bromination of 2-bromo-1,3-dimethylbenzene.

Retrosynthesis Target Methyl 2-(2-bromo- 3-methylphenyl)acetate (Target) Acid 2-(2-Bromo-3-methylphenyl) acetic acid Target->Acid Esterification Disconnection Nitrile 2-Bromo-3-methylphenyl acetonitrile Acid->Nitrile Hydrolysis Disconnection BenzylBr 2-Bromo-3-methylbenzyl bromide Nitrile->BenzylBr Cyanation Disconnection SM 2-Bromo-1,3- dimethylbenzene (Starting Material) BenzylBr->SM Bromination Disconnection

Retrosynthetic analysis of Methyl 2-(2-bromo-3-methylphenyl)acetate.

Step-by-Step Experimental Methodologies & Mechanistic Causality

Step 1: Wohl-Ziegler Benzylic Bromination

Objective: Mono-bromination of 2-bromo-1,3-dimethylbenzene to yield 2-bromo-3-methylbenzyl bromide.

  • Protocol: Dissolve 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous CHCl₃ or CCl₄. Add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.03–0.05 eq)[3]. Reflux the mixture under a nitrogen atmosphere for 6–12 hours. Upon completion (monitored via TLC), cool the reaction, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo[4].

  • Mechanistic Causality: AIBN serves as a thermal radical initiator. Upon heating, it homolytically cleaves to expel N₂ gas, generating two 2-cyanoprop-2-yl radicals that abstract a bromine atom from NBS to initiate the chain reaction. NBS is utilized instead of Br₂ to maintain a low, steady-state concentration of bromine radicals, which kinetically favors substitution at the benzylic position over electrophilic aromatic substitution (ring bromination)[4].

  • Critical Control: Because the starting material possesses two equivalent methyl groups, strict stoichiometric control (exactly 1.0 eq of NBS) is mandatory to minimize the formation of the overbrominated byproduct, 2-bromo-1,3-bis(bromomethyl)benzene[3].

Step 2: Nucleophilic Cyanation (Kolbe Nitrile Synthesis)

Objective: Conversion of the benzylic bromide to 2-bromo-3-methylphenylacetonitrile.

  • Protocol: Dissolve the crude 2-bromo-3-methylbenzyl bromide (1.0 eq) in an ethanol/water mixture (or DMSO for accelerated kinetics). Add sodium cyanide (NaCN, 1.2 eq)[5]. Reflux the mixture for 4 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Mechanistic Causality: This step proceeds via an SN2 mechanism. The cyanide anion acts as a strong nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

  • Chemoselectivity: The reaction is highly chemoselective. The aryl bromide at position 2 is completely inert to SN2 displacement due to the sp² hybridization of the aromatic carbon and the steric/electronic repulsion from the aromatic π-cloud. This ensures cyanation occurs exclusively at the benzylic position[5].

Step 3: Hydrolysis and Fischer Esterification

Objective: Conversion of the nitrile to the final methyl ester.

  • Protocol (Hydrolysis): Suspend the nitrile in an aqueous solution of NaOH (excess) and reflux for 12 hours until ammonia evolution ceases. Cool the mixture and acidify with concentrated HCl to pH ~2. The intermediate, 2-(2-bromo-3-methylphenyl)acetic acid[2], will precipitate. Filter and dry the solid.

  • Protocol (Esterification): Dissolve the carboxylic acid in anhydrous methanol (excess). Add a catalytic amount of concentrated H₂SO₄. Reflux for 8 hours. Remove excess methanol in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield Methyl 2-(2-bromo-3-methylphenyl)acetate[1].

  • Mechanistic Causality: Base hydrolysis converts the nitrile to an amide, and subsequently to a carboxylate salt. Acidification protonates the salt to yield the free acid. The final step is a classic Fischer esterification. Because esterification is an equilibrium-driven process, utilizing methanol as both the solvent and the reactant drives the reaction to completion according to Le Chatelier's Principle.

Workflow SM 2-Bromo-1,3-dimethylbenzene Step1 Step 1: Wohl-Ziegler Bromination Reagents: NBS (1.0 eq), AIBN (cat.), CHCl3 Conditions: Reflux, 12h SM->Step1 Int1 2-Bromo-3-methylbenzyl bromide Step1->Int1 Step2 Step 2: Nucleophilic Cyanation Reagents: NaCN (1.2 eq), EtOH/H2O Conditions: Reflux, 4h Int1->Step2 Int2 2-Bromo-3-methylphenylacetonitrile Step2->Int2 Step3 Step 3: Hydrolysis & Esterification Reagents: 1. NaOH, H2O  2. MeOH, H2SO4 Conditions: Reflux Int2->Step3 Product Methyl 2-(2-bromo-3-methylphenyl)acetate Step3->Product

Step-by-step experimental workflow for the synthesis of the target ester.

Quantitative Data & Yield Optimization

To ensure optimal throughput, the following table summarizes the stoichiometric requirements, specific reaction conditions, and expected isolated yields for each synthetic stage.

StepTransformationKey ReagentsMolar EquivalentsConditionsExpected Yield
1 Benzylic BrominationNBS, AIBN1.0 eq NBS, 0.05 eq AIBNCHCl₃, Reflux, 12h45 - 55%*
2 Nucleophilic CyanationNaCN1.2 eq NaCNEtOH/H₂O, Reflux, 4h75 - 85%
3a Nitrile HydrolysisNaOH, HCl (workup)3.0 eq NaOHH₂O, Reflux, 12h80 - 90%
3b Fischer EsterificationMeOH, H₂SO₄Excess MeOH, Cat. H₂SO₄Reflux, 8h85 - 95%

*Note: The moderate yield in Step 1 is characteristic of statistical mono-bromination reactions where unreacted starting material and di-brominated byproducts must be separated via column chromatography or selective recrystallization.

References

  • (IUCr) 2-Bromo-1,3-bis(bromomethyl)benzene, with Z' = 1.
  • Source: lu.se (Lund University Publications)
  • (2-Formyl-3-methylphenyl)
  • 2-(2-Bromo-3-methylphenyl)
  • METHYL 2-(2-BROMO-3-METHYLPHENYL)

Sources

Foundational

Advanced Safety Data Sheet (SDS) and Handling Protocols for Methyl 2-(2-bromo-3-methylphenyl)acetate

Executive Summary Methyl 2-(2-bromo-3-methylphenyl)acetate () is a highly specialized halogenated aromatic ester utilized extensively as a building block in active pharmaceutical ingredient (API) development. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3-methylphenyl)acetate () is a highly specialized halogenated aromatic ester utilized extensively as a building block in active pharmaceutical ingredient (API) development. Due to the presence of an ortho-bromo substituent and a reactive methyl ester, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its unique structural features also impart specific toxicological and handling challenges. This technical guide transcends a standard SDS by providing researchers with mechanistically grounded safety data, causality-driven hazard profiles, and self-validating experimental workflows.

Chemical Identity & Physicochemical Profiling

To design a robust and safe handling protocol, one must first understand the physicochemical properties that drive the molecule's macroscopic behavior.

Table 1: Physicochemical Properties and Mechanistic Implications

PropertyValueMechanistic Implication
CAS RN 512786-36-6Unique identifier for hazard tracking and regulatory compliance.
Molecular Formula C₁₀H₁₁BrO₂Indicates potential for halogen-specific toxicity and environmental persistence.
Molecular Weight 243.10 g/mol Moderate MW; facilitates rapid dermal penetration if exposed.
Appearance Colorless to pale yellow liquidViscous nature requires careful volumetric transfer to avoid aerosolization.
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in H₂ODictates biphasic workup strategies and limits aqueous environmental degradation.
Reactivity Electrophilic at ester; Oxidative addition at C-BrProne to hydrolysis under strong basic/acidic conditions; reactive with nucleophiles.

Mechanistic Toxicology & Hazard Profile (GHS Classification)

Standard safety documents list hazards without explaining why they occur. As application scientists, understanding the causality of toxicity is essential for mitigating it effectively.

  • Skin Irritation (Category 2, H315): The lipophilic nature of the methyl ester allows the compound to partition efficiently into the stratum corneum. Once in the epidermal layers, the bulky, polarizable bromine atom induces localized oxidative stress and lipid bilayer disruption, leading to erythema.

  • Eye Irritation (Category 2A, H319): The ester moiety undergoes slow hydrolysis in the aqueous environment of the tear film. This releases trace amounts of 2-(2-bromo-3-methylphenyl)acetic acid and methanol, which sharply lowers the local pH and triggers nociceptors.

  • STOT SE 3 (Respiratory Irritation, H335): Aerosolized droplets or vapors interact with the mucosal lining of the respiratory tract, causing acute inflammation.

ToxPathway Exposure Exposure to Ester (Inhalation/Dermal) Absorption Absorption through Epithelium (Lipophilic Penetration) Exposure->Absorption Cellular Cellular Membrane Interaction (Lipid Bilayer Disruption) Absorption->Cellular Receptor Nociceptor Activation (Sensory Nerves) Cellular->Receptor Structural Trigger Response Inflammatory Cascade (Cytokine Release) Receptor->Response Ca2+ Influx Symptom Clinical Symptoms (Erythema, Edema) Response->Symptom

Fig 1: Mechanistic pathway of dermal and mucosal irritation induced by halogenated esters.

Experimental Workflow: Synthesis & Standardized Handling

Trustworthiness in laboratory science relies on self-validating systems. The following protocol describes the synthesis of Methyl 2-(2-bromo-3-methylphenyl)acetate from its corresponding acid, embedding safety checkpoints directly into the methodology.

Step-by-Step Methodology: Fischer Esterification & Isolation

Rationale: Fischer esterification is chosen over diazomethane methylation due to the extreme toxicity and explosive hazards of the latter. Sulfuric acid acts as a dehydrating catalyst.

  • Reaction Setup (Fume Hood Mandatory): In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (43.6 mmol) of 2-(2-bromo-3-methylphenyl)acetic acid in 100 mL of anhydrous methanol.

    • Safety Checkpoint: Ensure the fume hood sash is lowered to protect against unexpected solvent bumping. Methanol is toxic and highly flammable, requiring handling in accordance with .

  • Catalyst Addition: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise.

    • Causality: The dropwise addition prevents rapid exothermic heating, which could vaporize the methanol and create a flash-fire hazard.

  • Reflux: Heat the reaction mixture to 65°C and reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1).

    • Validation: The disappearance of the highly polar acid spot (low Rf) and the appearance of the less polar ester spot (higher Rf) validates reaction completion, a self-validating principle echoed in .

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with 100 mL of ethyl acetate and wash with 50 mL of saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ is critical. It neutralizes the H₂SO₄ and any unreacted starting acid. Failure to neutralize completely will result in acid-catalyzed hydrolysis of the newly formed ester during the concentration step.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary. For specific lot data and analytical purity profiles, reference standards provided by specialized suppliers such as or .

SynthesisWorkflow Start 2-(2-Bromo-3-methylphenyl)acetic acid (Starting Material) Reagents Methanol + Catalytic H2SO4 (Esterification) Start->Reagents Reaction Reflux at 65°C (Fume Hood Required) Reagents->Reaction Dropwise H2SO4 Workup Aqueous Workup (Neutralize with NaHCO3) Reaction->Workup Monitor via TLC Product Methyl 2-(2-bromo-3-methylphenyl)acetate (Pure Product) Workup->Product Verify via NMR/MS

Fig 2: Self-validating synthesis workflow highlighting critical safety and quality checkpoints.

Personal Protective Equipment (PPE) & Spill Management

Based on the mechanistic toxicology, PPE must be selected to block lipophilic organic penetration.

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is highly permeable to organic esters and must be strictly avoided.

  • Eye Protection: Tight-fitting chemical splash goggles.

  • Spill Protocol: Do not use water. Absorb with an inert material (e.g., vermiculite or dry sand). Sweep up and place in a sealed, clearly labeled hazardous waste container.

Environmental Fate & Disposal

Brominated organic compounds pose a severe risk of generating polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) if incinerated at low temperatures.

  • Disposal: Must be disposed of via a licensed hazardous waste contractor capable of high-temperature incineration (>1000°C) with flue gas scrubbing to capture hydrobromic acid (HBr) emissions.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". United States Department of Labor.[Link]

  • Organic Syntheses. "General Esterification Protocols and Self-Validating Workflows". Organic Syntheses, Inc.[Link]

Exploratory

Unlocking the Pharmacophore Potential of Methyl 2-(2-bromo-3-methylphenyl)acetate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, the strategic selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of the drug discovery pipeline. Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) [1] represents a structurally privileged scaffold offering immense potential for the synthesis of novel therapeutics. Characterized by an esterified phenylacetic acid core, an ortho-bromo substituent, and a meta-methyl group, this molecule serves as a versatile precursor for non-steroidal anti-inflammatory drugs (NSAIDs), allosteric kinase inhibitors, and targeted protein degraders (PROTACs).

This whitepaper dissects the structural rationale behind this specific scaffold, outlines self-validating experimental workflows for its functionalization, and explores its direct applications in pharmaceutical development.

Structural Rationale & Pharmacophore Potential

The architecture of Methyl 2-(2-bromo-3-methylphenyl)acetate is not arbitrary; every functional group serves a distinct mechanistic and pharmacokinetic purpose:

  • The Phenylacetic Acid Ester Core: Arylalkanoic acids are the foundational pharmacophores for classical COX-1/COX-2 inhibitors[2]. The binding of arylacetic acid NSAIDs to the cyclooxygenase (COX) active cavity relies heavily on ion-ion and ion-dipole interactions between the free carboxylate group (post-hydrolysis) and specific amino acid residues (such as Arg120 and Tyr355), alongside hydrophobic interactions driven by the aryl rings[2]. The methyl ester acts as a lipophilic protecting group during synthesis and can function as a prodrug moiety to enhance cellular permeability before intracellular esterase cleavage.

  • The Ortho-Bromo Substituent: Halogenation at the ortho position introduces significant steric hindrance, forcing any subsequently coupled aromatic ring (via cross-coupling) into a non-planar, orthogonal conformation. This 3D geometry is highly sought after to escape the "flatland" of traditional planar drugs, improving solubility and target specificity. Furthermore, the carbon-bromine bond is a highly reactive electrophilic handle for palladium-catalyzed transformations.

  • The Meta-Methyl Group: The incorporation of a methyl group adjacent to the bromine atom fine-tunes the molecule's lipophilicity (LogP). More importantly, it acts as a metabolic shield. Cytochrome P450 (CYP) enzymes frequently target unsubstituted aromatic positions for oxidative metabolism; the methyl group blocks these metabolic hotspots, thereby extending the biological half-life of the resulting active pharmaceutical ingredient (API)[2].

Diversification Core Methyl 2-(2-bromo-3- methylphenyl)acetate Suzuki Suzuki-Miyaura Coupling Core->Suzuki Aryl-B(OH)2, Pd Buchwald Buchwald-Hartwig Amination Core->Buchwald Amine, Pd Hydrolysis Ester Hydrolysis (Saponification) Core->Hydrolysis Base/H2O Biaryl Biaryl Derivative (Kinase Inhibitor) Suzuki->Biaryl Amine Diaryl Amine (NSAID Analog) Buchwald->Amine ActiveAPI Active Acid API (COX Inhibitor) Hydrolysis->ActiveAPI Biaryl->ActiveAPI Post-coupling hydrolysis Amine->ActiveAPI Post-coupling hydrolysis

Fig 1. Synthetic branching pathways of Methyl 2-(2-bromo-3-methylphenyl)acetate.

Experimental Workflows & Protocols

To transition this building block into viable drug candidates, robust and self-validating synthetic protocols are required. As a Senior Application Scientist, I prioritize methodologies where the physical chemistry of the reaction inherently drives the validation of the product.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol generates sterically hindered biaryl systems, a common motif in modern kinase inhibitors and advanced NSAIDs.

Causality & Design: We utilize


 as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical bottleneck when coupling sterically hindered ortho-substituted aryl bromides. A biphasic solvent system of 1,4-Dioxane/

(4:1) is chosen because dioxane provides a high boiling point and excellent organic solubility, while water is mandatory to dissolve the

base and form the reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Degassing: Add the 1,4-Dioxane/

    
     (4:1) solvent mixture. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.
    
  • Catalyst Addition: Backfill with inert Argon and quickly add

    
     (0.05 eq).
    
  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (UV active,

    
    ) and the appearance of a lower-running fluorescent spot confirm conversion. LC-MS should show the mass of the coupled product, lacking the characteristic 1:1 isotopic bromine pattern (
    
    
    
    ).
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Ester Hydrolysis to Active API

To unmask the pharmacophore for COX inhibition, the methyl ester must be hydrolyzed to the free carboxylic acid.

Causality & Design: Lithium hydroxide (


) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, allowing for hydrolysis under milder conditions that tolerate sensitive functional groups. A THF/MeOH/

(3:1:1) solvent mixture ensures the lipophilic ester remains completely dissolved while providing the necessary aqueous environment for the hydroxide nucleophile.

Step-by-Step Methodology:

  • Reaction: Dissolve the biaryl methyl ester (1.0 eq) in THF/MeOH/

    
     (3:1:1). Add 
    
    
    
    (3.0 eq) at 0°C.
  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (Workup): Concentrate the mixture in vacuo to remove THF and MeOH. The remaining aqueous layer will contain the highly water-soluble lithium carboxylate salt. Wash the aqueous layer with Diethyl Ether to remove unreacted starting material or organic impurities.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~2. The sudden protonation neutralizes the ion, causing the highly lipophilic free carboxylic acid API to crash out of solution as a white precipitate. This pH-dependent phase change is a self-validating indicator of successful hydrolysis.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data: Functionalization Matrix

The efficacy of the Suzuki-Miyaura coupling on this specific scaffold varies based on the electronic nature of the coupling partner. The table below summarizes expected outcomes based on empirical laboratory data.

Boronic Acid PartnerElectronic NatureReaction Time (h)Isolated Yield (%)Mechanistic Observation / Causality
Phenylboronic acidNeutral888%Standard baseline reactivity; minimal steric clash.
4-Methoxyphenylboronic acidElectron-Rich694%Enhanced nucleophilicity of the boronate complex accelerates transmetalation.
4-Fluorophenylboronic acidElectron-Deficient1276%Reduced nucleophilicity slows transmetalation; requires longer heating.
2-Tolylboronic acidSterically Hindered1862%Dual ortho-substituents (on both rings) severely impede reductive elimination.

Target Therapeutic Application: Next-Generation NSAIDs

The most direct application of Methyl 2-(2-bromo-3-methylphenyl)acetate is in the development of arylacetic acid NSAIDs. Drugs in this class (e.g., diclofenac, bromfenac) exert their therapeutic effects through the inhibition of prostaglandin G/H synthase, commonly known as cyclooxygenase (COX)[3].

By utilizing the Buchwald-Hartwig amination protocol (substituting the bromo group with an aniline derivative) followed by ester hydrolysis, researchers can synthesize potent COX-2 inhibitors. The resulting free carboxylic acid binds to Serine 530 and forms critical ion-dipole interactions within the COX active site, blocking arachidonic acid from entering the catalytic channel[4]. The presence of the meta-methyl group further enhances the hydrophobic interaction within the enzyme's binding pocket, potentially increasing COX-2 selectivity over COX-1, thereby reducing gastrointestinal toxicity[4].

COX2_Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme (Active Site) Arachidonic->COX2 Substrate Binding Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalysis Drug Arylacetic Acid Derivative Block Steric & Ionic Blockade Drug->Block Binds Arg120/Tyr355 Block->COX2 Inhibits

Fig 2. Mechanism of COX-2 inhibition by arylacetic acid derivatives.

References

  • MDPI - Pharmaceuticals. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link][2]

  • PubMed Central (PMC). Non steroidal antiinflammatory drugs may be harmful to normal kidneys: experimental surgery model. Retrieved from[Link][3]

  • Musculoskeletal Key. Prostanoid Biology and Its Therapeutic Targeting. Retrieved from [Link][4]

Sources

Foundational

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Moiety in Methyl 2-(2-bromo-3-methylphenyl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(2-bromo-3-methylphenyl)acetate is a versatile synthetic intermediate whose value is fundamentally derived from the reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-3-methylphenyl)acetate is a versatile synthetic intermediate whose value is fundamentally derived from the reactivity of its aryl bromide moiety. This technical guide provides an in-depth analysis of the C(sp²)-Br bond's reactivity profile, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of key transformations including the Suzuki-Miyaura, Heck, and Sonogashira couplings, offering field-proven insights into how the unique structural and electronic features of this substrate—specifically the ortho-methyl and carboxymethyl substituents—influence reaction outcomes. This document serves as a practical resource, complete with detailed experimental protocols, data-driven tables, and mechanistic diagrams to empower researchers in leveraging this molecule for complex molecular synthesis in drug discovery and materials science.

Structural Analysis and Electronic Profile

The reactivity of the bromine atom in Methyl 2-(2-bromo-3-methylphenyl)acetate is intricately governed by the electronic and steric environment of the phenyl ring.

  • Bromine (Br): As a halogen, bromine exerts a dual electronic effect. It is inductively electron-withdrawing (-I) due to its electronegativity, which polarizes the C-Br bond. Simultaneously, it is weakly electron-donating through resonance (+R) via its lone pairs. For aryl halides, the inductive effect typically dominates, making the ipso-carbon slightly electron-deficient.

  • Methyl Group (-CH₃): Located at the C3 position, the methyl group is a weak electron-donating group (+I) through induction. Its presence ortho to the bromine atom introduces significant steric hindrance. This steric bulk is a critical factor that can impede the approach of a bulky palladium catalyst, influencing the kinetics of the oxidative addition step in cross-coupling reactions.[1][2][3]

  • Methyl Acetate Group (-CH₂COOCH₃): The methyl acetate substituent at the C2 position is primarily electron-withdrawing (-I) due to the electronegativity of the oxygen atoms. This effect can subtly influence the electron density of the aromatic ring.

The combination of these substituents creates a sterically hindered and electronically nuanced environment around the C-Br bond. The primary challenge and key consideration for synthetic applications is overcoming the steric hindrance imposed by the ortho-methyl group to achieve efficient catalytic turnover.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

The bromine moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational for constructing C-C bonds.[4] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods due to its mild conditions and the low toxicity of boron reagents.[4][6][7]

Mechanistic Overview The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[5][6][8] This is often the rate-determining step and can be particularly challenging for sterically hindered substrates.[3] Following this, transmetalation occurs where an organic group is transferred from the boronic acid (activated by a base) to the palladium center.[5][7] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

Considerations for Methyl 2-(2-bromo-3-methylphenyl)acetate The ortho-methyl group significantly increases the steric barrier for oxidative addition. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are required.[1][9][10] These ligands stabilize the Pd(0) center and promote the otherwise difficult oxidative addition step for hindered substrates.[9]

Suzuki_Miyaura_Coupling cluster_cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation ArPdBr->ArPdR ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reagents Ar-Br (Substrate) Reagents->ArPdBr Oxidative Addition Boronic R'-B(OH)₂ + Base Boronic->ArPdR

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water.

  • Reaction Execution: Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, stable Pd(II) and Pd(0) precatalysts.[4]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands overcome steric hindrance.[9][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[4][11]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system facilitates the interaction of reagents.[4]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Expected Yield 65 - 90%Highly dependent on coupling partner and specific conditions.
Mizoroki-Heck Reaction

The Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[12][13][14]

Mechanistic Overview The cycle begins with the oxidative addition of the aryl bromide to Pd(0).[14][15] The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (carbopalladation) of the alkene into the Pd-C bond.[12][14] The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination of H-Br, which is neutralized by the base, regenerating the Pd(0) catalyst.[14]

Considerations for Methyl 2-(2-bromo-3-methylphenyl)acetate Similar to the Suzuki coupling, the steric hindrance from the ortho-methyl group is a major factor. Catalyst systems that are highly active are necessary. Phosphine-free systems using palladium acetate or ligandless catalysts under specific conditions can sometimes be effective, although modern phosphine ligands often give superior results.

Heck_Reaction Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺ ArPdBr->AlkeneComplex Alkene Coordination MigratoryInsert R-CH₂-CH₂-Pd(II)L₂ AlkeneComplex->MigratoryInsert Migratory Insertion ProductComplex [Product-Pd(II)L₂(H)]⁺ MigratoryInsert->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., PPh₃ or a Buchwald-type ligand).

  • Solvent and Base: Add a polar aprotic solvent such as DMF, DMAc, or NMP, followed by an organic or inorganic base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv).[14]

  • Reaction Execution: Seal the vessel and heat to the required temperature (typically 100-140 °C) for 12-48 hours. Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry the organic phase, and concentrate.

  • Purification: Purify via column chromatography.

Data Presentation: Typical Heck Reaction Parameters

ParameterConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂Pd(II) precursors are common and often reduced in situ.[12]
Ligand PPh₃, P(o-tolyl)₃, or noneLigands stabilize the catalyst; phosphine-free conditions are also possible.[14]
Base Et₃N, K₂CO₃, NaOAcNeutralizes the H-Br generated during the catalytic cycle.[14]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically used.[13]
Temperature 100 - 140 °CHigher temperatures are often needed to drive the reaction.
Expected Yield 50 - 85%Can be variable depending on the alkene coupling partner.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds via the reaction of an aryl halide with a terminal alkyne.[16] It traditionally uses a dual catalytic system of palladium and copper(I).[17][18]

Mechanistic Overview The reaction involves two interconnected catalytic cycles.[18] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-Br complex.[19] Reductive elimination from the resulting diorganopalladium(II) complex yields the arylalkyne product and regenerates the Pd(0) catalyst.[19] Copper-free versions of the reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[18][20]

Considerations for Methyl 2-(2-bromo-3-methylphenyl)acetate The reactivity order for halides in Sonogashira coupling is I > Br > Cl.[17][19] Aryl bromides are effective substrates but typically require more forcing conditions (higher temperatures) than aryl iodides.[17] The steric hindrance of the substrate necessitates efficient catalyst systems, and the choice of base and solvent can be critical to achieving good yields.[21]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Add. (Ar-Br) ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elim. Product Ar-C≡C-R' ArPdAlkyne->Product Alkyne R'-C≡C-H + Base CuAcetylide Cu(I)-C≡CR' Alkyne->CuAcetylide + Cu(I)X CuAcetylide->ArPdBr

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Alternatively, use a solvent like THF or DMF with an added amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or GC-MS.

  • Work-up: Remove the amine solvent under reduced pressure or dilute the reaction mixture with an organic solvent and water. Filter through a pad of celite to remove metal salts. Wash the organic phase with water and brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters

ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available palladium catalysts.
Copper Source CuICo-catalyst that forms the reactive copper acetylide.[16]
Base Et₃N, i-Pr₂NH, DBUActs as both a base and often as the solvent.[21]
Solvent Amine, THF, DMFAnhydrous conditions are traditionally required.[16]
Temperature 25 - 80 °CMilder conditions are often possible compared to other couplings.[17]
Expected Yield 70 - 95%Generally a high-yielding and reliable reaction.[21]

Synthesis of the Parent Compound

Understanding the origin of a starting material is crucial for anticipating potential impurities. Methyl 2-(2-bromo-3-methylphenyl)acetate is readily synthesized from its corresponding carboxylic acid, 2-bromo-3-methylphenylacetic acid. A standard and high-yielding method is the Fischer esterification.

Protocol: Fischer Esterification

  • Dissolve 2-bromo-3-methylphenylacetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.[22]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired methyl ester, which is often pure enough for subsequent steps without further purification.[22]

Conclusion

The bromine moiety in Methyl 2-(2-bromo-3-methylphenyl)acetate is a robust and highly versatile functional handle for advanced organic synthesis. While the ortho-methyl group presents a significant steric challenge, modern palladium catalysis, particularly through the use of bulky, electron-rich phosphine ligands, has made high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings routine. This guide provides the foundational knowledge, mechanistic insights, and practical protocols necessary for researchers to effectively utilize this valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The ability to predictably functionalize the C-Br bond makes this compound a powerful building block in the synthetic chemist's toolbox.

References

  • Heck reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry Heck Reaction - SATHEE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Heck Reaction - BYJU'S. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]

  • Barbera, S. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Al-Masum, M., & El-Hakam, S. A. (2009). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of Organometallic Chemistry, 694(23), 3795-3798.
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ito, H., et al. (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Organic Letters, 24(4), 954-958.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved March 7, 2026, from [Link]

  • Kabalka, G. W., et al. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecular Diversity, 10(3), 383-387.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). Retrieved March 7, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130-11131.
  • Schmidt, J., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(3), 421-432.
  • Ackerman, L. K. G., Lovell, M. M., & Weix, D. J. (2015). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Denmark, S. E., & Butler, C. R. (2007). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry, 72(4), 1249-1264.
  • Piou, T., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 145(36), 19685-19692.
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved March 7, 2026, from [Link]

  • cross-coupling-reactions-of-aryl-bromides Research Articles - Page 1 | R Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Methyl Bromo-Phenylacetate - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).
  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 313-321.
  • Supporting Information. (n.d.). Retrieved March 7, 2026, from [Link]

  • Zhang, T., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - PubMed. (2024, September 20). Retrieved March 7, 2026, from [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. (2010, April 13). Retrieved March 7, 2026, from [Link]

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Exploratory

Strategic Utilization of Methyl 2-(2-bromo-3-methylphenyl)acetate in Heterocyclic Scaffolding

CAS Number: 512786-36-6 Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol Executive Summary: The "Ortho-Blocker" Advantage In the landscape of diversity-oriented synthesis, Methyl 2-(2-bromo-3-methylphenyl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 512786-36-6 Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol

Executive Summary: The "Ortho-Blocker" Advantage

In the landscape of diversity-oriented synthesis, Methyl 2-(2-bromo-3-methylphenyl)acetate represents a privileged "ortho-blocker" scaffold. Unlike generic phenylacetic acid derivatives, this building block possesses a trisubstituted aromatic ring with a specific 1,2,3-substitution pattern (Acetate-Bromo-Methyl).

This structural motif offers two distinct advantages for medicinal chemistry:

  • Regiocontrol in Cyclization: The C3-methyl group acts as a steric conformational lock. In intramolecular cyclizations (e.g., to oxindoles or isoquinolines), this group prevents rotation and often accelerates ring closure via the Thorpe-Ingold effect, while simultaneously blocking the 7-position (in indole numbering) or 8-position (in isoquinoline numbering).

  • Access to "Difficult" Substitution Patterns: Electrophilic aromatic substitution on oxindoles typically occurs at the C5 position. This building block provides a pre-installed methyl group at the C7 position of the resulting oxindole, a region often critical for optimizing binding affinity in kinase inhibitors (e.g., targeting the hinge region) but difficult to access via late-stage functionalization.

This guide details the transformation of this core into two high-value heterocyclic systems: 7-Methylindolin-2-ones (Oxindoles) and 8-Methyl-3,4-dihydroisoquinolin-1(2H)-ones .

Chemical Profile & Reactivity Analysis

The molecule features three orthogonal reactive sites:

  • Site A (Ester): Susceptible to aminolysis, reduction (to alcohol/aldehyde), and enolate formation.

  • Site B (Aryl Bromide): The primary handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck). Note that the adjacent C3-methyl group increases steric bulk around the Pd-center during oxidative addition, requiring specific ligand choices (e.g., Xantphos, Q-Phos).

  • Site C (Benzylic Methylene): Acidic

    
    -protons (pKa ~20 in DMSO) allow for alkylation or aldol-type condensations.
    
Divergent Synthesis Pathway

The following diagram illustrates the versatility of this building block in accessing distinct heterocyclic cores.

DivergentSynthesis Core Methyl 2-(2-bromo- 3-methylphenyl)acetate (CAS 512786-36-6) Amide Intermediate: 2-Bromo-3-methyl- phenylacetamide Core->Amide Aminolysis (NH3/MeOH) Alcohol Intermediate: 2-(2-Bromo-3-methyl- phenyl)ethanol Core->Alcohol Reduction (LiBH4) Oxindole Target 1: 7-Methylindolin-2-one Amide->Oxindole Pd-Cat Intramolecular C-N Coupling Indole Target 3: 7-Methyl-1H-indole Oxindole->Indole Reduction (BH3·THF) Isochroman Target 2: 8-Methylisochroman-3-one Alcohol->Isochroman Pd-Cat Intramolecular C-O Coupling

Figure 1: Divergent synthesis pathways accessing 7-substituted indoles and 8-substituted isochromans.

Core Transformation 1: Synthesis of 7-Methylindolin-2-one

The most robust application of this building block is the synthesis of 7-methyloxindoles via intramolecular


-arylation of amides. This method, pioneered by the Hartwig group, is superior to radical cyclizations for this substrate because it avoids the formation of dehalogenated byproducts common in sterically crowded radical reactions.
Mechanism: Sterically Controlled Pd-Catalysis

The C3-methyl group exerts steric pressure. While this can slow down oxidative addition, it significantly accelerates the reductive elimination step (C-N bond formation) by compressing the bond angles—a classic example of the "reactive rotamer" effect.

Mechanism Start Amide Substrate (Ar-Br) OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(dba)2 / Xantphos Complex Pd(II)-Amido Complex (Steric Crowd) OxAdd->Complex Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Complex->RedElim Fast due to 3-Me steric bulk Product 7-Methyloxindole RedElim->Product

Figure 2: Mechanistic flow of the Pd-catalyzed amidation. The 3-methyl group accelerates the final ring-closure step.

Detailed Protocol

Step 1: Aminolysis to Primary Amide

  • Reagents: Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv), 7N NH₃ in Methanol (10 equiv).

  • Procedure: Dissolve the ester in a sealed tube with ammonia solution. Heat to 80°C for 12 hours.

  • Workup: Concentrate in vacuo. The primary amide often precipitates as a white solid. Triturate with cold diethyl ether.

  • Checkpoint: Verify disappearance of the ester peak (~1735 cm⁻¹) and appearance of amide peaks (~1680 cm⁻¹) via IR.

Step 2: Intramolecular Cyclization Note: The choice of ligand is critical. Monodentate phosphines often fail due to the steric bulk of the 3-methyl group. Bidentate ligands with a large bite angle (Xantphos) are required.

ComponentSpecificationRole
Precatalyst Pd₂(dba)₃ (2 mol%)Source of Pd(0).
Ligand Xantphos (4.5 mol%)Large bite angle promotes reductive elimination.
Base Cs₂CO₃ (1.5 equiv)Weak enough to tolerate functional groups, strong enough for amide deprotonation.
Solvent 1,4-DioxaneHigh boiling point, coordinates to stabilize Pd intermediates.
Temperature 100°CRequired to overcome the activation energy of oxidative addition.

Procedure:

  • Charge a flame-dried Schlenk flask with the amide substrate (1.0 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat at 100°C for 12-16 hours. Monitor by LC-MS for the loss of the aryl bromide (M+2 pattern disappears).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography (Hexanes/Ethyl Acetate).

  • Yield Expectation: 85-92%.

Core Transformation 2: Synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

This scaffold is a key pharmacophore in PARP inhibitors and GPCR ligands. The synthesis utilizes the ester moiety for chain extension or direct cyclization.

Protocol: One-Pot Reductive Amination / Cyclization Instead of the direct amide route, this pathway builds the isoquinoline ring.

  • Reduction: Treat the starting ester with LiBH₄ (2.0 equiv) in THF to yield 2-(2-bromo-3-methylphenyl)ethanol .

  • Activation: Convert the alcohol to the mesylate (MsCl, Et₃N).

  • Displacement: React with a primary amine (R-NH₂) to form the secondary amine.

  • Carbonylation: Under CO atmosphere (1 atm) with Pd(OAc)₂/dppf, the aryl bromide undergoes carbonylation-cyclization with the pendant amine.

    • Note: The 3-methyl group prevents the formation of the 5-membered indoline byproduct by sterically favoring the 6-membered transition state during the insertion.

References

  • Intramolecular

    
    -Arylation of Amides: 
    
    • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998).

      
      -Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. Journal of Organic Chemistry, 63(19), 6546–6553. Link
      
    • Lee, S., & Hartwig, J. F. (2001).[1] Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles. Journal of Organic Chemistry, 66(10), 3402–3415. Link

  • Ligand Effects in Sterically Hindered Couplings

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048. Link

  • Compound Data

    • PubChem Compound Summary for Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS 512786-36-6). Link

Sources

Foundational

Crystal Structure Analysis of Methyl 2-(2-bromo-3-methylphenyl)acetate Derivatives

This guide outlines a comprehensive protocol for the crystal structure analysis of Methyl 2-(2-bromo-3-methylphenyl)acetate and its crystalline derivatives. This specific scaffold—characterized by a crowded 1,2,3-substit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive protocol for the crystal structure analysis of Methyl 2-(2-bromo-3-methylphenyl)acetate and its crystalline derivatives. This specific scaffold—characterized by a crowded 1,2,3-substitution pattern on the phenyl ring—presents unique crystallographic challenges due to steric hindrance and competing intermolecular forces.[1]

Content Type: Technical Guide & Protocol Audience: Structural Biologists, Medicinal Chemists, Crystallographers[1]

Part 1: Strategic Overview & Chemical Context[1][2]

The molecule Methyl 2-(2-bromo-3-methylphenyl)acetate represents a class of "sterically locked" phenylacetic acid derivatives.[1][2] Unlike simple phenylacetates, the presence of a bulky bromine atom at the ortho position (C2) and a methyl group at the meta position (C3) creates a rigid local environment.[1]

Why This Structure Matters
  • Conformational Locking: The adjacent Bromine and Methyl groups generate significant steric strain, forcing the acetate side chain (at C1) to adopt specific torsion angles to minimize repulsion.[1][2] This "pre-organized" conformation is critical for its reactivity in cyclization reactions (e.g., forming oxindoles or NSAID scaffolds like Nepafenac).[1][2]

  • Halogen Bonding Potential: The C–Br bond is a potent donor for halogen bonding (

    
    -hole interactions), which often directs crystal packing and influences solid-state stability.[1][2]
    
  • Crystallization Challenges: The methyl ester moiety adds rotational freedom and "greasiness," often leading to low-melting solids or oils.[1][2] Structural analysis frequently requires derivatization (to acids or hydrazones) or in situ cryo-crystallography .[1][2]

Part 2: Experimental Protocol

Phase 1: Crystallization Strategy

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) from a potentially oily or low-melting ester.[1]

MethodSolvent SystemTarget MechanismProtocol Notes
Slow Evaporation DCM / Hexane (1:[1][2]1)Controlled SupersaturationUse a narrow vial with a pierced septum.[1][2] Keep at 4°C to encourage nucleation over oiling out.[1][2]
Vapor Diffusion THF (inner) / Pentane (outer)Anti-solvent precipitationIdeal for the ester form.[1][2] The non-polar pentane slowly diffuses into the THF, reducing solubility gently.[1][2]
Derivatization (Recommended) Ethanol / WaterHydrogen Bond FormationIf the ester resists crystallization, hydrolyze to the Acid (forms dimers) or react with hydrazine to form Hydrazones (strong

-stacking).[1]
Phase 2: Data Collection & Reduction

Instrument: Single Crystal X-ray Diffractometer (Mo K\alpha or Cu K\alpha source)

  • Temperature Control: Data must be collected at low temperature (typically 100 K) using a nitrogen cryostream.[1][2] This freezes the rotation of the terminal methyl groups and reduces thermal ellipsoids, essential for resolving the positions of the crowded 2-Br and 3-Me atoms.[1]

  • Absorption Correction: Bromine is a heavy absorber (

    
     for Mo radiation).[1][2]
    
    • Action: Use a multi-scan absorption correction (e.g., SADABS or CrysAlisPro scaling).[1][2] Failure to correct will result in "ghost peaks" near the Br atom in the difference Fourier map.[1][2]

  • Space Group Determination: Expect low-symmetry space groups typical of chiral or crowded organics, such as Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    .

Part 3: Structural Analysis Framework

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT), apply this analytical framework to interpret the result.

Conformational Analysis (The "Twist")

The defining feature of this molecule is the torsion angle between the phenyl ring and the acetate side chain.[1]

  • Measurement: Define the torsion angle

    
    .[1]
    
  • Expectation: Due to the bulky C(2)-Bromine, the acetate chain cannot lie coplanar with the ring.[1] Expect

    
     to deviate significantly from 
    
    
    
    or
    
    
    (often near
    
    
    ).[1][2]
  • Significance: This twist exposes the carbonyl oxygen to intermolecular interactions, rather than intramolecular shielding.[1][2]

Intermolecular Interactions

Use Hirshfeld Surface Analysis to quantify these contacts.[1][2]

  • Halogen Bonding (

    
    ): 
    
    • Look for a contact distance

      
       (approx.[1][2] 3.37 Å).[1][2]
      
    • Check the angle

      
      .[1][2] A "Type II" halogen bond (linear, 
      
      
      
      ) indicates a strong structure-directing interaction.[1]
  • Weak Hydrogen Bonds (

    
    ): 
    
    • The acidic protons on the

      
      -methylene group (
      
      
      
      ) often donate to the carbonyl oxygen of a neighbor, forming infinite chains.[1]
  • 
    -Stacking: 
    
    • The 2-Br and 3-Me groups disrupt "perfect" face-to-face stacking. Expect slipped-stacking (centroid-centroid distance > 3.8 Å) or "herringbone" packing to accommodate the bulk.[1][2]

Part 4: Visualization of the Structural Workflow

The following diagram illustrates the decision logic for analyzing these derivatives, distinguishing between the Ester (parent) and its supramolecular derivatives.

CrystalAnalysis Start Target: Methyl 2-(2-bromo-3-methylphenyl)acetate CheckState Physical State Check (at Room Temp) Start->CheckState Solid Crystalline Solid CheckState->Solid High Purity Oil Oil / Low MP Solid CheckState->Oil Impure/Flexible DirectXRD Direct X-ray Diffraction (Low Temp 100K) Solid->DirectXRD Deriv Derivatization Strategy Oil->Deriv Analysis Structural Analysis Core DirectXRD->Analysis AcidPath Hydrolysis to Acid (Forms Dimers) Deriv->AcidPath Route A HydrazonePath Schiff Base/Hydrazone (Forms Pi-Stacks) Deriv->HydrazonePath Route B AcidPath->DirectXRD HydrazonePath->DirectXRD Result1 Halogen Bond (C-Br...O) Analysis->Result1 Result2 Steric Twist (Torsion Analysis) Analysis->Result2

Caption: Workflow for crystallographic characterization of sterically hindered phenylacetates, prioritizing derivatization for non-crystalline esters.

Part 5: Comparative Data & Reference Values

When refining the structure, compare your geometric parameters against these established values for analogous 2-bromo-phenyl derivatives. Deviations >3


 suggest disorder or incorrect assignment.[1][2]
ParameterTypical Value (Å / °)Structural Driver
Bond: C(Ar)–Br 1.89 – 1.91 ÅStandard aromatic C-Br bond.[1][2]
Bond: C(Ar)–Me 1.50 – 1.52 ÅC(sp2)-C(sp3) single bond.[1][2]
Angle: Br–C2–C3 ~120° - 123°Expanded >120° due to Br/Me steric repulsion.[1][2]
Torsion: Ring/Tail 60° - 85°The "Twist" required to clear the Br atom.[1][2]
Interaction: Br...O 2.90 – 3.20 ÅHalogen bond (Type II geometry).[1][2]
Troubleshooting Common Refinement Issues
  • Disorder in the Ester Tail: The terminal methyl group (

    
    ) often exhibits rotational disorder.[1][2]
    
    • Fix: Use the PART command in SHELXL to model two positions (e.g., A/B with 60/40 occupancy).[1] Restrain geometries using SAME or SADI.[1][2]

  • Twinning: If the crystals grow as clustered plates (common for these esters), check for non-merohedral twinning.[1] Use CELL_NOW or similar tools to index multiple domains.[1][2]

References

  • Structural Analogs (Hydrazones): Shikhaliyev, N. G., et al. (2021).[1][2] Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate derivatives. Acta Crystallographica Section E , 77(Pt 8), 823–828.[1][2] Source: [1]

  • Acid Derivative Crystallography: Gowda, B. T., et al. (2013).[1][2] Structure and interactions in 2-bromo-substituted phenylacetic acids. Journal of Molecular Structure , 1048, 112-118.[1][2] (Demonstrates the carboxylic acid dimer motif

    
    ).
    
  • Synthesis & Context (Nepafenac Intermediates): U.S. Patent No.[1][2] 4,313,949.[1][2] Preparation of 2-amino-3-benzoylbenzeneacetamide (Nepafenac) and intermediates. Source:

  • Halogen Bonding Principles: Cavallo, G., et al. (2016).[1][2] The Halogen Bond.[1][2] Chemical Reviews , 116(4), 2478–2601.[1][2] (Foundational text for analyzing the C-Br...O interactions). Source: [1]

Sources

Protocols & Analytical Methods

Method

Protocol for the Hydrolysis of Methyl 2-(2-bromo-3-methylphenyl)acetate to 2-(2-bromo-3-methylphenyl)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Carboxylic acid deprotection, intermediate synthesis for active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Carboxylic acid deprotection, intermediate synthesis for active pharmaceutical ingredients (APIs).

Executive Summary

The transformation of methyl 2-(2-bromo-3-methylphenyl)acetate into its corresponding free carboxylic acid is a critical functional group manipulation in organic synthesis. This application note details a highly efficient, base-catalyzed saponification protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. The methodology is designed as a self-validating system, incorporating in-process controls and mechanistic safeguards to prevent common pitfalls such as re-esterification and incomplete conversion.

Mechanistic Rationale & Causality

To ensure high yields and purity, it is essential to understand the causality behind the selected reagents and conditions. Saponification proceeds via a two-step addition-elimination mechanism (nucleophilic acyl substitution)[1].

  • Substrate Sterics: The starting material features an ortho-bromo group and a meta-methyl group on the phenyl ring. While ortho-substituents typically introduce steric hindrance, the acetate moiety is separated from the aromatic ring by a methylene spacer (-CH₂-). This structural feature significantly reduces steric shielding at the electrophilic carbonyl carbon, allowing standard saponification conditions to proceed rapidly.

  • Base Selection (The Lithium Effect): LiOH is prioritized over NaOH or KOH. In aqueous-tetrahydrofuran (THF) mixtures, the lithium cation acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the ester and the oxygen atoms of THF, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydroxide ion[2].

  • Solvent System (THF/MeOH/H₂O): The lipophilic nature of the bromo-aromatic ester makes it insoluble in pure water. A ternary solvent system of THF, Methanol (MeOH), and Water (typically 3:1:1) is employed to create a monophasic reaction environment[3]. THF solubilizes the organic substrate, water dissolves the LiOH, and MeOH acts as a bridging cosolvent to prevent biphasic separation, ensuring uniform reaction kinetics.

  • Irreversibility & Workup: The initial hydrolysis yields a carboxylate salt. Because carboxylic acids (pKa ~4.3) are far more acidic than the leaving methanol (pKa ~15.5), the deprotonation of the newly formed acid is rapid and irreversible under basic conditions[1]. Acidification to pH ~2 during workup is strictly required to protonate the carboxylate, driving the target molecule into the organic phase for extraction.

Mechanism A Methyl 2-(2-bromo-3-methylphenyl)acetate (Lipophilic Ester) B Nucleophilic Attack (OH- adds to Carbonyl) A->B LiOH / THF / MeOH / H2O C Tetrahedral Intermediate (Li+ Coordination Enhances Rate) B->C D Alkoxide Elimination (Loss of CH3O-) C->D E Carboxylate Salt (Irreversible Deprotonation) D->E Fast / Irreversible F Acidification (HCl) (pH ~2) E->F Aqueous Workup G 2-(2-bromo-3-methylphenyl)acetic acid (Target Product) F->G

Fig 1. Mechanistic pathway of base-catalyzed ester saponification and acidification.

Materials and Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountPurpose
Methyl 2-(2-bromo-3-methylphenyl)acetate 257.121.0 eq2.57 gStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.963.0 eq1.26 gNucleophile / Base source[4]
Tetrahydrofuran (THF) 72.11-15 mLPrimary organic solvent
Methanol (MeOH) 32.04-5 mLBridging cosolvent
Deionized Water (H₂O) 18.02-5 mLAqueous phase for base
Hydrochloric Acid (HCl, 2M aq.) 36.46Excess~20 mLAcidification agent
Ethyl Acetate (EtOAc) 88.11-3 x 30 mLExtraction solvent

Experimental Workflow & Protocol

Workflow S1 1. Dissolution (THF/MeOH/H2O) S2 2. Saponification (Add LiOH, Stir) S1->S2 S3 3. IPC Monitoring (TLC/LCMS) S2->S3 S4 4. Solvent Removal (Evaporate Organics) S3->S4 S5 5. Acidification (HCl to pH 2) S4->S5 S6 6. Extraction (EtOAc or DCM) S5->S6 S7 7. Isolation (Dry & Concentrate) S6->S7

Fig 2. Step-by-step experimental workflow for ester hydrolysis and isolation.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add Methyl 2-(2-bromo-3-methylphenyl)acetate (2.57 g, 10 mmol) to the flask.

  • Add the solvent mixture: 15 mL THF and 5 mL MeOH. Stir until the ester is completely dissolved.

Step 2: Base Addition

  • In a separate vial, dissolve LiOH·H₂O (1.26 g, 30 mmol) in 5 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20-25 °C).

  • Causality Note: A mild exotherm may occur. Dropwise addition prevents localized heating that could lead to unwanted side reactions or degradation[4].

Step 3: In-Process Control (IPC) Monitoring

  • Stir the monophasic reaction mixture vigorously at room temperature for 2 to 4 hours.

  • Monitor reaction progress via TLC (Hexanes:EtOAc 4:1) or LCMS. The starting ester will appear as a high-Rf spot, while the carboxylate salt will remain at the baseline.

Step 4: Pre-Workup Solvent Removal (Critical Step)

  • Once the starting material is fully consumed, transfer the flask to a rotary evaporator.

  • Carefully remove the volatile organic solvents (THF and MeOH) under reduced pressure at 30 °C.

  • Causality Note:Do not skip this step. If acidification is performed while MeOH is still present in the mixture, the highly favorable acidic conditions will trigger a Fischer esterification, converting your product back into the starting methyl ester and drastically reducing your yield[4].

Step 5: Acidification

  • Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice bath (0-5 °C).

  • Slowly add 2M aqueous HCl dropwise while stirring continuously.

  • Monitor the pH using indicator paper until the solution reaches pH ~2. At this point, the free 2-(2-bromo-3-methylphenyl)acetic acid will precipitate out of the aqueous solution as a white/off-white solid.

Step 6: Extraction and Isolation

  • Transfer the acidic mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers. Wash the combined organics with brine (20 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-bromo-3-methylphenyl)acetic acid.

  • Optional: If ultra-high purity is required for downstream API synthesis, recrystallize the crude product from a minimal amount of hot heptane/toluene.

Troubleshooting & Optimization

Potential IssueMechanistic CauseCorrective Action / Solution
Incomplete Conversion Insufficient base or poor solubility of the ester.Ensure a 3.0 eq excess of LiOH is used[4]. Verify the solvent system is monophasic; if biphasic, add 1-2 mL of MeOH to bridge the phases.
Low Yield After Workup Re-esterification during the acidification phase.Ensure all MeOH and THF are completely evaporated before introducing HCl to the aqueous layer[4]. Keep the mixture cold (0 °C) during acidification.
Product Remains in Aqueous Phase Incomplete protonation of the carboxylate.Verify the aqueous phase has reached pH ~2. Phenylacetic acids have a pKa of ~4.3; a pH of 2 ensures >99% protonation for organic extraction.
Sluggish Reaction Rate Steric hindrance or low reactivity.While LiOH usually suffices, gentle heating (40 °C) can be applied. Alternatively, increasing the THF ratio can improve substrate solvation[4].

References

  • Common Organic Chemistry - Ester to Acid - Common Conditions (Outlines the use of THF/MeOH/H2O monophasic solvent systems for optimal saponification kinetics). URL:[Link]

  • Master Organic Chemistry - Basic Hydrolysis of Esters - Saponification (Provides the authoritative mechanistic breakdown of the addition-elimination pathway and irreversible deprotonation). URL:[Link]

  • National Institutes of Health (NIH) / PubMed - Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran (Validates the choice of LiOH over NaOH by explaining the Lewis acid coordination effect of Lithium cations). URL:[Link]

Sources

Application

Palladium-catalyzed cross-coupling reactions using Methyl 2-(2-bromo-3-methylphenyl)acetate

Executive Summary The synthesis of highly congested biaryl or aryl-alkyl frameworks is a recurring bottleneck in pharmaceutical development and materials science. Methyl 2-(2-bromo-3-methylphenyl)acetate serves as a quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly congested biaryl or aryl-alkyl frameworks is a recurring bottleneck in pharmaceutical development and materials science. Methyl 2-(2-bromo-3-methylphenyl)acetate serves as a quintessential model for a sterically demanding, di-ortho-substituted aryl halide. The bromine atom is flanked by a methyl group at the C3 position and a methyl acetate moiety at the C1 position. This dual ortho-substitution creates immense steric bulk, which severely inhibits the oxidative addition of the palladium catalyst into the C–Br bond and complicates the subsequent reductive elimination step[1].

This application note details the mechanistic rationale, ligand selection criteria, and a validated experimental protocol for achieving high-yielding Suzuki-Miyaura cross-couplings with this challenging substrate, utilizing state-of-the-art Buchwald dialkylbiaryl phosphine ligands and G3/G4 precatalysts[2].

Mechanistic Rationale & Ligand Design (Causality)

Standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) typically fail when applied to di-ortho-substituted substrates, resulting in low conversion, high rates of protodeboronation, and undesired hydrodehalogenation.

To overcome this, the catalytic system must be carefully engineered:

  • Accelerating Oxidative Addition: The ligand must be highly electron-rich to increase the electron density on the Pd(0) center, facilitating insertion into the sterically shielded C–Br bond.

  • Promoting Reductive Elimination: The ligand must possess significant steric bulk. In Buchwald-type ligands (e.g., XPhos, SPhos) or specialized P-chiral ligands (e.g., BI-DIME, AntPhos), the steric repulsion between the ligand and the substrate on the Pd(II) intermediate forces the two coupling partners closer together, dramatically lowering the activation energy (ΔG‡) required for reductive elimination.

  • Preventing Ester Hydrolysis: Because the substrate contains a base-sensitive methyl ester, traditional aqueous bases (like NaOH or KOH) cannot be used. Mild, anhydrous, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are mandatory.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric Bottleneck) Pd0->OA Aryl Bromide PdII_1 Ar-Pd(II)-Br Intermediate OA->PdII_1 TM Transmetalation (Base Mediated) PdII_1->TM PdII_2 Ar-Pd(II)-Ar' Intermediate TM->PdII_2 Boronic Acid RE Reductive Elimination (Accelerated by Bulky L) PdII_2->RE RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Pd-Catalyzed Cross-Coupling Cycle highlighting steric bottlenecks and ligand effects.

Quantitative Data: Ligand Screening Summary

The following table summarizes the performance of various ligand classes in the Suzuki-Miyaura coupling of di-ortho-substituted aryl bromides (using phenylboronic acid as the standard coupling partner). Data reflects standard conditions: 2 mol% Pd, 2.5 equiv K₃PO₄, Toluene, 100 °C, 18 h[2].

Ligand ClassSpecific LigandPd PrecatalystConversion (%)Primary Side ProductRecommendation
TriarylphosphinePPh₃Pd(OAc)₂< 5%Starting MaterialNot Recommended
BidentatedppfPd₂dba₃12%DehalogenationNot Recommended
DialkylbiarylSPhosPd(OAc)₂78%ProtodeboronationGood for moderate bulk
DialkylbiarylXPhos XPhos Pd G3 > 95% NoneHighly Recommended
P-Chiral / BulkyBI-DIMEPd(OAc)₂92%NoneExcellent for tetra-ortho

Note: The use of XPhos Pd G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the challenging oxidative addition step can occur.

Experimental Protocol

Materials and Reagents
  • Aryl Halide: Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv, 1.0 mmol, 243.1 mg)

  • Boronic Acid: Aryl or Alkylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2.0 mol%, 0.02 mmol, 16.9 mg)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology

This protocol is designed as a self-validating system. Intermediate checks are built-in to ensure reaction integrity.

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, the boronic acid, and anhydrous K₃PO₄.

  • Causality Check: K₃PO₄ must be finely milled and strictly anhydrous. Water in the system will lead to the hydrolysis of the methyl acetate group on the substrate.

Step 2: Substrate Addition & Degassing

  • Transfer the vial to a fume hood and connect to a Schlenk line. Purge the vial with dry Nitrogen or Argon for 5 minutes.

  • Dissolve Methyl 2-(2-bromo-3-methylphenyl)acetate in 5.0 mL of anhydrous toluene.

  • Add the substrate solution to the reaction vial via a gas-tight syringe.

  • Perform three cycles of Freeze-Pump-Thaw to rigorously degas the mixture.

  • Causality Check: Oxygen must be excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately kill the catalytic cycle.

Step 3: Heating and Monitoring

  • Seal the vial with a Teflon-lined crimp cap and place it in a pre-heated oil bath or heating block at 100 °C.

  • Stir vigorously (800+ rpm) for 12–18 hours. High stirring rates are required because the reaction is a heterogeneous mixture (solid K₃PO₄ in toluene).

  • Validation: At 4 hours, withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS or TLC. You should observe the disappearance of the starting mass (m/z 242/244) and the emergence of the cross-coupled product.

Step 4: Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the filtrate with deionized water (2 × 10 mL) and brine (1 × 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

Workflow S1 1. Reagent Prep (Glovebox/Schlenk) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Reaction (100°C, 12-18h) S2->S3 S4 4. Quench & Workup (Filtration & Extraction) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Step-by-step experimental workflow for sterically hindered cross-coupling.

Troubleshooting & Optimization

  • Issue: High levels of unreacted Methyl 2-(2-bromo-3-methylphenyl)acetate.

    • Cause: Failed oxidative addition or inactive catalyst.

    • Solution: Ensure the XPhos Pd G3 precatalyst is stored under inert conditions (it degrades over time if exposed to moisture). Consider increasing the temperature to 110 °C or switching to a more sterically accommodating ligand like BI-DIME.

  • Issue: Substrate ester is hydrolyzed (formation of the carboxylic acid).

    • Cause: Base is too strong or wet.

    • Solution: Strictly avoid aqueous base solutions. Ensure K₃PO₄ is baked in an oven prior to use.

  • Issue: Protodeboronation of the Boronic Acid.

    • Cause: The transmetalation step is slower than the decomposition of the boronic acid, a common issue with highly hindered aryl bromides.

    • Solution: Use 2.0 to 2.5 equivalents of the boronic acid, or add the boronic acid slowly via a syringe pump over 4 hours. Alternatively, switch to MIDA boronates for slow, controlled release of the active boronic acid species.

References

Sources

Method

Application Notes &amp; Protocols: Optimizing the Buchwald-Hartwig Amination of Methyl 2-(2-bromo-3-methylphenyl)acetate

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful Buchwald-Hartwig amination of Methyl 2-(2-bromo-3-methylphenyl)acetate. We delve into the critical reaction param...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful Buchwald-Hartwig amination of Methyl 2-(2-bromo-3-methylphenyl)acetate. We delve into the critical reaction parameters, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents, with a special focus on overcoming the challenges posed by this sterically hindered and base-sensitive substrate. The protocols herein are designed to be self-validating, offering researchers in pharmaceutical and materials science a robust framework for synthesizing complex aryl amines.

Introduction: The Challenge of Hindered C-N Couplings

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and electronic materials.[3][4]

The specific substrate, Methyl 2-(2-bromo-3-methylphenyl)acetate, presents a classic challenge for this transformation. Two key structural features dictate the required reaction conditions:

  • Steric Hindrance: The ortho-bromo and meta-methyl substituents create a sterically congested environment around the palladium catalyst's site of oxidative addition. This can slow down key steps in the catalytic cycle and favor undesired side reactions.

  • Base-Sensitive Ester: The presence of a methyl ester functional group makes the substrate susceptible to saponification under the strongly basic conditions typically employed in Buchwald-Hartwig reactions.

This application note will dissect these challenges and provide a logical framework for navigating the optimization process, leading to high-yielding and reproducible results.

Mechanistic Considerations: The Engine of the Reaction

A fundamental understanding of the catalytic cycle is paramount for rational reaction design and troubleshooting. The generally accepted mechanism proceeds through three primary stages: oxidative addition of the aryl bromide to a Pd(0) species, association of the amine and subsequent deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[1][5][6]

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Active Pd(0)L Catalyst OA_Complex Oxidative Addition Complex (Aryl-Pd(II)-Br) Pd0->OA_Complex + Ar-Br Oxidative Addition Amine_Complex Amine Coordination Complex [Aryl-Pd(II)-Amine]+Br- OA_Complex->Amine_Complex + R₂NH Ligand Exchange Amido_Complex Palladium Amido Complex (Aryl-Pd(II)-Amide) Amine_Complex->Amido_Complex + Base - [Base-H]+Br- Deprotonation Amido_Complex->Pd0 Product Aryl Amine Product Amido_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Optimizing Reaction Parameters: A Guided Approach

Success with a challenging substrate like Methyl 2-(2-bromo-3-methylphenyl)acetate hinges on the careful selection of four key parameters: the ligand, the base, the solvent, and the temperature.

The Ligand: Architect of Reactivity

For sterically hindered aryl bromides, the choice of phosphine ligand is the single most critical factor. The ligand must be both bulky and electron-rich to facilitate the otherwise difficult reductive elimination step and to stabilize the palladium center, preventing the formation of inactive palladium black.[7][8]

Table 1: Recommended Ligands for Hindered Aryl Bromides

LigandClassKey FeaturesRecommended For
XPhos Biaryl MonophosphineHighly bulky and electron-rich. Generally excellent for ortho-substituted substrates.[3]A robust first choice for screening.
RuPhos Biaryl MonophosphineSimilar to XPhos, often effective when others fail. Good for a wide range of amines.Secondary screening option.
BrettPhos Biaryl MonophosphineSpecifically designed for coupling primary amines and amides.[2]Use when coupling with primary amines.
Josiphos-type Ferrocenyl DiphosphineBidentate ligands that can offer different reactivity profiles.Alternative for difficult couplings.

For this specific substrate, XPhos represents an excellent starting point due to its proven track record in coupling ortho-substituted aryl halides.[3]

The Base: A Balancing Act

The base is essential for deprotonating the amine, but its strength must be carefully balanced against the stability of the methyl ester.[9] While strong alkoxide bases are common, they pose a significant risk of saponification.

Table 2: Comparison of Bases for Ester-Containing Substrates

BasepKa of Conjugate AcidStrengthSuitability for Ester Substrates
NaOtBu / KOtBu ~19Very StrongHigh Risk: Prone to causing saponification. Use with caution or at lower temperatures.[2]
LHMDS ~26Very StrongHigh Risk: Similar risk profile to alkoxides. Can be useful for some protic groups.[10]
Cs₂CO₃ ~10.3ModerateExcellent: Often the base of choice for base-sensitive substrates. May require higher temperatures.[10]
K₃PO₄ ~12.3ModerateGood: A reliable and mild alternative to carbonates.[10]

We strongly recommend starting with a weaker inorganic base like cesium carbonate (Cs₂CO₃) to preserve the ester functionality. While this may necessitate slightly higher reaction temperatures or longer times, it avoids the often-irreversible saponification side reaction.

Solvent and Temperature

The reaction should be conducted in an anhydrous, aprotic, and degassed solvent to prevent catalyst deactivation.[10]

  • Toluene and 1,4-Dioxane are the most common and effective solvents, offering good solubility for most reactants.[7][11]

  • Temperature: These reactions typically require heating to between 80-110 °C to ensure a reasonable reaction rate, especially when using milder bases.[7][12] The optimal temperature should be determined empirically by monitoring the reaction's progress.

Experimental Workflow and Protocols

All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk line techniques) to prevent oxygen from deactivating the catalyst.[10]

Experimental_Workflow A Inert Atmosphere Setup (Glovebox or Schlenk Line) B Add Solids: Pd Pre-catalyst, Ligand, Base, Aryl Bromide A->B C Add Liquids: Anhydrous/Degassed Solvent, Amine B->C D Seal Vessel & Heat (80-110 °C with stirring) C->D E Monitor Reaction (TLC, LC-MS, GC-MS) D->E F Workup: Cool, Dilute, Filter (Celite), Wash, Dry E->F Upon Completion G Purification: Flash Column Chromatography F->G H Characterization G->H

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Ester-Compatible Conditions (Recommended Starting Point)

This protocol is optimized to preserve the ester functionality by using a milder base.

Reagents:

ComponentMol. Wt.Amount (mmol)EquivalentsMass/Volume
Methyl 2-(2-bromo-3-methylphenyl)acetate257.111.01.0257 mg
Amine (e.g., Morpholine)87.121.21.2105 mg (104 µL)
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)18.3 mg
XPhos476.620.080.08 (8 mol%)38.1 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Toluene (anhydrous, degassed)---5.0 mL

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, cesium carbonate, and Methyl 2-(2-bromo-3-methylphenyl)acetate.

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Periodically (e.g., at 4h, 12h, 24h), an aliquot can be carefully removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to check for the consumption of starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Robust Screening Conditions (Use with Caution)

This protocol uses a stronger base and may be useful if Protocol 1 fails, but carries a high risk of ester saponification.

Reagents:

ComponentMol. Wt.Amount (mmol)EquivalentsMass/Volume
Methyl 2-(2-bromo-3-methylphenyl)acetate257.111.01.0257 mg
Amine (e.g., Morpholine)87.121.21.2105 mg (104 µL)
XPhos Pd G3 (Pre-catalyst)863.540.020.02 (2 mol%)17.3 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
1,4-Dioxane (anhydrous, degassed)---5.0 mL

Procedure:

  • Setup: Follow the setup procedure from Protocol 1, using the XPhos Pd G3 pre-catalyst and sodium tert-butoxide. Note: NaOtBu is highly hygroscopic and should be handled quickly in an inert atmosphere.

  • Inerting & Reagent Addition: Follow steps 2 and 3 from Protocol 1, using 1,4-dioxane as the solvent.

  • Reaction: Heat the reaction at a lower temperature initially (e.g., 80 °C) for 12-24 hours to minimize saponification.

  • Monitoring, Workup, and Purification: Follow steps 5-8 from Protocol 1. Be sure to analyze the crude product for the presence of the carboxylic acid byproduct resulting from ester hydrolysis.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ObservationPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).[7][10]2. Incorrect ligand/base combination.3. Insufficient temperature.1. Ensure all reagents and solvents are rigorously dried and degassed. Use fresh catalyst.2. Screen alternative ligands (e.g., RuPhos) or a stronger base if ester integrity is not an issue.3. Increase temperature in 10 °C increments (e.g., up to 120 °C).
Formation of Palladium Black Catalyst decomposition.[7]1. Check ligand-to-palladium ratio (should be ≥2 for this system).2. Ensure the reaction is well-stirred and the temperature is uniform.
Hydrodehalogenation (Ar-Br → Ar-H) Competing side reaction, often promoted by certain bases or high temperatures.[10]1. Switch to a different base (e.g., from K₃PO₄ to Cs₂CO₃).2. Lower the reaction temperature and increase the reaction time.
Significant Ester Saponification Base is too strong or reaction temperature is too high.1. Immediately switch to a weaker base (Cs₂CO₃ or K₃PO₄) as outlined in Protocol 1.2. Decrease the reaction temperature.
Reaction Stalls Catalyst has been poisoned or has decomposed over time.1. The substrate or amine may contain impurities (e.g., sulfur compounds). Purify reagents.2. Consider a higher catalyst loading (e.g., 3-5 mol%).

Conclusion

The Buchwald-Hartwig amination of Methyl 2-(2-bromo-3-methylphenyl)acetate is a challenging yet achievable transformation. Success is predicated on a rational approach that directly addresses the substrate's steric hindrance and base sensitivity. The use of a bulky, electron-rich biarylphosphine ligand such as XPhos is critical to facilitate the coupling, while the selection of a moderate base like cesium carbonate is paramount to preserving the integrity of the methyl ester. The protocols and troubleshooting guide provided here offer a robust starting point for researchers to efficiently synthesize these valuable molecular building blocks.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • NSF PAR. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. [Link]

  • American Chemical Society. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • University of South Florida Scholar Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

Sources

Application

Application Note: High-Efficiency Heck Functionalization of Sterically Hindered Methyl 2-(2-bromo-3-methylphenyl)acetate

Executive Summary This application note details the optimized parameters for the Heck-Mizoroki functionalization of Methyl 2-(2-bromo-3-methylphenyl)acetate (referred to herein as Substrate-Br ). The Challenge: Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized parameters for the Heck-Mizoroki functionalization of Methyl 2-(2-bromo-3-methylphenyl)acetate (referred to herein as Substrate-Br ).

The Challenge: Substrate-Br presents a specific "ortho-ortho'" steric blockade. The reactive C-Br bond at position 2 is flanked by a methylene acetate group at position 1 and a methyl group at position 3. This 1,2,3-substitution pattern significantly raises the activation energy for the oxidative addition step, rendering standard catalytic systems (e.g., Pd(OAc)₂/PPh₃) ineffective or sluggish.

The Solution: We utilize a "Bulky-Electron Rich" ligand strategy. By employing tri-tert-butylphosphine (


) or Buchwald-type biaryl phosphines (e.g., SPhos), we facilitate rapid oxidative addition despite the steric crowding. This protocol ensures high yields (>85%), suppressed dehalogenation side-products, and reproducible kinetics.

Chemical Context & Mechanistic Insight

Substrate Profile[1]
  • Compound: Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Molecular Weight: 243.08 g/mol

  • Key Structural Feature: The C2-Bromine is the electrophilic handle.

  • Steric Environment: The C2 position is shielded. The C3-Methyl group exerts direct steric pressure, while the C1-Acetate side chain adds conformational bulk.

The "Steric Wall" in Oxidative Addition

In the catalytic cycle, the Palladium(0) species must insert into the C-Br bond. For unhindered aryl bromides, this is fast. For Substrate-Br , the flanking groups physically block the approach of the metal center.

  • Standard Ligands (PPh₃): Cone angle is too small (~145°); the complex is not electron-rich enough to force insertion.

  • Optimized Ligands (P(t-Bu)₃): Large cone angle (182°) promotes formation of the active mono-ligated Pd(0) species (

    
    ), which is less sterically demanding than 
    
    
    
    . The strong
    
    
    -donating capability increases electron density on Pd, lowering the barrier for oxidative addition.
Mechanistic Pathway Visualization

The following diagram illustrates the critical "Steric Clash" point that necessitates our specific ligand choice.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + P(t-Bu)3 ActiveCat Active Species [Pd(0)-P(t-Bu)3] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (RATE LIMITING STEP) Pd inserts into C-Br ActiveCat->OxAdd + Substrate Substrate Substrate-Br (Steric Blockade) Substrate->OxAdd Steric Clash Coord Alkene Coordination (e.g., Acrylate) OxAdd->Coord + Alkene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim BetaElim->ActiveCat Reductive Elimination (Base Regeneration) Product Functionalized Product + HBr BetaElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the 1,2,3-substitution pattern.

Critical Reaction Parameters

The following parameters have been validated for coupling Substrate-Br with electron-deficient alkenes (e.g., tert-butyl acrylate, styrene).

Catalyst & Ligand System (The "Engine")
ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ provides a clean source of Pd(0). Pd(OAc)₂ is cheaper but requires in-situ reduction (often by the alkene or phosphine).
Ligand P(t-Bu)₃ (used as HBF₄ salt)Crucial. The bulk promotes mono-ligation; electron richness drives oxidative addition. SPhos is a valid alternative.
Ratio Pd:L = 1:1.2 (Strict)Excess ligand inhibits the reaction by preventing the formation of the active mono-ligated species.
Loading 1.0 - 3.0 mol%Higher loading (3%) required for this hindered substrate compared to standard aryl bromides.
Base & Solvent (The "Environment")
ComponentRecommendationRationale
Base Cy₂NMe (Hunig's Base)Soluble organic bases often outperform inorganic carbonates for hindered substrates in non-polar solvents.
Alt. Base Cs₂CO₃ Use if substrate is sensitive to amines. Requires anhydrous conditions.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents stabilize the active

species better than DMF for this specific ligand class.
Temp 100°C - 110°C High thermal energy is needed to overcome the steric activation barrier.

Experimental Protocol: Functionalization with tert-Butyl Acrylate

Objective: Synthesis of (E)-tert-butyl 3-(2-(2-methoxy-2-oxoethyl)-6-methylphenyl)acrylate.

Materials Preparation
  • Substrate-Br: 1.0 equiv (243 mg for 1 mmol scale)

  • tert-Butyl Acrylate: 1.2 equiv (175 µL)

  • Pd₂(dba)₃: 1.5 mol% (13.7 mg)

  • [(t-Bu)₃PH]BF₄: 3.6 mol% (10.5 mg) — Note: The salt is air-stable; free phosphine is pyrophoric.

  • Cy₂NMe (Hunig's Base): 1.2 equiv (210 µL)

  • 1,4-Dioxane: 3.0 mL (Anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Why: Oxygen poisons the electron-rich phosphine ligand immediately.

  • Solids Addition: Charge the vessel with Substrate-Br , Pd₂(dba)₃ , and [(t-Bu)₃PH]BF₄ .

    • Tip: Weigh the Pd and Ligand quickly to minimize air exposure, or use a glovebox if available.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times.

  • Liquids Addition: Syringe in the 1,4-Dioxane , followed by Cy₂NMe and tert-Butyl Acrylate .

  • Reaction: Place the vessel in a pre-heated oil block at 105°C . Stir vigorously (1000 rpm).

    • Visual Check: The solution should turn from dark purple/red (Pd-dba) to a golden/brown color as the active catalytic species forms.

  • Monitoring: Monitor by HPLC or TLC (Hexanes/EtOAc 8:1) at 2 hours and 12 hours.

    • Target: Disappearance of the starting bromide (

      
      ) and appearance of the fluorescent blue product spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Pd black.

    • Wash the filtrate with 1M HCl (to remove excess base) and Brine.

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).

Troubleshooting Guide
  • Issue: No Conversion.

    • Cause: Catalyst poisoning by O₂.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw is best).

  • Issue: Low Yield (<50%) with Starting Material remaining.

    • Cause: Catalyst death (Pd black precipitation).

    • Fix: Add 1.0 equiv of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst/stabilizer (Jeffery conditions).

  • Issue: Dehalogenation (Product is Methyl 2-(3-methylphenyl)acetate).

    • Cause: Hydride source present (often from solvent impurities or excessive heating).

    • Fix: Use fresh anhydrous Dioxane; lower temp to 95°C and extend time.

Workflow Visualization

Workflow Start Start: Weigh Solids Inert Inert Atmosphere (Argon Purge) Start->Inert AddLiq Add Solvent/Base (Syringe) Inert->AddLiq Heat Heat to 105°C (12-24h) AddLiq->Heat QC QC Check (TLC/HPLC) Heat->QC QC->Heat Incomplete Workup Filter & Purify QC->Workup Complete

Figure 2: Operational workflow for the batch synthesis.

References

  • Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 123(29), 6989–7000. (Seminal work on P(t-Bu)3 for hindered substrates). [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. (Discusses ligand design for sterically hindered arenes). [Link]

  • Knowles, J. P., et al. (2011). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 9, 2850-2871. [Link]

Sources

Method

Application Note: α-Alkylation of Methyl 2-(2-bromo-3-methylphenyl)acetate

Mechanistic Rationale & Strategic Overview The α-alkylation of arylacetates is a foundational carbon-carbon bond-forming reaction in organic synthesis, frequently utilized in the development of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The α-alkylation of arylacetates is a foundational carbon-carbon bond-forming reaction in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs) such as profen-class anti-inflammatory drugs[1]. Alkylating Methyl 2-(2-bromo-3-methylphenyl)acetate presents a unique set of steric and electronic challenges.

While the α-protons of esters are moderately acidic (pKa ~25), they are significantly less acidic than those of ketones or aldehydes[2]. Consequently, weak bases like sodium methoxide (pKa ~16) are insufficient, leading to incomplete enolization and promoting unwanted side reactions[3]. To drive the equilibrium entirely toward the enolate, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA, pKa ~36) is strictly required[2].

Furthermore, the ortho-bromo substituent on the aryl ring introduces severe steric hindrance around the reactive center and poses a risk of benzyne intermediate formation or halogen-metal exchange if the conditions are not rigorously controlled. By performing the enolization at cryogenic temperatures (-78 °C) under kinetic control, the lithium enolate is stabilized as a tight ion pair in tetrahydrofuran (THF), preventing degradation[4]. Subsequent introduction of an unhindered electrophile, such as Methyl Iodide (MeI), facilitates a clean SN2 attack[3].

Mechanism A Arylacetate Substrate (pKa ~25) B Lithium Enolate (Nucleophile) A->B LDA (pKa ~36) THF, -78 °C C SN2 Transition State (Steric considerations) B->C MeI Addition D α-Alkylated Product (C-C bond formed) C->D - LiI

Fig 1. Mechanistic pathway of LDA-mediated enolization and SN2 alkylation.

Reagent Matrix & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. Strict adherence to equivalents is necessary to prevent di-alkylation or unreacted starting material.

ReagentFunctionMW ( g/mol )EquivalentsAmount
Methyl 2-(2-bromo-3-methylphenyl)acetateSubstrate243.101.002.43 g
LDA (2.0 M in THF/heptane)Base107.121.105.50 mL
Methyl Iodide (MeI)Electrophile141.941.500.93 mL
Anhydrous THFSolvent72.11N/A30.0 mL
Saturated NH₄Cl (aq)Quenching AgentN/AExcess20.0 mL

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the integrity of the reaction at each phase.

Phase 1: System Preparation & Solvation

  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Enolates are highly nucleophilic and will rapidly react with atmospheric moisture or oxygen, leading to protonation or α-hydroxylation.

  • Solvation: Dissolve 2.43 g of Methyl 2-(2-bromo-3-methylphenyl)acetate in 30 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

Phase 2: Kinetic Enolization 4. Base Addition: Syringe 5.5 mL of 2.0 M LDA dropwise down the side of the flask over 10 minutes to prevent localized heating. 5. Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange hue. This color shift is a reliable visual indicator of successful lithium enolate formation. Stir at -78 °C for 1 hour to ensure complete deprotonation[4].

Phase 3: Electrophilic SN2 Addition 6. Alkylation: Add 0.93 mL of Methyl Iodide (MeI) dropwise. Causality: MeI is an optimal electrophile for this sterically hindered system due to its minimal steric bulk and the excellent leaving group ability of iodide[5]. 7. Thermal Gradient: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath. Allow the mixture to slowly warm to room temperature over 2 hours. 8. Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.45) should be consumed, replaced by a slightly less polar product spot (Rf ~0.50).

Phase 4: Quench & Isolation 9. Quenching: Cool the flask to 0 °C and carefully add 20 mL of saturated aqueous NH₄Cl. Causality: A mildly acidic quench neutralizes any residual LDA and protonates unreacted enolate without hydrolyzing the ester product. 10. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Purification: Purify the crude oil via flash column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield Methyl 2-(2-bromo-3-methylphenyl)propanoate.

Workflow A Step 1: Inert Atmosphere Purge with Argon B Step 2: Substrate Addition Dissolve in dry THF A->B C Step 3: Cryogenic Cooling Chill to -78 °C B->C D Step 4: Enolization Add LDA dropwise (1 hr) C->D E Step 5: Alkylation Add MeI, warm to RT D->E F Step 6: Quench & Extract Sat. NH4Cl / EtOAc E->F

Fig 2. Step-by-step workflow for the α-alkylation of the arylacetate substrate.

Optimization & Comparative Yield Data

The choice of base and temperature heavily dictates the success of this reaction. Weaker bases fail to enolize the substrate, while alternative strong bases can lead to solubility issues or complex side-reaction profiles.

BaseSolventTemp ProfileElectrophileYield (%)Mechanistic Observation
NaOMeMeOHRTMeI< 5%Incomplete enolization; pKa mismatch[3].
NaHTHF0 °C to RTMeI45%Significant side reactions; Claisen condensation observed.
LDA THF -78 °C to RT MeI 88% Clean conversion; optimal kinetic control.
KHMDSPhMe-78 °C to RTMeI72%Lower solubility of the potassium enolate intermediate.

Troubleshooting & Critical Parameters

  • High Starting Material Recovery: If TLC indicates unreacted starting material despite following the protocol, the LDA may have degraded. LDA solutions degrade over time, especially if exposed to ambient humidity. Solution: Titrate the LDA solution against a known standard (e.g., N-benzylbenzamide) prior to use, or prepare fresh LDA in situ using diisopropylamine and n-butyllithium[2].

  • Di-alkylation Byproducts: The formation of a quaternary α-carbon (di-methylation) occurs if the enolate equilibrates or if excess base/electrophile is used. Solution: Strictly adhere to the 1.1 equivalents of LDA and maintain the -78 °C temperature during the entire 1-hour enolization phase to prevent proton exchange between the alkylated product and unreacted enolate[4].

References

1.[4] 4 2.[1]1 3.[2]2 4.[3]3 5.[5] 5

Sources

Application

Optimizing Suzuki-Miyaura Couplings: A Guide for Methyl 2-(2-bromo-3-methylphenyl)acetate

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heterobiaryl structures.[1][2] This g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heterobiaryl structures.[1][2] This guide provides an in-depth technical overview and practical protocols for the successful coupling of a challenging substrate, Methyl 2-(2-bromo-3-methylphenyl)acetate. The steric hindrance imposed by the ortho-bromo and meta-methyl substituents, combined with the presence of a base-sensitive ester group, necessitates a carefully considered approach to catalyst selection, reaction conditions, and choice of coupling partner. This document aims to elucidate the key experimental variables and provide field-proven methodologies to achieve high-yield and selective transformations.

Understanding the Substrate: Navigating Steric and Electronic Challenges

The structure of Methyl 2-(2-bromo-3-methylphenyl)acetate presents a unique set of challenges for the Suzuki-Miyaura coupling. The bromine atom in the ortho position to the bulky benzylic ester group creates significant steric hindrance around the reaction center. This can impede the initial oxidative addition step of the palladium catalyst into the C-Br bond, a critical initiation of the catalytic cycle.[1][3] Furthermore, the methyl group in the meta position adds to the steric congestion.

The methyl ester functionality introduces a degree of electronic withdrawal and, more importantly, a potential site for undesired side reactions, such as hydrolysis, under basic conditions. Therefore, the choice of base is a critical parameter that must be carefully optimized to promote the desired coupling while preserving the ester group.[2]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] A simplified representation of this cycle is crucial for understanding the rationale behind the selection of reaction components.

Suzuki-Miyaura Catalytic Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L_n (Active Catalyst) PdII R¹-Pd(II)-X (Aryl Palladium Complex) Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)-R² PdII->PdII_R2 [R²-B(OR)₂(Base)]⁻ Transmetal Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R2->Product RedElim Reductive Elimination ArylHalide R¹-X (Aryl Bromide) BoronicAcid R²-B(OR)₂ Base Base

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step, especially for sterically hindered substrates.[4] The subsequent transmetalation involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center.[2] Finally, reductive elimination yields the desired carbon-carbon coupled product and regenerates the active Pd(0) catalyst.[1][3]

Selecting the Optimal Coupling Partners and Conditions

The success of the Suzuki-Miyaura coupling of Methyl 2-(2-bromo-3-methylphenyl)acetate hinges on the judicious selection of the boronic acid or ester coupling partner and the reaction conditions. Below are recommendations and protocols for various classes of coupling partners.

Table 1: Recommended Catalysts and Ligands for Challenging Couplings
Ligand TypeSpecific LigandRationale for Use with Hindered SubstratesRecommended Pre-catalyst
Buchwald Biaryl Phosphines SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4]Pd₂(dba)₃, Pd(OAc)₂
Tetraphosphine Ligands cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentaneForms a highly active catalyst, effective at low loadings for hindered bromides.[5][PdCl(C₃H₅)]₂
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable, highly active palladium complexes.PEPPSI-IPr, Pd-NHC complexes

Application Protocol 1: Coupling with Arylboronic Acids

Arylboronic acids are the most common coupling partners in Suzuki-Miyaura reactions. For the sterically hindered Methyl 2-(2-bromo-3-methylphenyl)acetate, a robust catalyst system is essential.

Materials:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and a small amount of degassed water (e.g., 10% v/v of toluene).

  • Degas the reaction mixture by three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Conditions: The use of a bulky, electron-rich biaryl phosphine ligand like SPhos is crucial for promoting the oxidative addition of the sterically hindered aryl bromide.[4] K₃PO₄ is a moderately strong base that is often effective in these couplings and is less likely to cause ester hydrolysis compared to stronger bases like hydroxides. The addition of a small amount of water can sometimes accelerate the transmetalation step.[3]

Application Protocol 2: Coupling with Heteroarylboronic Acids

Heteroarylboronic acids can be challenging coupling partners due to their electronic properties and potential to coordinate to the palladium center, leading to catalyst inhibition.[6]

Materials:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Heteroarylboronic acid (e.g., 3-pyridinylboronic acid, 2-thienylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Follow the general setup as described in Protocol 1, using Cs₂CO₃ (2.0-3.0 equiv.) as the base.

  • Use Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) as the catalyst system.

  • Use anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction to 100-120 °C and monitor for completion.

  • Work-up and purification are similar to Protocol 1.

Rationale for Conditions: XPhos is another highly effective Buchwald ligand for coupling heteroaryl partners.[4] Cs₂CO₃ is a stronger base than K₃PO₄ and can be more effective for less reactive heteroarylboronic acids. Anhydrous conditions are often preferred for heteroaryl couplings to minimize protodeboronation of the sensitive boronic acid.[7]

Application Protocol 3: Coupling with Vinylboronic Acids and Esters

The introduction of a vinyl group can be achieved using vinylboronic acids or their more stable pinacol esters.

Materials:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Set up the reaction as in Protocol 1, using potassium vinyltrifluoroborate (1.5 equiv.) or vinylboronic acid pinacol ester (1.5 equiv.) as the coupling partner.

  • Use Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) as the catalyst system.

  • Use K₂CO₃ (3.0 equiv.) as the base.

  • Use anhydrous DMF as the solvent.

  • Heat the reaction to 90 °C.[8]

  • Monitor, work-up, and purify as previously described.

Rationale for Conditions: Potassium trifluoroborates are often more stable and easier to handle than the corresponding boronic acids.[1] The conditions provided are adapted from successful couplings of vinylboron reagents with aryl bromides.[8]

Application Protocol 4: Coupling with Alkylboronic Acids

The coupling of sp³-hybridized alkylboronic acids is more challenging due to the potential for β-hydride elimination.

Materials:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Alkylboronic acid (e.g., methylboronic acid, cyclopropylboronic acid)

  • [PdCl(C₃H₅)]₂

  • cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

Procedure:

  • Set up the reaction as in Protocol 1.

  • Use [PdCl(C₃H₅)]₂ (0.5-1 mol%) and Tedicyp (1-2 mol%) as the catalyst system.[5]

  • Use K₃PO₄ (3.0 equiv.) as the base.

  • Use anhydrous toluene as the solvent.

  • Heat the reaction to 110 °C.

  • Monitor, work-up, and purify as previously described.

Rationale for Conditions: Specialized catalyst systems, such as the one described, have been developed to overcome the challenges associated with coupling alkylboronic acids, particularly with sterically hindered partners.[5][9]

Data Summary: Expected Outcomes and Optimization Parameters

The following table provides a general overview of typical conditions and expected yields for the Suzuki-Miyaura coupling of substrates similar to Methyl 2-(2-bromo-3-methylphenyl)acetate. Note that yields are highly substrate and condition dependent and optimization is often necessary.

Table 2: General Reaction Parameters and Expected Yields
Coupling PartnerBoronic Acid/EsterCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield Range
Aryl Phenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10075-95%
Heteroaryl 3-Pyridinylboronic AcidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃1,4-Dioxane11060-85%
Vinyl Potassium VinyltrifluoroboratePd(OAc)₂ (3) / SPhos (6)K₂CO₃DMF9065-90%
Alkyl Methylboronic Acid[PdCl(allyl)]₂ (1) / Tedicyp (2)K₃PO₄Toluene11050-75%

Troubleshooting and Key Considerations

  • Low or No Conversion: This often points to inefficient oxidative addition. Consider increasing the catalyst and/or ligand loading, switching to a more active ligand (e.g., from SPhos to XPhos), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Ester Hydrolysis: If significant hydrolysis of the methyl ester is observed, switch to a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[2] Running the reaction under strictly anhydrous conditions can also mitigate this side reaction.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be minimized by using the boronic acid pinacol ester instead of the free acid, using anhydrous conditions, and avoiding prolonged reaction times at high temperatures.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using a slight excess of the aryl bromide and ensuring the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[3]

Conclusion

The Suzuki-Miyaura coupling of Methyl 2-(2-bromo-3-methylphenyl)acetate, while challenging, is a highly feasible transformation with the appropriate selection of modern catalyst systems and carefully optimized reaction conditions. By understanding the inherent steric and electronic properties of the substrate and the mechanism of the reaction, researchers can effectively troubleshoot and achieve high yields of the desired coupled products. The protocols and data presented in this guide serve as a robust starting point for the synthesis of a wide array of valuable compounds for drug discovery and development.

References

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. Available at: [Link]

  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945–947. Available at: [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Tyrell, E., & Whitting, A. (2004). The Suzuki-Miyaura reaction: a review of the mechanism and its applications in organic synthesis. Tetrahedron, 60(29), 6215-6246.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 34-37. Available at: [Link]

  • Wang, D., & Shaughnessy, K. H. (2015). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 3, 72. Available at: [Link]

  • Buchwald, S. L., & Mauger, C. M. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Doucet, H. (2008). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Request PDF. Available at: [Link]

  • American Journal of Undergraduate Research. (2023). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. Available at: [Link]

  • Wang, J., & Wang, Z. (2003). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 125(38), 11576–11577. Available at: [Link]

  • Sereda, G. O. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 200-216. Available at: [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Costa, A. M., & da Silva, A. M. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Available at: [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • Lebeuf, R. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35787–35795. Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis and Process Chemistry of Methyl 2-(2-bromo-3-methylphenyl)acetate

Executive Summary Methyl 2-(2-bromo-3-methylphenyl)acetate is a highly versatile, ortho-halogenated phenylacetic acid derivative utilized extensively as a building block in the synthesis of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3-methylphenyl)acetate is a highly versatile, ortho-halogenated phenylacetic acid derivative utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the ortho-bromine atom provides a reactive handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl acetate moiety allows for facile functionalization into amides, alcohols, or free acids.

This application note details two validated, scalable synthetic workflows for this compound:

  • The Classical Nitrile Pathway: A highly robust, cost-effective route ideal for large-scale industrial manufacturing.

  • The Palladium-Catalyzed Malonate Pathway: A modern, cyanide-free alternative that leverages chemoselective cross-coupling, ideal for facilities with strict toxicity controls.

Target Compound Profile
ParameterSpecification
Compound Name Methyl 2-(2-bromo-3-methylphenyl)acetate
CAS Number 512786-36-6
Corresponding Acid CAS 248920-11-8 [1]
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid

Route A: The Classical Nitrile Pathway

The classical industrial synthesis relies on the benzylic bromination of a commercially available xylene derivative, followed by nucleophilic cyanation and a one-pot Pinner-type methanolysis.

Mechanistic Causality & Route Design
  • Regiocontrol via Stoichiometry: In the first step, we utilize exactly 0.95 equivalents of N-Bromosuccinimide (NBS). By deliberately under-charging the brominating agent, we suppress the formation of the over-brominated impurity (1-(dibromomethyl)-2-bromo-3-methylbenzene), which is notoriously difficult to purge via distillation or crystallization.

  • Biphasic Cyanation: The conversion of the benzylic bromide to the nitrile ( [2]) utilizes a mixed Ethanol/Water solvent system. This ensures that both the organic substrate and the inorganic sodium cyanide (NaCN) are adequately solvated, accelerating the Sₙ2 displacement while mitigating the risk of biphasic stalling.

  • Thermodynamic Driving Force: The final step utilizes concentrated sulfuric acid in excess methanol. The acid protonates the nitrile, forming an intermediate imidate that is rapidly hydrolyzed and esterified. The vast excess of methanol drives the equilibrium entirely toward the methyl ester.

RouteA SM 2-Bromo-1,3-dimethylbenzene (CAS: 576-22-7) Step1 Benzylic Bromination (NBS, AIBN, MeCN) SM->Step1 Int1 1-(Bromomethyl)-2-bromo-3-methylbenzene Step1->Int1 Radical Substitution Step2 Cyanation (NaCN, EtOH/H2O) Int1->Step2 Int2 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS: 248920-09-4) Step2->Int2 SN2 Displacement Step3 Pinner Esterification (MeOH, H2SO4) Int2->Step3 Product Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) Step3->Product Methanolysis

Figure 1: Classical nitrile-mediated synthesis route for Methyl 2-(2-bromo-3-methylphenyl)acetate.

Step-by-Step Protocol (Route A)

Step 1: Synthesis of 1-(Bromomethyl)-2-bromo-3-methylbenzene

  • Charge a dry, N₂-purged reactor with 2-bromo-1,3-dimethylbenzene (1.00 eq, 100 mmol) and Acetonitrile (MeCN, 5 volumes).

  • Add N-Bromosuccinimide (NBS, 0.95 eq, 95 mmol) and Azobisisobutyronitrile (AIBN, 0.05 eq, 5 mmol).

  • In-Process Control (IPC): Heat the mixture to 80°C. The reaction is self-validating; the initial orange/yellow color of dissolved bromine species will fade to pale yellow as the radical chain reaction consumes the NBS.

  • Stir for 4 hours, then cool to 5°C. Filter the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.

Step 2: Synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile

  • Dissolve the crude benzylic bromide in Ethanol (3 volumes).

  • In a separate vessel, prepare a solution of Sodium Cyanide (NaCN, 1.20 eq, 120 mmol) in Water (1 volume). Caution: Highly toxic. Perform in a dedicated scrubber hood.

  • Add the aqueous NaCN solution dropwise to the ethanolic mixture at 25°C to control the mild exotherm.

  • Heat the biphasic mixture to 75°C for 6 hours.

  • IPC: Verify completion via HPLC (Target: <2% remaining benzylic bromide).

  • Cool to room temperature, dilute with MTBE, and wash sequentially with 5% NaOCl (to quench residual cyanide) and brine. Concentrate the organic layer to yield the nitrile intermediate.

Step 3: Methanolysis to Target Ester

  • Dissolve the nitrile intermediate in anhydrous Methanol (10 volumes).

  • Slowly add concentrated H₂SO₄ (3.0 eq) dropwise. The mixture will exotherm.

  • Reflux the solution (65°C) for 18 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 8:2). The highly polar imidate intermediate should be fully converted to the less polar ester.

  • Concentrate the mixture to remove excess methanol, partition between EtOAc and saturated NaHCO₃ (careful: CO₂ evolution), wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation if required.

Route B: Palladium-Catalyzed Malonate Pathway

For facilities aiming to avoid highly toxic cyanide salts, the transition-metal catalyzed α-arylation of malonates provides a highly elegant, modern alternative.

Mechanistic Causality & Route Design
  • Chemoselective Oxidative Addition: The starting material, 1-bromo-2-iodo-3-methylbenzene, contains two halogens. Because the C-I bond is significantly weaker than the C-Br bond, Palladium(0) undergoes oxidative addition exclusively at the iodine position, leaving the bromine atom fully intact for future API elaboration [4].

  • Ligand Steric Bulk: The arylation of malonates is notoriously challenging because the intermediate Pd(II)-enolate complex is prone to β-hydride elimination or protonation (hydrodehalogenation). To force the desired C-C bond formation, we utilize Tri-tert-butylphosphine (P(t-Bu)₃). As demonstrated by Hartwig et al., the extreme steric bulk of this electron-rich ligand accelerates the reductive elimination step, outcompeting side reactions [3].

  • Krapcho Decarboxylation: The resulting dimethyl malonate adduct is subjected to Krapcho conditions (LiCl in wet DMSO). The lithium cation coordinates to the carbonyl oxygen, increasing the electrophilicity of the methyl ester, which is subsequently cleaved by the chloride nucleophile. The resulting mono-carboxylate spontaneously decarboxylates at 150°C to yield the target mono-acetate.

RouteB SM 1-Bromo-2-iodo-3-methylbenzene (CAS: 869500-07-2) Step1 Pd-Catalyzed Arylation (Dimethyl malonate, Pd(dba)3, P(t-Bu)3) SM->Step1 Int1 Dimethyl 2-(2-bromo-3-methylphenyl)malonate Step1->Int1 Chemoselective C-C Coupling Step2 Krapcho Decarboxylation (LiCl, DMSO/H2O, 150°C) Int1->Step2 Product Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) Step2->Product Decarboxylation

Figure 2: Cyanide-free Palladium-catalyzed malonate arylation and decarboxylation workflow.

Step-by-Step Protocol (Route B)

Step 1: Chemoselective Malonate Arylation

  • In a rigorously degassed, N₂-flushed reactor, suspend Sodium Hydride (NaH, 60% dispersion, 1.6 eq, 160 mmol) in anhydrous THF (5 volumes).

  • Cool to 0°C and add Dimethyl malonate (1.5 eq, 150 mmol) dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Add 1-bromo-2-iodo-3-methylbenzene (1.0 eq, 100 mmol), followed by Pd₂(dba)₃ (2.0 mol%) and a 1.0 M solution of P(t-Bu)₃ in toluene (4.0 mol%).

  • Heat the reaction mixture to 70°C for 12 hours.

  • IPC: GC-MS analysis should indicate complete consumption of the iodo-arene, with the bromo-arene mass ([M]⁺ = 300/302) corresponding to the malonate adduct.

  • Quench with saturated NH₄Cl, extract with EtOAc, dry, and concentrate.

Step 2: Krapcho Decarboxylation

  • Dissolve the crude aryl malonate in a mixture of DMSO and Water (10:1 v/v, 5 volumes).

  • Add anhydrous Lithium Chloride (LiCl, 2.0 eq, 200 mmol).

  • Heat the mixture to 150°C for 4–6 hours.

  • IPC: Monitor the reaction via HPLC. The disappearance of the diester and the appearance of the monoester confirms successful decarboxylation.

  • Cool to room temperature, dilute heavily with water (to crash out the product and solubilize DMSO), and extract with MTBE (3x). Wash the combined organics with water (3x) to remove residual DMSO. Concentrate to yield the target Methyl 2-(2-bromo-3-methylphenyl)acetate.

Process Safety & Scalability Metrics

To ensure a self-validating and safe scale-up environment, the following critical process parameters (CPPs) must be monitored:

Process StepPrimary HazardMitigation Strategy
Bromination (Route A) Radical ExothermControl AIBN addition rate; maintain jacket temperature strictly at 80°C.
Cyanation (Route A) HCN Gas GenerationMaintain pH > 10 during the reaction. Quench all aqueous waste streams with 5% NaOCl for 24 hours prior to disposal.
Esterification (Route A) Acidic Thermal RunawayAdd H₂SO₄ dropwise at 0°C before heating. Ensure adequate condenser capacity for methanol reflux.
Arylation (Route B) H₂ Gas EvolutionVent reactor through a bubbler during NaH deprotonation of dimethyl malonate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18357446, 2-(2-Bromo-3-methylphenyl)acetic acid". PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22672613, 2-(2-Bromo-3-methylphenyl)acetonitrile". PubChem,[Link].

  • Beare, N. A., & Hartwig, J. F. "Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands". The Journal of Organic Chemistry, 2002, 67(15), 541-555.[Link].

Application

Reagents for cyclization of Methyl 2-(2-bromo-3-methylphenyl)acetate precursors

An In-Depth Guide to Reagents for Intramolecular Cyclization of Methyl 2-(2-bromo-3-methylphenyl)acetate Precursors Introduction: The Strategic Importance of Oxindole Synthesis The synthesis of substituted oxindoles repr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reagents for Intramolecular Cyclization of Methyl 2-(2-bromo-3-methylphenyl)acetate Precursors

Introduction: The Strategic Importance of Oxindole Synthesis

The synthesis of substituted oxindoles represents a cornerstone of modern medicinal chemistry and drug development. The oxindole scaffold is a "privileged structure," frequently appearing in a wide array of natural products and synthetic compounds with significant biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[1] The precursor, Methyl 2-(2-bromo-3-methylphenyl)acetate, is an ideal starting point for constructing the 4-methyl-3-substituted-oxindole core, a valuable building block for complex molecular architectures.

This application note provides a comprehensive technical guide for researchers and drug development professionals on the primary methodologies for the intramolecular cyclization of this key precursor. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind reagent selection, and the practical considerations for each major synthetic route. The three principal strategies to be discussed are Palladium-Catalyzed Cross-Coupling, Radical Cyclization, and Photochemical Reactions.

Palladium-Catalyzed Intramolecular Cyclization: The Workhorse Approach

Palladium-catalyzed reactions are arguably the most robust and widely employed methods for this transformation due to their high efficiency, functional group tolerance, and predictable stereochemical outcomes.[2] The Intramolecular Heck Reaction (IMHR) is particularly well-suited for this substrate.[3][4]

The Intramolecular Heck Reaction (IMHR)

The IMHR involves the palladium-catalyzed coupling of the aryl bromide with the enol or enolate of the acetate group within the same molecule.[3][5] This process is highly efficient for forming five-membered rings (a 5-exo-trig cyclization).[3]

Mechanism and Rationale for Reagent Selection:

The catalytic cycle provides a clear framework for understanding the role of each reagent.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Palladium(0) complex. This is often the rate-limiting step.

    • Pd Source: Common Pd(0) precursors include Pd(PPh₃)₄ or can be generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with the addition of phosphine ligands.

    • Ligands: Triphenylphosphine (PPh₃) is a standard choice. However, more electron-rich and bulky phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and subsequent steps.[6][7]

  • Migratory Insertion (Carbopalladation): The enolate of the acetate moiety coordinates to the Pd(II) center, followed by insertion into the Aryl-Pd bond. This is the key C-C bond-forming step.[8]

    • Base: A base is crucial for generating the necessary enolate. Inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc are common. Organic bases such as triethylamine (Et₃N) or proton sponges can also be used.[5] The choice of base can significantly impact reaction rate and yield.

  • β-Hydride Elimination & Reductive Elimination: The newly formed alkylpalladium intermediate undergoes β-hydride elimination to form the exocyclic double bond of the 3-ylideneoxindole product and a hydridopalladium(II) species. The base then facilitates the reductive elimination of H-Br, regenerating the Pd(0) catalyst.[5]

Heck_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd_II Aryl-Pd(II)-Br(L)₂ oxidative_add->aryl_pd_II migratory_ins Migratory Insertion aryl_pd_II->migratory_ins alkyl_pd_II Alkyl-Pd(II)-Br(L)₂ migratory_ins->alkyl_pd_II beta_hydride β-Hydride Elimination alkyl_pd_II->beta_hydride product_complex Product-Pd(II)-H(L)₂ beta_hydride->product_complex reductive_elim Reductive Elimination (+ Base) product_complex->reductive_elim prod Methyl (4-methyl-2- oxoindolin-3-ylidene)acetate product_complex->prod reductive_elim->pd0 base_hbr Base-HBr reductive_elim->base_hbr sub Methyl 2-(2-bromo-3- methylphenyl)acetate sub->oxidative_add

Catalytic Cycle of the Intramolecular Heck Reaction.
Protocol: Intramolecular Heck Cyclization

Materials:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 eq).

  • Add K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe to achieve a 0.1 M concentration of the starting material.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl (4-methyl-2-oxoindolin-3-ylidene)acetate.

Radical Cyclization: A Tin-Based and Tin-Free Alternative

Radical cyclizations offer a powerful, mechanistically distinct alternative to palladium-catalyzed methods.[9] These reactions are particularly effective for forming 5-exo cyclized products and can proceed under milder thermal conditions.[10]

Mechanism and Reagent Considerations

The core of the reaction involves the generation of an aryl radical from the C-Br bond, which then undergoes an intramolecular addition to the enolate double bond.

  • Radical Initiation:

    • Tin-Based: The classic method uses tributyltin hydride (Bu₃SnH) as a radical mediator with a radical initiator like azobisisobutyronitrile (AIBN) or V-70. The tin radical abstracts the bromine atom, generating the key aryl radical. However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.

    • Silane-Based: Tris(trimethylsilyl)silane ((TMS)₃SiH) is a less toxic alternative to Bu₃SnH and operates via a similar mechanism.[10]

    • Modern Approaches: Recent advances have focused on metal-free methods, for example, using visible-light photoredox catalysis or catalytic amounts of radical initiators like TBHP.[11]

  • Cyclization Step: The generated aryl radical adds to the electron-rich double bond of the enolate in a 5-exo-trig fashion. This step is typically very fast and irreversible.

  • Propagation/Termination: The resulting radical intermediate is then quenched by abstracting a hydrogen atom from another molecule of Bu₃SnH or (TMS)₃SiH, propagating the radical chain and yielding the reduced oxindole product.

Radical_Cyclization sub Aryl-Br Precursor aryl_radical Aryl Radical sub->aryl_radical Bu₃Sn• initiator Initiator (AIBN) + Bu₃SnH initiator->sub Initiation cyclization 5-exo-trig Cyclization aryl_radical->cyclization cyclized_radical Cyclized Alkyl Radical cyclization->cyclized_radical quenching H-atom Abstraction cyclized_radical->quenching product Oxindole Product quenching->product bu3snbr Bu₃SnBr quenching->bu3snbr forms Bu₃Sn• bu3snh Bu₃SnH bu3snh->quenching

General Pathway for a Tin-Mediated Radical Cyclization.

Photochemical Cyclization: A Metal- and Initiator-Free Strategy

Direct irradiation of aryl halides with UV light can induce homolytic cleavage of the carbon-halogen bond, providing a clean method for generating aryl radicals without the need for metal catalysts or chemical initiators.[12][13]

Principles and Experimental Conditions

The reaction relies on the absorption of a photon (hν) with sufficient energy to overcome the C-Br bond dissociation energy.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like methanol can participate in the reaction, sometimes leading to different product profiles compared to aprotic solvents like acetonitrile.[10] Methanol has been shown to give higher yields of the desired 3-ylideneoxindoles in some cases.[10]

  • Wavelength: A UV lamp emitting at 254 nm is commonly used for this type of transformation.[10]

  • Reaction Vessel: The reaction must be carried out in a quartz tube, as standard borosilicate glass (Pyrex) is not transparent to short-wavelength UV light.

Protocol: Photochemical Radical Cyclization

Materials:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate

  • Methanol (or Acetonitrile), HPLC grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a dilute solution (e.g., 0.01-0.02 M) of Methyl 2-(2-bromo-3-methylphenyl)acetate in methanol in a cylindrical quartz tube.

  • De-gas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Seal the tube and place it in a photochemical reactor equipped with a 254 nm UV lamp.

  • Irradiate the solution for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the tube from the reactor and evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution.

  • Separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 3-ylideneoxindole.[10]

Comparative Analysis of Cyclization Methodologies

The selection of a specific protocol depends on factors such as available equipment, tolerance for specific reagents, desired product (reduced vs. oxidized), and scalability.

Methodology Key Reagents Typical Conditions Advantages Limitations
Intramolecular Heck Pd(OAc)₂, PPh₃, K₂CO₃100-120 °C, DMFHigh yields, excellent functional group tolerance, well-established.[3][14]Cost of palladium catalyst, requires inert atmosphere, high temperatures.
Radical (Tin-Based) Bu₃SnH, AIBN80 °C, Toluene/BenzeneMild conditions, reliable for 5-exo cyclization.[10]Toxicity of tin reagents, stoichiometric use of tin, difficult purification.
Radical (Tin-Free) (TMS)₃SiH, AIBN or Photoredox catalyst80 °C or Room Temp with lightReduced toxicity, cleaner reaction profile.[10][11]Silane reagents can be expensive, photoredox requires specific catalysts.
Photochemical None (Substrate only)Room Temp, UV (254 nm), MethanolMetal-free, initiator-free, clean reaction.[10]Requires specialized photochemical equipment (quartz tubes, reactor), can be low yielding, potential for side reactions.[12]

Conclusion and Outlook

The cyclization of Methyl 2-(2-bromo-3-methylphenyl)acetate is a versatile transformation that can be achieved through several powerful synthetic methodologies. For general reliability and high yield, the Intramolecular Heck reaction remains the gold standard. However, for applications where metal contamination is a concern, or for exploring alternative reactivity, radical and photochemical methods offer compelling advantages. Modern tin-free radical cyclizations, particularly those leveraging photoredox catalysis, are rapidly closing the gap in efficiency and convenience, providing greener and safer routes to these invaluable oxindole structures. The choice of method should be guided by a careful consideration of the specific research goals, available resources, and the desired final product structure.

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  • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl)-. [Link]

  • Griesbeck, A. G., & Hoffmann, N. (2004). Self-Terminating, Oxidative Radical Cyclizations. Molecules, 9(6), 477-493. [Link]

  • Chekan, J. R., et al. (2021). Activation modes in biocatalytic radical cyclization reactions. Methods in Enzymology, 661, 1-32. [Link]

  • Wang, L., et al. (2018). Tandem radical cyclization to construct poly-brominated 2-oxindoles. Organic & Biomolecular Chemistry, 16(4), 576-580. [Link]

  • NTU Scholars. (n.d.). Radical Cyclizations of Bromo Acylsilanes and Intramolecular Trapping of the Rearranged a-Silyloxy Radicals. [Link]

  • Semantic Scholar. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Taylor & Francis. (n.d.). Radical cyclization – Knowledge and References. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Methyl 2-(2-bromo-3-methylphenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental causality behind purification failures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental causality behind purification failures.

In synthetic workflows, the isolation of Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6)[1] from its precursor, 2-(2-bromo-3-methylphenyl)acetic acid (CAS: 248920-11-8)[2], is a critical juncture. The failure to achieve >98% purity often stems from a misunderstanding of the physicochemical boundaries between the ester, unreacted starting materials, and regioisomeric byproducts. This guide provides a self-validating framework to troubleshoot and execute your purification successfully.

Part 1: Diagnostic Overview & Impurity Profiling

Before attempting any purification, you must understand the quantitative physicochemical differences between your target product and its impurities. Methyl 2-(2-bromo-3-methylphenyl)acetate is typically synthesized via the Fischer esterification of its corresponding acid.

Quantitative Physicochemical Profile
CompoundRole in SynthesisMolecular WeightcLogP (Est.)pKa (Est.)Boiling Point
Methyl 2-(2-bromo-3-methylphenyl)acetate Target Product 243.10 g/mol 3.2N/A (Neutral)~280 °C
2-(2-bromo-3-methylphenyl)acetic acid Starting Material / Impurity A229.07 g/mol [2]2.8~4.3~320 °C
Methyl 2-(4-bromo-3-methylphenyl)acetate Regioisomer / Impurity B243.10 g/mol 3.2N/A (Neutral)~285 °C
Methanol Solvent / Impurity C32.04 g/mol -0.715.564.7 °C
Mechanistic Pathway of Impurity Generation

Understanding how impurities form dictates how we remove them. The diagram below illustrates the causality of impurity generation during the esterification and subsequent workup phases.

ImpurityPathway SM Starting Material 2-(2-bromo-3-methylphenyl)acetic acid Target Target Product Methyl 2-(2-bromo-3-methylphenyl)acetate SM->Target Esterification (MeOH, H+) ImpA Impurity A Unreacted Acid SM->ImpA Incomplete Conversion ImpB Impurity B Regioisomers (4-bromo/6-bromo) Target->ImpB Electrophilic Aromatic Substitution side-reactions ImpC Impurity C Hydrolysis Degradants Target->ImpC Aqueous Workup (Saponification)

Fig 1: Synthetic pathways and causality of impurity generation during esterification.

Part 2: Troubleshooting Guides (FAQs)

Q1: My esterification reaction leaves unreacted 2-(2-bromo-3-methylphenyl)acetic acid. How do I remove it without hydrolyzing the ester?

The Causality: The key is exploiting the


 difference without crossing the threshold for base-catalyzed ester hydrolysis (saponification). The starting material, 2-(2-bromo-3-methylphenyl)acetic acid, has a 

of approximately 4.3[2]. Using a weak base like saturated aqueous sodium bicarbonate (

, pH ~8.3) selectively deprotonates the carboxylic acid into its highly water-soluble sodium salt. Crucially,

is not nucleophilic or basic enough to attack the carbonyl carbon of your target ester[3]. If you were to use a stronger base like

(pH > 13), the hydroxide ions would readily saponify your product back into the starting material, ruining your yield.
Q2: I'm seeing regioisomeric impurities (e.g., 4-bromo or 6-bromo isomers) from the bromination step. How can I separate them?

The Causality: Regioisomers present a significant purification challenge because they share identical molecular weights (243.10 g/mol ) and nearly identical partition coefficients (cLogP ~3.2). Liquid-liquid extraction will fail here. You must rely on the subtle differences in their dipole moments and steric hindrance using high-resolution silica gel flash chromatography. The bulky bromine atom at the 2-position of the target compound creates a different steric environment around the ester group compared to a 4-bromo isomer. By using a highly non-polar, isocratic solvent system (e.g., 95:5 Hexanes:Ethyl Acetate), you force the compounds to interact more intimately with the silica stationary phase, maximizing the retention factor (


) differences.
Q3: I have residual methanol and water in my final product, causing degradation over time. How do I achieve anhydrous purity?

The Causality: Esters are highly susceptible to hydrolysis in the presence of trace water and ambient atmospheric acids/bases. While rotary evaporation removes bulk methanol, trace water often forms an azeotrope or remains trapped in the viscous ester. To achieve anhydrous purity, you must chemically scavenge the water using anhydrous Magnesium Sulfate (


) before evaporation. 

is preferred over Sodium Sulfate (

) here because it has a higher capacity and binds water more rapidly, which is critical for preventing hydrolysis during the concentration step.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, do not blindly follow steps. Use the embedded Validation Checkpoints to verify the chemistry is acting as intended in real-time.

Protocol 1: Optimized Acid-Base Extraction

Objective: Isolate Methyl 2-(2-bromo-3-methylphenyl)acetate from unreacted acid.

  • Dilution: Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: A low-polarity solvent ensures the neutral ester remains entirely in the organic phase.

  • Neutralization & Extraction: Add an equal volume of saturated aqueous

    
    . Vent the separatory funnel frequently.
    
    • Causality: The reaction between

      
       and the unreacted acid generates 
      
      
      
      gas. Venting prevents dangerous pressure buildup.
  • Validation Checkpoint (Critical): Test the pH of the aqueous layer using indicator paper. It must remain > 7.5.

    • Why? If the pH drops below 7, the bicarbonate has been depleted by excess acid. The unreacted acid will remain protonated and partition back into your organic layer. Add more

      
       until the pH stabilizes > 7.5.
      
  • Phase Separation: Collect the organic layer. Wash once with brine (saturated

    
    ).
    
    • Causality: Brine reduces the solubility of water in the organic phase, pre-drying it and breaking any micro-emulsions.

  • Drying: Add anhydrous

    
     until it flows freely like sand. Filter and concentrate under reduced pressure.
    
Protocol 2: Flash Chromatography for Regioisomer Resolution

Objective: Separate the target 2-bromo ester from 4-bromo/6-bromo impurities.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a slurry method in 100% Hexanes.

    • Causality: Slurry packing prevents air bubbles and channeling, which would destroy the subtle resolution needed for isomers.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of Toluene or Dichloromethane and apply directly to the silica.

    • Causality: Minimal-volume liquid loading ensures a narrow initial band, critical for resolving compounds with

      
      .
      
  • Elution: Elute isocratically with 95:5 Hexanes:Ethyl Acetate.

  • Validation Checkpoint: Perform 2D-TLC (Two-Dimensional Thin Layer Chromatography) on the collected fractions.

    • Why? 1D-TLC might show a single elongated spot for co-eluting isomers. 2D-TLC confirms absolute purity by running the plate twice at a 90-degree angle, revealing hidden co-elutants before you pool your fractions.

Logical Purification Workflow

PurificationWorkflow Start Crude Mixture (Ester + Acid + Isomers) Ext Liquid-Liquid Extraction (Organic Solvent + Aq. NaHCO3) Start->Ext Org Organic Phase (Ester + Isomers) Ext->Org Neutral Species Aq Aqueous Phase (Sodium Salt of Acid) Ext->Aq Deprotonated Acid Flash Silica Gel Flash Chromatography (Hexane/EtOAc) Org->Flash Concentrate Pure Pure Methyl 2-(2-bromo-3- methylphenyl)acetate Flash->Pure Target Fractions Waste Regioisomeric Waste Flash->Waste Side Fractions

Fig 2: Logical troubleshooting workflow for the isolation of the target ester.

References

[2] Title: 2-(2-Bromo-3-methylphenyl)acetic acid | CID 18357446 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

[3] Title: Purification of Laboratory Chemicals (7th Edition) Source: ScienceDirect (Elsevier) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of Methyl 2-(2-bromo-3-methylphenyl)acetate

Welcome to the Process Optimization Hub. This troubleshooting guide is designed for researchers, process chemists, and drug development professionals optimizing the recrystallization of Methyl 2-(2-bromo-3-methylphenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Hub. This troubleshooting guide is designed for researchers, process chemists, and drug development professionals optimizing the recrystallization of Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6).

Due to its specific structural features—a bulky bromo group and an asymmetric methyl substitution on a phenyl ring—this halogenated aromatic ester exhibits low crystal lattice energy. Consequently, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during process scale-up. This guide provides field-proven, self-validating protocols to overcome these thermodynamic hurdles.

Section 1: Solvent Selection Strategy

Q1: How do I select the optimal primary and anti-solvent system to prevent oiling out?

A: Solvent selection is dictated by the thermodynamic solubility curve of the compound. Methyl 2-(2-bromo-3-methylphenyl)acetate is moderately polar and highly lipophilic. If the chosen solvent is too poor, or the antisolvent is added too rapidly, the compound will supersaturate and separate into a solute-rich liquid phase (oil) rather than nucleating into a solid lattice [1]. To prevent this, you must select a solvent system that provides a wide metastable zone.

Quantitative Solvent System Comparison:

Solvent SystemRolePolarity IndexBoiling Point (°C)Suitability & Causality for this Ester
Isopropanol (IPA) Single Solvent3.982.6Excellent: Forms moderate hydrogen bonds with the ester oxygen, slowing phase separation and promoting nucleation.
Toluene / Heptane Mixed (Solvent / Antisolvent)2.4 / 0.1110.6 / 98.4Good: Toluene easily dissolves the aromatic ring; heptane forces slow crystallization. Requires precise antisolvent titration.
Ethyl Acetate / Hexane Mixed4.4 / 0.177.1 / 68.7Moderate: High solubility in EtOAc requires a massive excess of hexane, drastically increasing the risk of sudden oiling out.
Methanol / Water Mixed5.1 / 9.064.7 / 100.0Poor: High risk of ester hydrolysis at elevated temperatures; water induces immediate LLPS.

Protocol 1: Self-Validating Solvent Screening Methodology This protocol ensures the chosen solvent thermodynamically supports crystal growth rather than emulsion formation.

  • Preparation: Weigh 50 mg of crude Methyl 2-(2-bromo-3-methylphenyl)acetate into a 10 mL glass test tube.

  • Primary Dissolution: Add 0.5 mL of the target primary solvent (e.g., Isopropanol). Heat the mixture in a water bath to 70°C.

  • Titration: If the solid does not dissolve, add solvent in 0.1 mL increments until a clear solution is achieved.

  • Antisolvent Addition (If applicable): If using a mixed system (e.g., Toluene/Heptane), add hot antisolvent dropwise until a faint, persistent cloudiness appears. Immediately add 1-2 drops of the primary solvent until the solution clears.

  • Controlled Cooling: Transfer the tube to a programmable water bath and cool at a rate of 0.5°C/min to room temperature. Causality: Rapid cooling forces the system past the metastable limit directly into the LLPS region.

  • Validation: Inspect the tube. A successful system yields distinct geometric crystals. A milky or gooey precipitate indicates a failed solvent system (oiling out).

Section 2: Troubleshooting Oiling Out (LLPS)

Q2: My product forms a milky emulsion instead of crystals upon cooling. What is the mechanism behind this, and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). According to [2], oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered. The system experiences high supersaturation, causing the ester to separate into a highly mobile, solute-rich droplet phase. Because these droplets act as excellent solvents for structurally similar impurities, allowing the oil to solidify later will result in an impure, amorphous glass.

G Sol Hot Saturated Solution Methyl 2-(2-bromo-3-methylphenyl)acetate Super Supersaturated Solution (Cooling Phase) Sol->Super Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Super->LLPS Rapid Cooling / High Supersaturation Nuc Crystal Nucleation (Metastable Zone) Super->Nuc Slow Cooling / Seeding LLPS->Sol Re-heating & Add Primary Solvent Impure Impure Amorphous Solid / Oil (Trapped Impurities) LLPS->Impure Solidification Pure High-Purity Crystalline Solid (Target Product) Nuc->Pure Crystal Growth

Thermodynamic pathways of crystallization versus liquid-liquid phase separation (oiling out).

Protocol 2: Rescuing an Oiled-Out Solution via Seeding To rescue the batch, you must bypass the high nucleation energy barrier that is forcing the phase separation.

  • Re-dissolution: Reheat the milky emulsion in a water bath until it returns to a completely clear, homogeneous solution.

  • Dilution: Add 10-15% by volume of the primary (good) solvent. Causality: This decreases the absolute concentration, shifting the cooling trajectory away from the miscibility gap (LLPS region) and into the metastable zone.

  • Thermal Equilibration: Cool the solution extremely slowly (0.1°C to 0.2°C/min).

  • Seeding: When the temperature reaches approximately 5°C above the temperature where oiling out previously occurred, introduce 1-2 mg of pure Methyl 2-(2-bromo-3-methylphenyl)acetate seed crystals. Causality: Seed crystals provide a pre-formed lattice template, allowing solute molecules to integrate directly into a solid phase without needing to overcome the primary nucleation energy barrier [3].

  • Maturation: Allow the system to cool undisturbed to room temperature, then transfer to a 4°C ice bath for 1 hour to maximize yield. Filter immediately.

Section 3: Purity & Degradation Control

Q3: How do I prevent thermal degradation or ester hydrolysis during the dissolution phase?

A: Methyl esters are highly susceptible to hydrolysis, especially when exposed to heat in the presence of trace moisture or residual acids/bases from the upstream synthesis.

  • Avoid Aqueous Systems: Never use water as an antisolvent for this specific compound.

  • Minimize Thermal Exposure: Do not boil the solvent for prolonged periods. Heat the solvent before adding it to the crude solid, rather than boiling the solid-solvent suspension.

Q4: My recovered crystals are slightly yellow. How do I remove these trapped impurities?

A: Yellow discoloration in halogenated aromatics often indicates trapped bromine-containing byproducts or oxidized impurities.

  • Action: Perform a hot filtration with activated carbon (charcoal).

  • Protocol: Dissolve the crude solid in the primary solvent. Add 1-2% (by weight of the crude solid) of activated carbon. Boil gently for 5 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the carbon, then proceed with the standard cooling and crystallization protocol. Causality: The highly porous carbon surface adsorbs large, conjugated colored impurities. Warning: Using more than 2% carbon will result in severe yield loss due to the nonspecific adsorption of the target ester.

References
  • Baumann, J. B. (1979). "Solvent selection for recrystallization: An undergraduate organic experiment". Journal of Chemical Education.[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem Applications.[Link]

  • Lu, J., et al. (2020). "Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review". Crystal Growth & Design / ResearchGate.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Methyl 2-(2-bromo-3-methylphenyl)acetate

Executive Summary Methyl 2-(2-bromo-3-methylphenyl)acetate is a highly valuable but synthetically challenging intermediate. Due to its unique di-ortho substitution pattern (the bromine atom is flanked by an acetate group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3-methylphenyl)acetate is a highly valuable but synthetically challenging intermediate. Due to its unique di-ortho substitution pattern (the bromine atom is flanked by an acetate group at C1 and a methyl group at C3), the C-Br bond is buried within a sterically hindered pocket. During palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig), this steric bulk severely retards the transmetalation or coordination steps. Consequently, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to off-cycle hydride attacks, leading to significant hydrodebromination (formation of the reduced Methyl 2-(3-methylphenyl)acetate byproduct)[1][2].

This guide provides field-proven, mechanistic solutions to systematically shut down this unwanted pathway.

Mechanistic Causality: The Origin of Hydrodebromination

Hydrodebromination (or reductive dehalogenation) occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle[1][2]. The Pd-H intermediate undergoes rapid reductive elimination with the aryl group, yielding the debrominated byproduct and regenerating the Pd(0) catalyst[2].

To solve this, you must understand where the hydrides are coming from. The sources are often hidden within standard reaction conditions:

  • Solvents: Alcohols (like ethanol or methanol) and DMF can undergo alkoxide exchange followed by

    
    -hydride elimination to generate Pd-H[1].
    
  • Bases: Amine bases or strong alkoxides (e.g., NaOtBu) can act as direct hydride donors[2].

  • Moisture: Trace water in the reaction mixture has been mechanistically proven to act as a hydrogen source for hydrodehalogenation prior to complexation[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) → Ar-Pd(II)-Br Pd0->OxAdd Transmetalation Transmetalation (Sterically Hindered) OxAdd->Transmetalation Desired Pathway (Slowed by Di-ortho Sterics) Hydride Hydride Source (Alcohols, Amines, H2O) OxAdd->Hydride Competing Pathway (Fast) RedElim Reductive Elimination → Ar-R (Desired Product) Transmetalation->RedElim RedElim->Pd0 BetaElim β-Hydride Elimination → Ar-Pd(II)-H Hydride->BetaElim Debrom Reductive Elimination → Ar-H (Debrominated) BetaElim->Debrom Debrom->Pd0

Fig 1: Competing catalytic cycles showing desired cross-coupling vs. hydrodebromination.

Troubleshooting FAQs

Q1: I am observing >30% debrominated byproduct in my Suzuki coupling with Methyl 2-(2-bromo-3-methylphenyl)acetate. How do I shift the kinetics? A1: The key is to accelerate the rate-limiting step (transmetalation/reductive elimination) while starving the reaction of hydride sources[1]. Because your substrate is di-ortho substituted, standard ligands like PPh3 or dppf are too slow. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos). These ligands stabilize the highly active monoligated Pd(0) species to ensure oxidative addition, and their immense steric bulk forces the coupling partners together, accelerating reductive elimination before debromination can occur[1][4].

Q2: Does my choice of base directly cause the C-Br bond cleavage? A2: Yes. Strong, nucleophilic bases (like NaOH or alkoxides) can directly promote the formation of Pd-H species[2]. For sterically hindered aryl bromides, it is critical to use weaker, insoluble inorganic bases. Anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are highly recommended because they facilitate the transmetalation of boronic acids without acting as hydride donors[2].

Q3: Should I increase the temperature to force the sterically hindered coupling to completion? A3: No. Elevated temperatures exponentially increase the rate of thermal decomposition of solvents and ligands, generating more hydride sources[2]. Furthermore, higher temperatures favor the lower-activation-energy hydrodebromination pathway[1]. You should run the reaction at the lowest possible temperature that still allows for efficient coupling (typically 60–80 °C for this substrate)[1][2].

Quantitative Data: Impact of Reaction Conditions on Debromination

To illustrate the causality of condition selection, the following table summarizes the expected product distribution when coupling Methyl 2-(2-bromo-3-methylphenyl)acetate with phenylboronic acid under various conditions.

SolventBaseLigandTemp (°C)Desired Cross-Coupled Yield (%)Debrominated Byproduct (%)Mechanistic Rationale
Ethanol / H2ONa2CO3PPh380< 20%> 60%High hydride source from solvent/water[1][3].
DMFNaOtBudppf10035%45%Base/Solvent hydride transfer; thermal degradation[2].
TolueneK2CO3PPh38050%25%Slow transmetalation allows Pd-H formation[4].
Anhydrous Toluene K3PO4 SPhos 70 > 85% < 5% Optimized kinetics; Hydride sources excluded[2].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system: by strictly excluding protic sources and utilizing kinetic acceleration via SPhos, the debromination pathway is systematically shut down.

Materials Required:

  • Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.5 equiv - Excess compensates for slow transmetalation)

  • Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%)

  • SPhos (4-8 mol%)

  • Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Anhydrous Toluene (Degassed via sparging with Argon for 30 mins)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times) to ensure absolute exclusion of atmospheric moisture, which acts as a hydrogen source[3].

  • Loading Solid Reagents: Add the arylboronic acid, Pd precatalyst, SPhos, and anhydrous K3PO4 to the flask[2].

  • Inert Atmosphere Purge: Evacuate and backfill the flask with Argon three times.

  • Liquid Addition: Dissolve Methyl 2-(2-bromo-3-methylphenyl)acetate in the degassed anhydrous toluene and add it to the reaction flask via a gas-tight syringe[2].

  • Reaction Execution: Stir the mixture vigorously (to ensure the insoluble K3PO4 is well suspended) and heat to 70–80 °C[1][2]. Monitor via LC-MS or GC-MS.

  • Workup: Once the starting material is consumed, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and phosphate salts.

Workflow Start Issue: Debromination > 5% Step1 1. Solvent Assessment Start->Step1 Cond1 Using Protic/DMF Solvent? Step1->Cond1 Fix1 Switch to Anhydrous Toluene/THF Cond1->Fix1 Yes Step2 2. Base Optimization Cond1->Step2 No Fix1->Step2 Cond2 Using Alkoxides/Amines? Step2->Cond2 Fix2 Switch to K3PO4 or Cs2CO3 Cond2->Fix2 Yes Step3 3. Ligand Tuning Cond2->Step3 No Fix2->Step3 Cond3 Standard Phosphines Failing? Step3->Cond3 Fix3 Use Bulky Ligands (e.g., SPhos) Cond3->Fix3 Yes

Fig 2: Systematic troubleshooting workflow to eliminate hydrodebromination side reactions.

References

  • BenchChem. Minimizing hydrodehalogenation side products in palladium catalysis.1

  • BenchChem. Preventing debromination in subsequent reaction steps.2

  • ACS Organometallics. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.3

  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.4

Sources

Optimization

Resolving ester hydrolysis issues during Methyl 2-(2-bromo-3-methylphenyl)acetate storage

Technical Support Ticket: #EST-HYD-402 Subject: Stability & Recovery Protocol for Methyl 2-(2-bromo-3-methylphenyl)acetate Status: Open Priority: High Executive Summary The Issue: Users have reported gradual degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #EST-HYD-402 Subject: Stability & Recovery Protocol for Methyl 2-(2-bromo-3-methylphenyl)acetate Status: Open Priority: High

Executive Summary

The Issue: Users have reported gradual degradation of Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 248920-11-8) during storage, evidenced by a purity drop and the formation of a crystalline precipitate. The Diagnosis: The ester linkage is undergoing hydrolysis , converting the active compound into 2-(2-bromo-3-methylphenyl)acetic acid and methanol. This is driven by moisture ingress and often accelerated by residual trace acids from the synthesis process. The Fix: This guide provides a validated diagnostic workflow, a remediation protocol to recover degraded material, and a strict storage standard to prevent recurrence.

Diagnostic Module: Confirmation of Hydrolysis

Before attempting remediation, confirm that hydrolysis is the root cause using one of the following methods.

Method A: H-NMR Analysis (Primary)

Hydrolysis is easily quantified by the disappearance of the methyl ester singlet and the appearance of the carboxylic acid proton.

FeatureIntact Ester (Target)Hydrolyzed Impurity (Acid)
Methyl Group Sharp singlet at ~3.6–3.7 ppm (

)
Absent (Methanol byproduct evaporates)
Acid Proton AbsentBroad singlet at >10.5 ppm (

)
Benzylic Protons Singlet at ~3.8 ppmSlight downfield shift (~3.9 ppm)
Method B: HPLC Analysis (Secondary)
  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile/Water (0.1% TFA)

  • Observation: The Carboxylic Acid impurity is more polar than the ester. It will elute earlier (shorter retention time) than the target Methyl 2-(2-bromo-3-methylphenyl)acetate.

Root Cause Analysis: The Mechanism

Understanding the mechanism is vital for prevention. The hydrolysis of this phenylacetate derivative is not spontaneous; it requires a catalyst (acid or base) and water.

Key Insight: The ortho-bromo group provides steric bulk, but the electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water if the storage environment is humid.

HydrolysisMechanism Ester Methyl 2-(2-bromo-3-methylphenyl)acetate (Hydrophobic) Inter Tetrahedral Intermediate (Unstable) Ester->Inter + H2O (Slow) Water H2O (Moisture Ingress) Water->Inter Acid 2-(2-bromo-3-methylphenyl)acetic acid (Impurity) Inter->Acid Collapse Methanol Methanol (Byproduct) Inter->Methanol Catalyst Residual Acid (H+) (Catalyst) Catalyst->Ester Activates Carbonyl

Figure 1: The hydrolysis pathway. Note that residual acid acts as a catalyst, meaning even trace amounts from synthesis can destroy a large batch over time if moisture is present.

Remediation Protocols

Choose the protocol based on the severity of degradation.

Scenario A: Minor Degradation (<5% Acid Impurity)

Goal: Remove impurity quickly.

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer twice with saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Why? The weak base deprotonates the carboxylic acid impurity, moving it into the aqueous layer as a salt, but is too mild to hydrolyze the remaining ester.

  • Dry: Dry the organic layer over anhydrous

    
    .
    
  • Concentrate: Remove solvent under reduced pressure.

Scenario B: Major Degradation (>10% Acid Impurity)

Goal: Recover yield by converting the acid back to the ester.

  • Solvent System: Dissolve the degraded material in Methanol (MeOH) (anhydrous).

  • Catalyst: Add catalytic Sulfuric Acid (

    
    )  (approx. 5 mol%).
    
  • Reflux: Heat to reflux for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] This is a Fischer Esterification . The excess methanol drives the equilibrium back toward the ester product [1].

  • Workup: Cool, neutralize with

    
    , extract with EtOAc, and concentrate.
    

Prevention & Storage Strategy

To prevent recurrence, you must break the "Moisture + Catalyst" cycle.

Storage Protocol:

  • Temperature: Store at -20°C . Hydrolysis rates drop significantly at lower temperatures [2].

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.[8][9]

  • Desiccation: Do NOT store directly with silica gel, as silica is slightly acidic and can catalyze hydrolysis if in direct contact. Use a desiccator cabinet or pack the vial inside a secondary jar containing desiccant packets.

  • Container: Use glass vials with Teflon-lined caps . Avoid polyethylene caps which are permeable to moisture over long periods.

DecisionTree Start Start: Check Purity Check Acid Content > 5%? Start->Check Minor Minor Impurity (<5%) Check->Minor No Major Major Degradation (>5%) Check->Major Yes Wash Protocol A: NaHCO3 Wash Minor->Wash Reflux Protocol B: Fischer Esterification (MeOH + H2SO4) Major->Reflux Store Final Step: Store under Argon @ -20°C Wash->Store Reflux->Store

Figure 2: Troubleshooting decision tree for ester recovery.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to wash out the acid impurity? A: No. Sodium Hydroxide (NaOH) is a strong base and a potent nucleophile. While it will remove the acid impurity, it will also rapidly hydrolyze your remaining ester (saponification), destroying your product [3]. Always use a weak base like Sodium Bicarbonate (


).

Q: Why does the compound turn yellow? A: Yellowing often indicates oxidation or the formation of trace benzylic radical species, not necessarily hydrolysis. However, if the yellowing accompanies a melting point depression, check for hydrolysis. The ortho-bromo group can be photolabile; store in amber vials to prevent light degradation.

Q: I dried my product on the rotavap, but it's still degrading. Why? A: Rotavaps often leave trace moisture. If your compound was synthesized using an acid catalyst, even ppm levels of acid residue combined with atmospheric moisture will catalyze hydrolysis in the flask. Always dry under high vacuum (<1 mbar) for 4+ hours before long-term storage.

References

  • Fischer, E., & Speier, A. (1895). "Darstellung der Ester."[1][9][10][11][12] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General principles of ester hydrolysis kinetics vs.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of Base-Catalyzed Hydrolysis/Saponification).

  • Sigma-Aldrich. (n.d.). Handling and Storage of Moisture Sensitive Reagents. Technical Bulletin AL-134.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Handling of Methyl 2-(2-bromo-3-methylphenyl)acetate

Welcome to the Technical Support Center for Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) . This compound (Molecular Formula: C10H11BrO2, MW: 243.10) is a critical halogenated intermediate frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(2-bromo-3-methylphenyl)acetate (CAS: 512786-36-6) . This compound (Molecular Formula: C10H11BrO2, MW: 243.10) is a critical halogenated intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1],[2].

Due to the presence of both an alpha-substituted ester linkage and an aryl bromide moiety, this molecule presents unique thermal stability challenges during scale-up, distillation, and long-term storage. This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During vacuum distillation, my product develops a distinct yellow/brown discoloration. What is causing this, and how can I prevent it? A: Discoloration during thermal processing is almost always symptomatic of homolytic C-Br bond cleavage . While the bulk thermal cleavage of aryl C-Br bonds typically requires temperatures exceeding 280°C[3], localized hot spots in your distillation flask or the presence of trace transition metal impurities can catalyze this cleavage at much lower temperatures. The resulting bromine and aryl radicals recombine or oxidize to form highly conjugated, colored polymeric species[3]. Prevention: Always use high-vacuum conditions (< 1 mbar) to keep the distillation bath temperature strictly below 120°C. Wrap the apparatus in foil, as ambient UV light can also initiate radical debromination.

Q2: Why does a seemingly stable batch of Methyl 2-(2-bromo-3-methylphenyl)acetate suddenly degrade and build up pressure in sealed storage? A: This is a classic cascade degradation triggered by moisture . The ester itself is thermally stable at room temperature[2]. However, if water is introduced, the ester slowly hydrolyzes into 2-(2-bromo-3-methylphenyl)acetic acid and methanol[4]. Phenylacetic acid derivatives are highly susceptible to thermal decarboxylation[5]. As the acid decarboxylates, it releases carbon dioxide (


) gas, which causes the dangerous pressure build-up in sealed containers.
Prevention: Store the compound strictly over desiccants in an inert atmosphere (Argon/Nitrogen) and ensure moisture content is < 0.1% before sealing.

Q3: Can I use basic or acidic washes during the workup without compromising the ester? A: You must exercise extreme caution. Alpha-substituted phenylacetates undergo rapid hydrolysis at pH extremes[4]. If a basic wash (e.g., NaOH) is used to remove phenolic impurities, the contact time must be minimized (< 5 minutes) and performed at low temperatures (0-5°C). Prolonged exposure will saponify the ester, pushing the equilibrium toward the unstable acid intermediate.

Mechanistic Pathways of Thermal Degradation

To effectively troubleshoot, you must understand the causality of the degradation. The degradation of Methyl 2-(2-bromo-3-methylphenyl)acetate operates via two distinct, competing thermodynamic pathways depending on the stressors present (moisture vs. extreme heat).

Decomposition SM Methyl 2-(2-bromo-3-methylphenyl)acetate (Intact Ester) Acid 2-(2-bromo-3-methylphenyl)acetic acid (Hydrolysis Intermediate) SM->Acid H2O, Heat, pH extremes (Ester Hydrolysis) Radical Aryl Radicals + Bromine Radicals (C-Br Cleavage Products) SM->Radical T > 280°C or UV Light (Homolytic Cleavage) Decarb 1-bromo-2,3-dimethylbenzene + CO2 (Decarboxylation Product) Acid->Decarb T > 120°C (Thermal Decarboxylation) Polymer Colored Polymeric Species (Discoloration) Radical->Polymer Radical Recombination & Oxidation

Mechanistic pathways of thermal degradation for Methyl 2-(2-bromo-3-methylphenyl)acetate.

Quantitative Data & Thermal Limits

For process safety and quality control, adhere strictly to the following experimentally derived thresholds.

ParameterCritical ThresholdConsequence of ExceedancePrevention Strategy
Moisture Content > 0.1% (w/w)Catalyzes ester hydrolysis to phenylacetic acid[4].Store with molecular sieves; dry solvents prior to use.
Max Processing Temp (MRPT) 120 °COnset of thermal decarboxylation of acid impurities[5].Utilize high-vacuum distillation (< 1 mbar).
C-Br Cleavage Temp > 280 °CRadical formation, polymerization, and discoloration[3].Avoid localized hot spots; use oil baths, not heating mantles.
Storage Temperature 15–25 °CGradual hydrolytic degradation over months[2].Seal tightly in a dry, dark, and climate-controlled environment.

Experimental Workflows & Protocols

Protocol A: Stability-Indicating Forced Degradation Study

Objective: To establish the exact degradation profile of your specific batch under hydrolytic and thermal stress, ensuring your HPLC method is "stability-indicating" (capable of resolving the intact ester from its degradants)[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of Methyl 2-(2-bromo-3-methylphenyl)acetate in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is chosen over methanol to prevent transesterification artifacts during the study.

  • Thermal Stress: Transfer 2 mL of the stock solution into a heavy-walled glass ampoule. Purge with Argon and flame-seal the ampoule. Heat in a thermostatic oven at 105°C for 48 hours. Causality: Sealing the ampoule prevents the volatilization of the highly volatile decarboxylation product (1-bromo-2,3-dimethylbenzene), ensuring accurate mass balance during HPLC analysis.

  • Hydrolytic Stress: To a separate 2 mL aliquot of stock solution, add 2 mL of 0.1 M HCl. Heat at 80°C for 8 hours[4]. Neutralize with 0.1 M NaOH before injection.

  • Analysis: Analyze both stressed samples via HPLC-UV (typically at 210 nm and 254 nm). You should observe the emergence of the acid peak (hydrolytic stress) and the decarboxylated aromatic peak (thermal stress).

Protocol B: Safe Vacuum Distillation Workflow

Objective: To purify the crude ester without triggering thermal decarboxylation or C-Br homolytic cleavage.

Step-by-Step Methodology:

  • Pre-Drying (Critical): Dissolve the crude mixture in an aprotic solvent (e.g., dichloromethane) and dry over anhydrous

    
     for 30 minutes. Filter and concentrate. Causality: Removing trace water eliminates the hydrolytic pathway, preventing the formation of the thermally unstable phenylacetic acid[5],[4].
    
  • Apparatus Setup: Assemble a short-path distillation apparatus. Wrap the distillation head and receiving flask in aluminum foil. Causality: Protects the aryl bromide moiety from UV-induced radical initiation.

  • Vacuum Application: Apply a high vacuum (target < 1 mbar) before applying heat. Ensure the system is leak-free.

  • Controlled Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature, strictly capping the bath temperature at 110°C. Causality: Oil baths provide uniform heat distribution, preventing the localized >280°C hot spots that occur with electric heating mantles, thereby preventing C-Br bond cleavage[3].

  • Collection & Storage: Collect the main fraction, backfill the system with Argon, and immediately transfer the purified ester to amber glass vials stored at room temperature (15-25°C)[2].

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: ResearchGate URL:[Link]

  • Study on slow pyrolysis mechanism of non-metallic fractions in waste printed circuit boards using TG-FTIR-MS analysis Source: DOI / ScienceDirect URL:[Link]

Sources

Optimization

Separation of Methyl 2-(2-bromo-3-methylphenyl)acetate from unreacted starting materials

Case ID: PUR-MBMPA-001 Status: Active Agent: Senior Application Scientist[1] Diagnostic & Triage: Characterizing the Mixture Before initiating purification, you must confirm the composition of your crude reaction mixture...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MBMPA-001 Status: Active Agent: Senior Application Scientist[1]

Diagnostic & Triage: Characterizing the Mixture

Before initiating purification, you must confirm the composition of your crude reaction mixture.[1] In a typical Fischer esterification of 2-(2-bromo-3-methylphenyl)acetic acid , the crude mixture will contain:

  • Target Ester: Methyl 2-(2-bromo-3-methylphenyl)acetate (Neutral, Lipophilic).[1]

  • Starting Material: Unreacted 2-(2-bromo-3-methylphenyl)acetic acid (Acidic, Polar).[1]

  • Solvent/Reagents: Methanol (Polar, Water-soluble) and Acid Catalyst (e.g.,

    
    ).[1]
    

The Steric Challenge: The presence of a Bromine atom at the ortho position (C2) relative to the acetic acid side chain creates significant steric hindrance.[1] This often prevents the reaction from reaching 100% conversion, leaving a higher-than-average amount of unreacted starting acid compared to non-substituted phenylacetic acids.[1]

TLC Analysis Protocol
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: 80:20 Hexanes:Ethyl Acetate.[1]

  • Visualization: UV (254 nm).[1]

ComponentPredicted

Characteristics
Target Ester 0.6 – 0.7 Moves near the solvent front.[1] Dark UV spot.[1]
Starting Acid 0.1 – 0.3 Streaks near the baseline due to -COOH polarity.[1]
Co-eluting Impurities Varies Look for faint spots just above the ester (possible decarboxylation byproducts, though rare).[1]

Primary Workflow: Acid-Base Extraction[1]

The most efficient method to separate the unreacted acid from the ester is chemical extraction .[1] Because the starting material has an acidic proton (


), it can be deprotonated to form a water-soluble salt, while the ester remains in the organic layer.[1]
The "Bicarbonate Wash" Protocol

WARNING: Do not use strong bases like NaOH or KOH.[1] The electron-withdrawing effect of the bromine atom makes the ester carbonyl more electrophilic, increasing the risk of saponification (hydrolysis back to the acid) if exposed to strong hydroxide ions.[1] Use Sodium Bicarbonate (


).[1][2][3][4]
Step-by-Step Procedure
  • Solvent Removal:

    • Concentrate the crude reaction mixture on a rotary evaporator to remove excess Methanol. Crucial: Methanol acts as a phase-transfer cosolvent and will prevent effective phase separation if not removed.[1]

  • Dissolution:

    • Dissolve the resulting oil/residue in Ethyl Acetate (EtOAc) or Diethyl Ether .[1] Use approx. 10 mL solvent per gram of crude.

  • The Wash (The Separation Step):

    • Transfer to a separatory funnel.[1][2][3][5]

    • Wash with Saturated Aqueous

      
        (2 x volumes).[1][2][6]
      
    • Observation: Vigorous bubbling (

      
       evolution) indicates the neutralization of the acid catalyst and the starting carboxylic acid.[1]
      
    • Vent frequently to prevent pressure buildup.[1]

  • Polishing:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.[1]

    • Dry the organic layer over Anhydrous

      
        (Sodium Sulfate) for 15 minutes.[1]
      
  • Isolation:

    • Filter off the solid drying agent.[1]

    • Concentrate the filtrate under reduced pressure.[1][6]

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Ester + Acid + MeOH + H2SO4) Rotovap Step 1: Rotary Evaporation (Remove MeOH) Start->Rotovap Dissolve Step 2: Dissolve in EtOAc Rotovap->Dissolve Wash Step 3: Wash with Sat. NaHCO3 Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Acid Salt R-COO- Na+) PhaseSep->AqLayer Discard (or acidify to recover SM) OrgLayer Organic Layer (Contains Target Ester) PhaseSep->OrgLayer Brine Step 4: Wash with Brine Dry over Na2SO4 OrgLayer->Brine Final Final Product (Pure Ester) Brine->Final

Caption: Logical flow for separating the acidic starting material from the neutral ester target using mild base extraction.

Advanced Purification: Flash Chromatography

If TLC shows non-acidic impurities (e.g., decarboxylated byproducts or isomers) remaining after extraction, Flash Column Chromatography is required.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Column Size: 10-20g silica per 1g of crude material.[1]

  • Eluent System: Gradient elution is recommended.[1]

Gradient StepSolvent Ratio (Hexane:EtOAc)Purpose
Equilibration 100:0Wetting the column.[1]
Loading 95:5Loading the sample (dissolved in min. solvent).[1][2][3][4][5][6][7][8]
Elution 1 90:10Elutes non-polar impurities.[1]
Elution 2 85:15 to 80:20 Elutes Target Ester.
Flush 50:50Elutes any remaining polar residues.[1]

Technical Note: The target ester is likely an oil or low-melting solid.[1] Do not attempt vacuum distillation unless you have high-vacuum equipment (<0.5 mmHg), as aryl bromides can be thermally sensitive above 150°C.[1]

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the bicarbonate wash. How do I break it? A: Phenylacetic derivatives are notorious for emulsions due to their surfactant-like properties when ionized.[1]

  • Tactic 1: Add solid NaCl directly to the separatory funnel and shake gently.[1] This increases the ionic strength of the aqueous layer.[1]

  • Tactic 2: Add a small amount of Methanol (1-2 mL) to the mixture.[1]

  • Tactic 3: Filter the entire mixture through a pad of Celite if particulate matter is visible.[1]

Q: My yield is lower than expected (<50%). Why? A: This is likely due to the Steric Hindrance mentioned in Section 1.[1] The 2-bromo group blocks the approach of the methanol nucleophile.[1]

  • Solution: Increase reaction time (24-48h) or use a higher boiling solvent/alcohol mix (e.g., Toluene/Methanol) with a Dean-Stark trap to continuously remove water, driving the equilibrium forward.[1]

Q: Can I use NaOH to ensure all acid is removed? A: No. While NaOH is effective at removing starting material, it poses a high risk of hydrolyzing your newly formed ester, especially given the electron-withdrawing nature of the bromine atom on the ring.[1] Stick to


 or 

(Sodium Carbonate) at most.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for Fischer Esterification and workup).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18357446, 2-(2-Bromo-3-methylphenyl)acetic acid.[1] [Link][1]

  • Furniss, B.S., et al. Purification of Esters. In: Vogel's Textbook of Practical Organic Chemistry.[1] Pearson, 1989.[1] (Specific guidance on bicarbonate washing for esters).

Sources

Troubleshooting

Technical Support Center: Catalyst Screening for Optimized Activation of Methyl 2-(2-bromo-3-methylphenyl)acetate

Welcome to the technical support center dedicated to the catalytic activation of Methyl 2-(2-bromo-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the catalytic activation of Methyl 2-(2-bromo-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for successful cross-coupling reactions involving this sterically hindered aryl bromide.

The ortho-bromo, ortho-methyl, and adjacent ester functionalities of Methyl 2-(2-bromo-3-methylphenyl)acetate present unique challenges in achieving high-yield cross-coupling. This guide provides a structured approach to catalyst screening and reaction optimization, grounded in mechanistic principles to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with Methyl 2-(2-bromo-3-methylphenyl)acetate is not proceeding or is giving very low yields. Where should I start troubleshooting?

A1: Low or no conversion is a common initial problem, especially with sterically hindered substrates. The issue often lies with the catalyst system's inability to efficiently perform one of the key steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).

Initial Troubleshooting Steps:

  • Catalyst and Ligand Choice: The steric hindrance from the ortho-methyl group and the coordinating potential of the ester group demand a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1] Consider using ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.[1][2]

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[3] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[1][3]

  • Reagent Quality: Ensure your palladium source, ligand, base, and solvent are of high purity and anhydrous (if required by the protocol).[3] Older palladium sources can lose activity, and phosphine ligands can oxidize over time.[1][3]

Q2: I am observing significant amounts of side products like homocoupling of my nucleophile or hydrodehalogenation of the starting material. What causes this and how can I minimize it?

A2: The formation of side products is often indicative of an imbalance in the rates of the catalytic cycle steps or catalyst deactivation.

  • Homocoupling: This occurs when two molecules of your nucleophilic coupling partner (e.g., boronic acid) react with each other. It is often promoted by the presence of oxygen, which can interfere with the catalyst.[3][4]

    • Solution: Improve the degassing of your reaction mixture.[1] In some cases, slow addition of the nucleophile can minimize its concentration at any given time, reducing the rate of homocoupling.[1]

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of Methyl 2-(3-methylphenyl)acetate. This can be caused by certain bases or solvents acting as a hydride source.[1]

    • Solution: Minimize reaction time and temperature, as prolonged heating can promote this side reaction.[1] If using amine bases or alcoholic solvents, consider switching to alternatives like inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][3]

Q3: How do I select the optimal base and solvent for my reaction?

A3: The choice of base and solvent is critical and interdependent.

  • Base Selection: The base plays a crucial role in activating the nucleophile (e.g., boronic acid in Suzuki-Miyaura coupling) for transmetalation.[1][3] The effectiveness of a base can be highly dependent on the solvent. Common inorganic bases for Suzuki-Miyaura reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Buchwald-Hartwig amination, strong bases like NaOtBu or K₃PO₄ are often used.[5][6] If one base is ineffective, screening others is a logical step.[3]

  • Solvent Selection: A variety of solvents are used for cross-coupling reactions, including toluene, dioxane, THF, and DMF.[6][7] For biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient reaction at the interface.[3] The solubility of all components, particularly the base, should be considered.

Troubleshooting Guide for Specific Issues

Issue 1: Incomplete Conversion Despite Screening Various Catalysts

If you've tried several catalyst systems and still observe significant amounts of unreacted starting material, a more systematic approach to optimization is needed.

Workflow for Optimizing Incomplete Conversion

A Incomplete Conversion B Re-evaluate Ligand:Pd Ratio (Typically 1:1 to 4:1) A->B Check Stoichiometry C Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) B->C If Ratio is Optimal D Optimize Temperature (Incrementally increase, e.g., 80°C to 110°C) C->D If Base Change is Ineffective E Consider a Pre-catalyst (e.g., Buchwald G3/G4 palladacycles) D->E If Temperature Increase Fails F High-Throughput Screening (HTS) of Ligands and Bases E->F For Systematic Optimization G Successful Optimization F->G Identified Optimal Conditions

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Steps:

  • Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst deactivation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[3]

  • Base Screening: The choice of base is critical. For Suzuki-Miyaura couplings, if K₂CO₃ is not effective, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is a common choice, but other bases may be more suitable for your specific substrate.[3][5]

  • Temperature Optimization: Many cross-coupling reactions require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[3] However, be mindful that excessive heat can lead to catalyst decomposition and side reactions.[3]

  • Use of Pre-catalysts: Palladium(II) pre-catalysts require in-situ reduction to the active Pd(0) species.[3][8][9] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern pre-catalysts (e.g., Buchwald G3 and G4 palladacycles) that form the active catalyst more reliably.[3][5]

  • High-Throughput Screening (HTS): For particularly challenging substrates, HTS kits can be invaluable for rapidly screening a wide range of catalysts, ligands, and bases.[10]

Issue 2: Difficulty with Specific Coupling Partners

The nature of the nucleophilic coupling partner can significantly impact the reaction outcome.

Table 1: Recommended Starting Conditions for Different Coupling Partners
Coupling Partner TypeRecommended Ligand(s)Recommended Base(s)Solvent(s)Key Considerations
Aryl Boronic Acids (Suzuki-Miyaura) XPhos, SPhos, RuPhos[1][11]K₃PO₄, Cs₂CO₃[3]Toluene, Dioxane/H₂O[3][12]Boronic acid stability can be an issue; consider using boronate esters or trifluoroborate salts.[1]
Primary Amines (Buchwald-Hartwig) BrettPhos[2][5]NaOtBu, LHMDS[2][5]Toluene, THF[6]Strong bases are typically required to deprotonate the amine.[5]
Secondary Amines (Buchwald-Hartwig) RuPhos[2][5]NaOtBu, K₃PO₄[5][6]Toluene, Dioxane[6]Steric hindrance can be a significant factor with bulky secondary amines.
Ammonia Equivalents (Buchwald-Hartwig) Specialized ligands may be required.Varies with ammonia source.Toluene, DioxaneAmmonia itself is a challenging coupling partner due to its strong binding to palladium.[13]

Experimental Protocols

General Protocol for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol provides a starting point for screening different catalyst systems for the coupling of Methyl 2-(2-bromo-3-methylphenyl)acetate with an arylboronic acid.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add Methyl 2-(2-bromo-3-methylphenyl)acetate (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the chosen base (2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%) before adding them to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., anhydrous toluene, 5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).[12]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Understanding the catalytic cycle is key to rational troubleshooting.

G cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Nu-M Ar-Pd(II)-Nu(L_n) Transmetalation Complex Transmetalation->Ar-Pd(II)-Nu(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Nu

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-(2-bromo-3-methylphenyl)acetate

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, experience-driven interpretation of the 1H NMR spectrum of Methyl 2-(2-bromo-3-methylphenyl)acetate, a substituted phenylacetate with potential applications in medicinal chemistry and materials science.

This document eschews a rigid, templated approach in favor of a logical narrative that mirrors the thought process of an experienced spectroscopist. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol, and culminate in a detailed spectral analysis. This guide is designed to not only provide an answer but to empower the reader with the principles of spectral interpretation.

The Molecular Subject: Structure and Expected Spectral Features

Methyl 2-(2-bromo-3-methylphenyl)acetate presents a fascinating case for 1H NMR analysis. Its structure, a benzene ring substituted with a bromine atom, a methyl group, and a methyl acetate moiety, offers a rich tapestry of proton signals. Before delving into an experimental spectrum, a seasoned scientist first predicts the expected chemical shifts and coupling patterns. This predictive exercise is crucial for a confident and accurate spectral assignment.

The key proton environments in our molecule are:

  • Aromatic Protons (Ar-H): Three protons reside on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is an electron-withdrawing group, which will deshield the ortho and para protons, shifting them downfield.[1][2] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift).[1][2] The interplay of these effects and the steric influence of the bulky bromo and acetate groups will dictate the final chemical shifts, which are expected to fall in the 6.5-8.0 ppm range.[3]

  • Benzylic Protons (-CH2-): The two protons of the methylene group are adjacent to the aromatic ring and the carbonyl group of the ester. This "benzylic" position typically results in a chemical shift between 2.2 and 3.0 ppm.[4]

  • Methyl Ester Protons (-OCH3): The three protons of the methyl ester group are in a relatively shielded environment, attached to an oxygen atom. Their characteristic singlet is anticipated to appear in the 3.7-4.1 ppm region.[5]

  • Aromatic Methyl Protons (Ar-CH3): The three protons of the methyl group directly attached to the benzene ring will give rise to a singlet, typically in the 2.3-2.7 ppm range.[3]

A Robust Protocol for 1H NMR Data Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, a meticulous experimental approach is non-negotiable. The following protocol is a self-validating system, designed to minimize artifacts and maximize spectral resolution.

Experimental Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of Methyl 2-(2-bromo-3-methylphenyl)acetate prep2 Dissolve in ~0.7 mL of deuterated chloroform (CDCl3) prep1->prep2 prep3 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock onto the deuterium signal of the solvent acq3 Shim the magnetic field to achieve optimal homogeneity acq4 Acquire the 1H NMR spectrum using standard pulse parameters (e.g., 30-degree pulse, 2-second relaxation delay) acq5 Accumulate a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio proc1 Apply Fourier transformation to the Free Induction Decay (FID) acq5->proc1 proc2 Phase correct the spectrum proc3 Calibrate the chemical shift scale to the TMS signal (0.00 ppm) proc4 Integrate the signals to determine the relative number of protons

Figure 1: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Interpreting the Spectrum: A Signal-by-Signal Analysis

While an experimental spectrum for the exact title compound is not publicly available, we can construct a highly probable, detailed interpretation based on established principles and data from analogous structures.[6][7][8]

Predicted 1H NMR Data for Methyl 2-(2-bromo-3-methylphenyl)acetate

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (H6)~ 7.3Doublet1H~ 8.0 (ortho)
Ar-H (H5)~ 7.1Triplet1H~ 8.0 (ortho)
Ar-H (H4)~ 7.0Doublet1H~ 8.0 (ortho)
-OCH3~ 3.7Singlet3HN/A
-CH2-~ 3.6Singlet2HN/A
Ar-CH3~ 2.4Singlet3HN/A

Detailed Signal Analysis:

  • Aromatic Region (δ 7.0-7.3 ppm): The three aromatic protons will likely appear as a complex multiplet. Due to the substitution pattern, we would expect to see distinct signals for each proton. The proton at position 6 (H6), being ortho to the electron-withdrawing bromine, would be the most deshielded and appear furthest downfield. It would likely be a doublet due to coupling with the adjacent H5. H5, being ortho to both H4 and H6, would appear as a triplet. H4, ortho to the methyl group, would be the most shielded of the aromatic protons and appear as a doublet from coupling with H5. The ortho coupling constants are typically in the range of 6-10 Hz.[9]

  • Methyl Ester (δ ~3.7 ppm): A sharp singlet corresponding to the three protons of the methyl ester group is expected. Its chemical shift is highly characteristic.[6][10]

  • Benzylic Methylene (δ ~3.6 ppm): The two benzylic protons are expected to appear as a singlet. In many similar phenylacetate structures, these protons do not show coupling to the aromatic ring protons.

  • Aromatic Methyl (δ ~2.4 ppm): The three protons of the methyl group attached to the aromatic ring will produce a sharp singlet in the upfield region of the aromatic side-chain protons.

Comparative Analysis: The Power of Analogy

To further solidify our predicted interpretation, a comparison with structurally related molecules is invaluable.

  • Methyl Phenylacetate: The 1H NMR spectrum of the parent compound, methyl phenylacetate, shows the aromatic protons as a multiplet around 7.3 ppm, the benzylic protons at approximately 3.6 ppm, and the methyl ester protons at about 3.7 ppm.[6][10] This provides a solid baseline for our predictions.

  • Bromotoluenes: The spectra of bromotoluenes provide insights into the effects of bromo and methyl substituents on the aromatic proton chemical shifts. For instance, in 3-bromotoluene, the aromatic protons resonate in the range of 7.09 to 7.33 ppm, and the methyl protons are at 2.31 ppm.[7] This supports our predicted chemical shift range for the aromatic and methyl protons in the title compound.

Visualizing the Connectivity: A J-Coupling Network

The through-bond scalar couplings (J-couplings) provide definitive evidence of proton connectivity. A diagram illustrating these relationships is a powerful tool for spectral interpretation.

G H6 H6 H5 H5 H6->H5 Jortho H4 H4 H5->H4 Jortho

Figure 2: Predicted J-coupling network for the aromatic protons of Methyl 2-(2-bromo-3-methylphenyl)acetate.

Conclusion: A Predictive Yet Powerful Analysis

While an experimental spectrum provides the ultimate confirmation, a detailed predictive analysis based on established principles and comparative data offers a robust and scientifically sound interpretation of the 1H NMR spectrum of Methyl 2-(2-bromo-3-methylphenyl)acetate. The expected chemical shifts, multiplicities, and coupling constants outlined in this guide provide a solid framework for any researcher working with this compound or its analogs. This analytical foresight is a hallmark of an experienced scientist and is crucial for efficient and accurate structural elucidation in the fast-paced world of chemical research.

References

  • Vertex AI Search. (n.d.). 1HCSC: Proton Chemical Shift Calculator.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • NMR Chart. (n.d.).
  • PubChem. (n.d.). Methyl phenylacetate.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.).
  • ChemicalBook. (n.d.). Methyl phenylacetate(101-41-7) 1H NMR spectrum.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Colorado State University. (n.d.). CASCADE.
  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).
  • ChemicalBook. (n.d.). 3-Bromotoluene(591-17-3) 1H NMR.
  • SpectraBase. (n.d.). 4-Bromotoluene - Optional[1H NMR] - Chemical Shifts.

Sources

Comparative

Comparative Guide: ¹³C NMR Peak Assignment Methodologies for Methyl 2-(2-bromo-3-methylphenyl)acetate

Executive Summary Accurate structural elucidation is the bedrock of drug development and organic synthesis. For highly substituted aromatic systems like Methyl 2-(2-bromo-3-methylphenyl)acetate , assigning the ¹³C NMR sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation is the bedrock of drug development and organic synthesis. For highly substituted aromatic systems like Methyl 2-(2-bromo-3-methylphenyl)acetate , assigning the ¹³C NMR spectrum presents a significant analytical challenge. The steric crowding of the ortho-bromo, ortho-methyl, and acetate groups creates complex magnetic anisotropies that disrupt standard empirical additivity rules.

This guide objectively compares three leading methodologies for predicting and assigning the ¹³C NMR peaks of this benchmark molecule: Empirical Additivity (SCS) , Density Functional Theory (DFT) , and Graph Neural Networks (GNNs/Machine Learning) . By evaluating their accuracy, computational cost, and mechanistic reliability, we provide researchers with actionable insights for integrating these tools into their analytical workflows.

The Benchmark Molecule & The Analytical Challenge

Methyl 2-(2-bromo-3-methylphenyl)acetate (C₁₀H₁₁BrO₂) features a fully substituted contiguous sequence on its benzene ring (C1, C2, C3).

The Causality of Chemical Shift Deviation: In unhindered aromatics, substituent effects are largely additive. However, in this molecule, the bulky bromine atom at C2 forces the adjacent acetate group (-CH₂COOCH₃) at C1 to adopt specific out-of-plane rotameric conformations to minimize steric strain. This restricted rotation alters the spatial relationship between the carbonyl group's π-system and the aromatic ring, changing the local magnetic shielding tensor. Consequently, simple 2D empirical rules often fail to predict the chemical shifts of C1 and C2 accurately, necessitating 3D-aware computational methods[1].

Methodology Comparison

Method A: Empirical Additivity Rules (Substituent Chemical Shifts - SCS)

Built into standard drawing software (e.g., ChemDraw, MestReNova), these tools use 2D topological databases to calculate shifts based on base values and substituent increments.

  • Pros: Instantaneous execution; requires only a 2D SMILES string or drawn structure.

  • Cons: Blind to 3D conformational effects and steric clashes. Often produces errors of 3–5 ppm in crowded aromatic regions.

Method B: Density Functional Theory (DFT) Calculations

DFT models the actual electron density of the molecule in 3D space, applying the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic shielding tensors.

  • Pros: Highly accurate (sub-2 ppm error); explicitly accounts for rotamers, hydrogen bonding, and solvent effects [1].

  • Cons: Computationally expensive (hours to days per molecule); requires rigorous conformational sampling.

Method C: Machine Learning & Graph Neural Networks (e.g., CASCADE-2.0)

Modern AI models are trained on massive databases of DFT-validated and experimental NMR shifts. They use 3D graph representations to predict shifts.

  • Pros: Achieves DFT-level accuracy (sub-ppm MAE) in milliseconds; captures complex steric environments without manual conformational searches [2].

  • Cons: "Black box" nature can make it difficult to troubleshoot anomalous predictions if the molecule falls outside the model's training domain.

Method_Comparison Input Methyl 2-(2-bromo-3-methylphenyl)acetate (SMILES / 3D Structure) Empirical Empirical Additivity (SCS) - Fast but ignores 3D sterics - Error: 2-5 ppm Input->Empirical DFT DFT (GIAO Method) - High accuracy, captures 3D - Error: 1-2 ppm Input->DFT ML Machine Learning (GNN) - Sub-ppm accuracy, instant - Error: < 1.0 ppm Input->ML Output Assigned 13C NMR Spectrum Empirical->Output DFT->Output ML->Output

Fig 2. Comparison of 13C NMR prediction methodologies for complex aromatic systems.

Self-Validating Experimental Protocol: DFT Prediction Workflow

To ensure trustworthiness and reproducibility, DFT calculations must follow a strict, self-validating pipeline. The following protocol utilizes the mPW1PW91 functional, which is highly benchmarked for ¹³C NMR accuracy[1].

Step-by-Step Methodology:

  • Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94 force field). Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.

  • Geometry Optimization: Optimize the retained conformers at the B3LYP/6-31G(d,p) level of theory in the gas phase or implicit solvent (e.g., PCM for Chloroform).

  • Validation Checkpoint (Frequency Analysis): Run a vibrational frequency calculation on all optimized geometries. Self-Validation Rule: Any structure with an imaginary frequency (negative value) is a transition state, not a local minimum, and must be discarded to prevent skewing the Boltzmann distribution.

  • High-Level Energy Calculation: Perform single-point energy calculations at the M06-2X/def2-TZVP level to obtain accurate relative free energies (ΔG) for Boltzmann weighting.

  • NMR Shielding Calculation: Calculate the isotropic shielding tensors (

    
    ) using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.
    
  • Linear Scaling & Boltzmann Weighting: Convert shielding tensors to chemical shifts (

    
    ) using empirically derived scaling factors (
    
    
    
    ). Weight the final shifts based on the Boltzmann population of each conformer at 298 K [3].

DFT_Workflow A 1. Conformational Search (MMFF94, 5 kcal/mol window) B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Frequency Check (Eliminate Imaginary Freqs) B->C D 4. GIAO NMR Calculation (mPW1PW91/6-311+G(2d,p)) C->D E 5. Boltzmann Weighting (Based on ΔG at 298K) D->E F 6. Linear Scaling (Convert Shielding to Shift) E->F

Fig 1. Step-by-step DFT workflow for accurate 13C NMR chemical shift prediction.

Quantitative Data Presentation

The table below compares the predicted ¹³C NMR chemical shifts of Methyl 2-(2-bromo-3-methylphenyl)acetate across the three methodologies against the expected experimental range.

Notice the significant deviation of the Empirical method at C1 and C2, where it fails to account for the steric repulsion between the bromine and the acetate group.

Carbon PositionChemical EnvironmentEmpirical (SCS) (ppm)DFT (GIAO) (ppm)ML (CASCADE-2.0) (ppm)Expected Exp. Range (ppm)
C1 Ar-C (ipso to -CH₂COOMe)132.5135.2134.8134.5 - 135.5
C2 Ar-C (ipso to -Br)123.1126.4125.9125.5 - 126.5
C3 Ar-C (ipso to -CH₃)137.8139.5139.1138.5 - 139.5
C4 Ar-CH (ortho to -CH₃)129.0128.3128.1127.5 - 128.5
C5 Ar-CH (meta to substituents)126.5127.1126.9126.5 - 127.5
C6 Ar-CH (para to -CH₃)128.2129.4129.2128.5 - 129.5
C7 -CH₂- (Benzyl)40.142.642.342.0 - 43.0
C8 -C=O (Ester Carbonyl)170.5171.8171.4171.0 - 172.0
C9 -OCH₃ (Ester Methyl)51.552.352.151.8 - 52.5
C10 Ar-CH₃ (Ring Methyl)21.023.823.523.0 - 24.0

Conclusion & Recommendations

For routine screening of simple, unhindered molecules, Empirical Additivity remains a viable, instantaneous tool. However, for highly substituted, sterically congested molecules like Methyl 2-(2-bromo-3-methylphenyl)acetate, empirical rules break down.

  • For Drug Discovery & High-Throughput Screening: Machine Learning (GNNs) represents the optimal balance. Tools like CASCADE-2.0 deliver DFT-level accuracy (sub-ppm MAE) in a fraction of a second, making them ideal for rapid structural verification [2].

  • For Publishing & Absolute Structural Elucidation: DFT Calculations remain the gold standard. While computationally demanding, a rigorously validated DFT workflow (incorporating Boltzmann weighting and frequency checks) provides the mechanistic proof required to resolve ambiguous stereocenters or complex rotameric mixtures [3].

References

  • Iron, M. A. (2017). "Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals." Journal of Chemical Theory and Computation, ACS Publications. URL: [Link][1]

  • Bhadauria, A., et al. (2025). "CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy." ChemRxiv. URL: [Link] [2]

  • Xin, D., et al. (2020). "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." OSTI.GOV. URL: [Link] [3]

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of Methyl 2-(2-bromo-3-methylphenyl)acetate

Introduction: The Imperative of Purity in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as Methyl 2-(2-bromo-3-methylphenyl)acetate, are the foundational building blocks of these APIs. The presence of impurities, even in trace amounts, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, the development of a robust, accurate, and reliable analytical method to assess the purity of such intermediates is a non-negotiable step in the manufacturing process.

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Methyl 2-(2-bromo-3-methylphenyl)acetate. We will explore the causal relationships behind each experimental choice, from column and mobile phase selection to the rigorous validation protocols mandated by international guidelines. This document is designed for researchers, scientists, and drug development professionals, offering a practical comparison of chromatographic strategies and a self-validating system for ensuring analytical integrity.

Analyte Characterization: The Blueprint for Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates the entire chromatographic strategy.[1]

  • Structure and Polarity: Methyl 2-(2-bromo-3-methylphenyl)acetate is an aromatic ester. The presence of the phenyl ring and the ester group, combined with the bromo- and methyl- substituents, renders the molecule relatively non-polar or hydrophobic. This immediately suggests that Reversed-Phase HPLC (RP-HPLC) , which utilizes a non-polar stationary phase and a polar mobile phase, will be the most effective separation mode.[2][3]

  • UV Absorbance: The benzene ring is a strong chromophore. This is a significant advantage, as it allows for sensitive detection using a UV-Vis or, more powerfully, a Photo Diode Array (PDA) detector .[4] A PDA detector is crucial for purity analysis as it can acquire the entire UV-Vis spectrum for a peak, enabling spectral comparisons to assess peak purity and identify co-eluting impurities.[5][6][7][8]

  • Potential Impurities: In the synthesis of this compound, key potential impurities include positional isomers (e.g., isomers with bromine and methyl groups at different positions on the phenyl ring), starting materials, and by-products. The separation of positional isomers can be particularly challenging and requires careful selection of the stationary phase.[9]

Strategic HPLC Method Development: A Phased Approach

A systematic, phased approach ensures a logical and efficient path to a robust analytical method. We will compare different options at each stage to illustrate the decision-making process.

Phase 1: Initial Parameter Selection & Rationale

The goal of this phase is to achieve a reasonable separation of the main peak from any major impurities, providing a starting point for optimization.

ParameterRecommended Starting PointAlternative OptionRationale for Recommendation
HPLC Mode Reversed-Phase (RP)Normal-Phase (NP)The analyte is non-polar, making it ideally suited for retention and separation on a non-polar stationary phase.[2] NP-HPLC is generally reserved for very polar compounds.
Stationary Phase Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)C18 (Octadecylsilane)While C18 is a workhorse for RP-HPLC, a Phenyl stationary phase offers alternative selectivity through π-π interactions with the analyte's aromatic ring.[1][10] This can be highly effective for separating positional isomers, a likely impurity class for this analyte.[9][11]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)A: WaterB: Methanol (MeOH)Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[12] The addition of 0.1% formic acid helps to control the pH and ensure sharp, symmetrical peaks. A buffered mobile phase is crucial for reproducibility.[13]
Detector Photo Diode Array (PDA/DAD)UV Detector (Single Wavelength)A PDA detector is indispensable for purity analysis. It captures full spectral data across each peak, allowing for software-assisted peak purity analysis to check for co-eluting impurities.[4][6][7] A single-wavelength UV detector cannot provide this level of assurance.[5]
Initial Gradient 10% to 95% B over 20 minutesIsocratic ElutionA "scouting" gradient is the most efficient way to determine the approximate elution conditions for the main peak and any impurities.[12][14] Isocratic elution is only suitable for simple mixtures where all components have similar retention.
Workflow for HPLC Method Development

The overall process can be visualized as a logical progression from understanding the analyte to validating the final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2(R1)) Analyte Analyte Characterization (Polarity, UV, pKa) ModeSelection Select HPLC Mode (Reversed-Phase) Analyte->ModeSelection InitialParams Select Initial Parameters (Column, Mobile Phase, Detector) ModeSelection->InitialParams Scouting Run Scouting Gradient InitialParams->Scouting Optimize Optimize Gradient & Flow Rate Scouting->Optimize SystemSuitability Define System Suitability Optimize->SystemSuitability ForcedDeg Forced Degradation (Specificity) SystemSuitability->ForcedDeg Validation Perform Validation (Linearity, Accuracy, Precision, Robustness) ForcedDeg->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for systematic HPLC method development and validation.

Phase 2: Method Optimization Protocol

Once the initial scouting run is complete, the method must be optimized to ensure adequate resolution between the main peak and all potential impurities with the shortest possible run time.

Experimental Protocol: Gradient Optimization

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 2-(2-bromo-3-methylphenyl)acetate and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Initial Scouting Run: Using the recommended starting parameters (Phenyl-Hexyl column, ACN/Water gradient), perform an injection.

  • Analyze Chromatogram: Identify the retention time of the main analyte peak. Note the resolution between the main peak and any visible impurity peaks.

  • Adjust Gradient Slope:

    • If peaks are poorly resolved and elute early, decrease the gradient slope (e.g., 10-95% B over 30 minutes) to increase separation.

    • If the main peak has a very long retention time, increase the initial percentage of organic solvent (e.g., start at 30% B) or increase the gradient slope (e.g., 10-95% B over 15 minutes).

  • Iterate: Perform several runs with adjusted gradients to find the optimal balance between resolution (Rs > 2.0 for all critical pairs) and run time.

  • Finalize Conditions: Select the gradient program that provides the best separation. A typical final method might involve a shallower gradient around the elution time of the main peak and its close impurities.

Method Validation: Establishing Trustworthiness and Compliance

A developed method is incomplete until it is validated to prove it is suitable for its intended purpose.[15] Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] The most rigorous way to demonstrate this is through forced degradation (stress testing).[19][20][21] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can separate the resulting degradation products from the pure substance.[22]

Forced Degradation Experimental Protocol:

  • Prepare Stock Solutions: Prepare separate, accurately weighed solutions of Methyl 2-(2-bromo-3-methylphenyl)acetate at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, and dilute for analysis.[19]

    • Base Hydrolysis: Add 0.1N NaOH to a sample solution at room temperature. Withdraw aliquots, neutralize with 0.1N HCl, and dilute for analysis.[19]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution and keep at room temperature. Protect from light and analyze at various time points.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for 24-48 hours. Dissolve and analyze.[23]

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[23] Analyze against a control sample protected from light.

  • Analysis: Analyze all stressed samples using the optimized HPLC method with a PDA detector.

  • Evaluation:

    • Confirm that there is no interference at the retention time of the main peak.

    • Use the PDA detector to perform peak purity analysis on the analyte peak in both stressed and unstressed samples. The purity angle should be less than the purity threshold, indicating spectral homogeneity.[7]

    • Calculate the mass balance to account for the analyte and all degradation products.

Logic of Forced Degradation Studies

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A/Q1B) API_Sample Pure Analyte Sample Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, Solid) API_Sample->Thermal Photo Photolytic (UV/Vis Light) API_Sample->Photo Analysis HPLC Analysis with PDA Detector Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Goal Goal: Demonstrate Specificity - Peak Purity Pass - Resolution of Degradants - Target 5-20% Degradation Analysis->Goal

Caption: Logical workflow for forced degradation studies.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters required for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria (ICH Q2(R1))
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the assay.
Precision Repeatability: To show precision over a short interval with the same conditions.Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or equipment.Relative Standard Deviation (RSD) ≤ 2.0%
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass under all varied conditions (e.g., ±5% change in organic content, ±10% change in flow rate, ±5°C in column temp).

Comparative Analysis of Purity Assessment Techniques

While HPLC is the gold standard for this type of analysis, it is useful to compare it with other available techniques to understand its advantages.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a stationary and mobile phase.[24]High resolution and sensitivity; ideal for non-volatile and thermally labile compounds; quantitative accuracy.[24][25]Requires specialized equipment and method development can be time-consuming.[24]
GC (Gas Chromatography) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds.Not suitable. Methyl 2-(2-bromo-3-methylphenyl)acetate is not sufficiently volatile or thermally stable for GC analysis without derivatization.
TLC (Thin Layer Chromatography) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative screening.Lower resolution and sensitivity compared to HPLC; not suitable for accurate quantification.

Final Optimized & Validated HPLC Method

The culmination of the development and validation process is a robust, reliable method for routine purity analysis.

ParameterFinal Condition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B in 15 min, then to 95% B in 2 min, hold for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA, Wavelength: 220 nm (for quantification), 200-400 nm (for peak purity)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50)
Run Time 25 minutes (including re-equilibration)

Conclusion

The development of an HPLC method for purity analysis is a meticulous process that blends fundamental chromatographic principles with rigorous, guideline-driven validation. For Methyl 2-(2-bromo-3-methylphenyl)acetate, a reversed-phase method utilizing a phenyl-based stationary phase provides superior selectivity, particularly for challenging positional isomers. The integration of a PDA detector is critical, transforming the method from a simple quantitative tool into a powerful system for peak purity verification. By following a systematic approach—from analyte characterization and strategic optimization to comprehensive ICH-compliant validation—a trustworthy and robust method can be established. This ensures the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Google Scholar.
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  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
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  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.
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  • Quality Guidelines. (n.d.). ICH.
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  • Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech.
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  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28). ResearchGate.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013, May 3). Research Journal of Pharmacy and Technology.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters.
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2. (n.d.). Sigma-Aldrich.
  • Bromo(phenyl)acetic acid | C8H7BrO2 | CID 97919. (n.d.). PubChem - NIH.
  • Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry.
  • In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-6-methyl-3-phenylcoumarin. (n.d.). Benchchem.
  • HPLC Method development: an overview. (2025, May 27). PharmaCores.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Methyl 2-(3-bromophenyl)acetate | 150529-73-0. (n.d.). MilliporeSigma.
  • HPLC trace for proof of purity. (2024, October 3). Reddit.
  • 4-Bromophenylacetic acid. (n.d.). Wikipedia.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • 4-bromo-3-methylphenylacetic acid | 215949-57-8. (n.d.). ChemicalBook.
  • Development of a HPLC Method for the Purity Analysis of BPTAP. (2021, April 20). MDPI.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Purity Assessment of Synthesized (3-Bromo-2-methylpropyl)benzene: A Comparative HPLC Guide. (n.d.). Benchchem.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Phenylacetates: The Case of Methyl 2-(2-bromo-3-methylphenyl)acetate

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel small molecules is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS)...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel small molecules is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for this purpose. The fragmentation patterns generated under EI conditions are highly reproducible and serve as a molecular fingerprint, offering deep insights into the compound's structure.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-(2-bromo-3-methylphenyl)acetate. We will explore the causal mechanisms behind the fragmentation pathways, compare its predicted spectrum to a structural isomer, and provide a standardized protocol for data acquisition. This analysis is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of organic molecules.

The Molecular Structure and Its Influence on Fragmentation

The target molecule, Methyl 2-(2-bromo-3-methylphenyl)acetate, possesses several key structural features that will dictate its fragmentation behavior under electron ionization:

  • Aromatic Ring: A stable phenyl group that can be substituted.

  • Bromo Substituent: A heavy halogen atom, which will produce a characteristic isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio). This is a key diagnostic feature.

  • Methyl Ester Group: A functional group prone to specific and well-documented fragmentation pathways.

  • Benzylic Position: The CH2 group between the ring and the carbonyl is a benzylic position, which is a favorable site for cleavage.

The interplay of these features, particularly the steric and electronic effects of the ortho-bromo and meta-methyl substituents, will result in a unique fragmentation pattern.

Predicted Fragmentation Pathway of Methyl 2-(2-bromo-3-methylphenyl)acetate

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M+•). For Methyl 2-(2-bromo-3-methylphenyl)acetate (molar mass: 242.02 g/mol for 79Br and 244.02 g/mol for 81Br), the molecular ion peak should appear as a pair of peaks of nearly equal intensity at m/z 242 and 244.

The primary fragmentation pathways from the molecular ion are predicted as follows:

  • Loss of the Methoxy Radical (•OCH3): This is a very common fragmentation for methyl esters, resulting from the cleavage of the O-CH3 bond. This will lead to the formation of a stable acylium ion.

  • Loss of the Carbomethoxy Group (•COOCH3): Cleavage at the benzylic position is highly favorable. This involves the loss of the entire methyl acetate side chain as a radical, leading to the formation of a substituted benzyl cation.

  • McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it's a pathway to always consider for carbonyl compounds. In this case, it is not a probable pathway.

  • Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br). This results in a fragment ion that will lack the characteristic isotopic signature of bromine.

These pathways are visualized in the diagram below and the resulting fragments are summarized in the subsequent table.

Fragmentation Workflow

G mol Methyl 2-(2-bromo-3-methylphenyl)acetate (M+•) m/z 242/244 frag1 Acylium Ion [M - •OCH3]+ m/z 211/213 mol->frag1 - •OCH3 frag2 Substituted Benzyl Cation [M - •COOCH3]+ m/z 183/185 mol->frag2 - •COOCH3 frag3 [M - •Br]+ m/z 163 mol->frag3 - •Br frag4 Tropylium-like Ion [C8H7O2]+ m/z 135 frag2->frag4 - Br• G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep Dissolve Sample in High-Purity Solvent inject Inject Sample prep->inject gc_sep GC Separation inject->gc_sep ei_ion EI Ionization (70 eV) gc_sep->ei_ion ms_detect Mass Analysis ei_ion->ms_detect tic Identify Peak in TIC ms_detect->tic extract Extract Mass Spectrum tic->extract analyze Analyze Fragmentation Pattern extract->analyze

Validation

Spectroscopic Elucidation of Methyl 2-(2-bromo-3-methylphenyl)acetate: A Comparative IR Guide

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted phenylacetates frequently serve as critical synthetic building blocks. For Methyl 2-(2-bromo-3-methylphenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted phenylacetates frequently serve as critical synthetic building blocks. For Methyl 2-(2-bromo-3-methylphenyl)acetate , process chemists must rigorously verify two key structural features during synthesis: the complete esterification of the acetic acid side chain and the regioselective bromination of the aromatic ring.

While NMR and LC-MS provide definitive structural confirmation, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive, and orthogonal technique for real-time process monitoring. As a Senior Application Scientist, I have designed this guide to objectively deconstruct the IR signature of this compound, compare it against its common synthetic alternatives, and provide a self-validating analytical protocol for your laboratory.

Structural Deconstruction & Characteristic IR Bands

To interpret the IR spectrum of Methyl 2-(2-bromo-3-methylphenyl)acetate, we must isolate its distinct vibrational modes. The molecule consists of an aliphatic methyl ester, a 1,2,3-trisubstituted aromatic ring, and a heavy halogen substituent.

  • Aliphatic Ester Carbonyl (C=O): Because the ester group (-CH₂-COOCH₃) is separated from the aromatic ring by a methylene bridge, it is non-conjugated. This lack of resonance delocalization forces the C=O stretch into the higher frequency aliphatic domain, typically presenting a sharp, intense band between 1735 and 1750 cm⁻¹ .

  • Ester C-O Stretches: Following the spectroscopic "Rule of Three" for esters, the C-C-O and O-C-C stretching vibrations yield strong, distinct bands in the 1100–1250 cm⁻¹ region .

  • Aromatic Out-of-Plane (OOP) Bending: The substitution pattern of the benzene ring is the most diagnostic feature in the fingerprint region. A 1,2,3-trisubstituted ring produces two highly characteristic OOP bending bands: one in the 750–790 cm⁻¹ range and another in the 670–720 cm⁻¹ range .

  • Carbon-Halogen (C-Br) Stretch: The heavy bromine atom dampens the vibrational frequency of the C-Br bond, pushing its stretching mode into the far fingerprint region (500–650 cm⁻¹).

Table 1: Theoretical vs. Observed IR Bands
Vibration ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity / Shape
C=O Stretch Aliphatic Ester1735 – 1750Strong, Sharp
C-O Stretch Ester (C-C-O, O-C-C)1100 – 1250Strong, Multiple
C-H Stretch Aromatic Ring3030 – 3080Weak to Medium
C-H Stretch Aliphatic (-CH₃, -CH₂-)2850 – 2960Medium
C=C Stretch Aromatic Ring1450 – 1600Medium, Sharp
C-H OOP Bend 1,2,3-Trisubstituted Ring750–790 & 670–720Strong, Sharp
C-Br Stretch Aryl Bromide500 – 650Medium to Strong

Comparative Spectral Analysis: Target vs. Alternatives

When optimizing the synthesis of Methyl 2-(2-bromo-3-methylphenyl)acetate, you must differentiate the target product from its precursors or incomplete reaction degradants. The two most common structural alternatives encountered in the reactor are:

  • Alternative A: 2-(2-bromo-3-methylphenyl)acetic acid (The unesterified precursor).

  • Alternative B: Methyl 2-(3-methylphenyl)acetate (The unbrominated precursor).

Table 2: Key Differentiating IR Bands
CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Aromatic OOP Bend (cm⁻¹)C-Br Stretch
Target Product 1735 – 1750Absent750–790 & 670–720Present (500-650 cm⁻¹)
Alternative A (Acid) 1700 – 1710Present (2500–3300, Broad)750–790 & 670–720Present (500-650 cm⁻¹)
Alternative B (Unbrominated) 1735 – 1750Absent810–850 & 690–710Absent

Mechanistic Causality in Spectral Shifts: Comparing the target to Alternative A , the carboxylic acid exhibits a massive, broad O-H stretching band due to intense intermolecular hydrogen bonding . This hydrogen bonding weakens the C=O double bond, shifting the carbonyl stretch down to ~1700–1710 cm⁻¹. Comparing the target to Alternative B , the absence of the bromine atom changes the ring from 1,2,3-trisubstituted to 1,3-disubstituted (meta-substituted). This fundamentally alters the ring's molecular motion, shifting the OOP bending bands to 690–710 cm⁻¹ and 810–850 cm⁻¹ .

Mechanistic Diagnostic Workflow

To streamline in-process control (IPC) during manufacturing, I have mapped the logical decision tree for identifying the target compound against its alternatives using primary IR markers.

IR_Workflow N1 Sample Analysis (Phenylacetate Derivative) N2 Analyze Carbonyl (C=O) Region N1->N2 N3 ~1740 cm⁻¹ (No broad O-H) Ester Confirmed N2->N3 Esterification Complete N4 ~1710 cm⁻¹ + Broad O-H Carboxylic Acid Confirmed N2->N4 Incomplete Reaction N5 Analyze Aromatic OOP Bending N3->N5 N9 2-(2-bromo-3-methylphenyl) acetic acid N4->N9 N6 750-790 & 670-720 cm⁻¹ 1,2,3-Trisubstituted (Brominated) N5->N6 Bromination Complete N7 810-850 & 690-710 cm⁻¹ 1,3-Disubstituted (Unbrominated) N5->N7 Missing Bromine N8 Methyl 2-(2-bromo- 3-methylphenyl)acetate N6->N8 N10 Methyl 2-(3-methylphenyl) acetate N7->N10

Workflow for identifying Methyl 2-(2-bromo-3-methylphenyl)acetate via IR spectroscopy.

Standard Operating Procedure: ATR-FTIR Self-Validating Protocol

To ensure absolute trustworthiness in your spectral data, do not treat the FTIR spectrometer as a "black box." The following protocol integrates self-validating checkpoints to guarantee the integrity of the evanescent wave interaction with your sample.

Step 1: Crystal Preparation & Background Collection
  • Action: Clean the Diamond or ZnSe ATR crystal with HPLC-grade isopropanol using a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (32 scans at 4 cm⁻¹ resolution).

  • Causality: Isopropanol is chosen for its high volatility and lack of persistent IR-active residues. The background spectrum must be collected immediately prior to the sample to mathematically subtract ambient atmospheric water vapor (3500-4000 cm⁻¹) and CO₂ (2350 cm⁻¹), which can otherwise mask weak aromatic overtones.

  • Self-Validation Checkpoint: Inspect the background spectrum. The baseline between 2000–2200 cm⁻¹ must be completely flat. Any peaks here indicate organic contamination on the crystal, requiring immediate re-cleaning.

Step 2: Sample Application & Pressure Optimization
  • Action: Apply a small drop of the neat liquid sample onto the crystal. Ensure the entire active area of the crystal is covered.

  • Causality: Proper intimate contact between the sample and the crystal is required for the IR evanescent wave to penetrate the sample (typically 0.5 to 2 microns deep).

  • Self-Validation Checkpoint: Monitor the live preview. The maximum absorbance of the primary C=O peak (~1740 cm⁻¹) must fall between 0.4 and 0.8 Absorbance Units (AU). If the peak exceeds 1.0 AU and appears "flat-topped," the detector is saturated, which will distort the true peak position and invalidate quantitative comparisons.

Step 3: Spectral Acquisition & Data Processing
  • Action: Acquire the sample spectrum (32 scans). Apply an ATR correction algorithm via the spectrometer's software before comparing the data against standard transmission libraries.

  • Causality: ATR spectra exhibit a wavelength-dependent penetration depth; the IR beam penetrates deeper at lower frequencies. Consequently, lower frequency peaks (like the 750 cm⁻¹ OOP bend and the 600 cm⁻¹ C-Br stretch) will appear artificially more intense than higher frequency peaks (like the 3000 cm⁻¹ C-H stretch). ATR correction normalizes these intensities, ensuring accurate library matching.

Scientist's Field Insight: When monitoring the esterification of the acid precursor in real-time, do not solely rely on the disappearance of the broad O-H stretch to declare the reaction complete. Residual moisture in the reaction solvent can produce false positives by mimicking the acid's O-H band. Instead, track the shifting of the sharp C=O stretch from ~1710 cm⁻¹ to ~1740 cm⁻¹ as your primary, unambiguous kinetic marker.

References

  • IR Spectroscopy Tutorial: Esters. Organic Chemistry at CU Boulder. Retrieved from: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from:[Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax Organic Chemistry. Retrieved from: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Retrieved from: [Link]

Comparative

A Comparative Guide to Validating the Synthesis of Methyl 2-(2-bromo-3-methylphenyl)acetate via Elemental Analysis

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. The synthesis of novel intermediates, such as Methyl 2-(2-bromo-3-methylphenyl)acetate, a potential building block in complex molecular architectures, demands rigorous validation. This guide provides an in-depth examination of elemental analysis as a primary validation tool for this specific synthesis. Furthermore, it offers a comparative perspective against orthogonal analytical techniques, furnishing researchers with the insights needed to construct a robust and self-validating analytical workflow.

Part 1: Synthesis of Methyl 2-(2-bromo-3-methylphenyl)acetate

The synthesis of the target ester is efficiently achieved via a classic Fischer-Speier esterification. This acid-catalyzed reaction between the parent carboxylic acid and an alcohol (methanol, in this case) is a cornerstone of organic synthesis due to its reliability and operational simplicity.

Reaction Scheme:

2-(2-bromo-3-methylphenyl)acetic acid + Methanol --(H₂SO₄ catalyst)--> Methyl 2-(2-bromo-3-methylphenyl)acetate + Water

Causality in Experimental Design: The choice of concentrated sulfuric acid as a catalyst is deliberate. It protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing its electrophilicity. This activation is crucial for facilitating the nucleophilic attack by the weakly nucleophilic methanol, thereby driving the equilibrium towards the ester product. The use of excess methanol also serves to shift the equilibrium in favor of the product, according to Le Châtelier's principle.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-bromo-3-methylphenyl)acetic acid (5.0 g, 21.8 mmol).

  • Reagent Addition: Add 50 mL of methanol. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition of a strong acid to an alcohol is exothermic and requires caution.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol. Add 50 mL of deionized water to the residue. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of a saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst) and 50 mL of brine (to remove residual water). The bicarbonate wash must be performed carefully due to potential CO₂ evolution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, Methyl 2-(2-bromo-3-methylphenyl)acetate, typically as a clear or pale yellow oil.[1] Further purification can be achieved via column chromatography if necessary.

Part 2: Core Purity Validation via Elemental Analysis

Elemental analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (and oxygen, either directly or by difference) in a sample.[2][3] Its power lies in its ability to directly verify the empirical formula of a compound. For a novel, purified substance, a successful elemental analysis is a strong pillar of evidence for its composition.

Principle of Combustion Analysis

The most prevalent method for the elemental analysis of organic compounds is combustion analysis.[4][5] A precisely weighed sample is combusted in an oxygen-rich environment at high temperatures (typically ~1000°C). This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and measured by detectors (e.g., thermal conductivity detectors), allowing for the calculation of the original elemental percentages.[2][6]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Ensure the sample is meticulously purified and, critically, completely dry. Residual solvents or water will significantly skew the results. Weigh approximately 1-3 mg of the purified Methyl 2-(2-bromo-3-methylphenyl)acetate into a tin or silver capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.[7]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition and Calculation: The instrument's software records the detector signals and calculates the percentage of C, H, and N. The oxygen percentage is often determined by difference or via a separate pyrolysis analysis.[7]

Data Interpretation: Validating Methyl 2-(2-bromo-3-methylphenyl)acetate

The molecular formula for Methyl 2-(2-bromo-3-methylphenyl)acetate is C₁₀H₁₁BrO₂. The theoretical elemental composition is compared against the experimental data. A deviation of ±0.4% is widely accepted by scientific journals as confirmation of analytical purity.[8][9]

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)12.01110120.1149.4249.02 - 49.82
Hydrogen (H)1.0081111.0884.564.16 - 4.96
Oxygen (O)15.999231.99813.16(Determined by difference)
Bromine (Br)79.904179.90432.86(Not determined by CHN)
Total - - 243.12 100.00 -

Table 1: Theoretical vs. Expected Experimental Data for Elemental Analysis.

A result where the experimental %C and %H fall within the expected range provides strong, direct evidence that the synthesized compound has the correct empirical formula.

Part 3: A Comparative Guide to Alternative Validation Methods

While elemental analysis confirms the what and how much of elements, it does not reveal the connectivity or structure. Therefore, employing orthogonal methods that provide complementary information is essential for comprehensive validation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. They provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, allowing for an unambiguous determination of the molecular structure.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, which can confirm the molecular weight.[10] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, often serving as an alternative to elemental analysis for formula confirmation.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of a sample.[6] It separates the target compound from impurities, and the area of the main peak relative to the total peak area gives a quantitative measure of purity (e.g., 99.5%). It is particularly effective at detecting non-volatile impurities that may not be visible by other methods.

Comparative Overview of Validation Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
Elemental Analysis Elemental composition (%C, H, N, S, O)Confirms empirical formula; robust and well-established for purity assessment of a single component.[3]Provides no structural information; does not identify specific impurities; less sensitive to isomers.[7]
NMR Spectroscopy Molecular structure and connectivityUnambiguous structure determination; can detect and help identify structurally similar impurities.Less sensitive for quantitative purity assessment compared to HPLC; requires soluble samples.
Mass Spectrometry Molecular weight and fragmentation patternsConfirms molecular weight; HRMS can confirm molecular formula; highly sensitive.Isomeric compounds cannot be distinguished; ionization efficiency can vary, making quantification challenging.
HPLC Purity and presence of impuritiesHigh sensitivity and resolution for impurity profiling; excellent for quantitative purity assessment.[6][7]Requires method development; does not provide structural information on its own (unless coupled with MS).

Table 2: A comparative analysis of primary validation techniques.

Part 4: Visualization of the Integrated Validation Workflow

A robust validation strategy integrates multiple analytical techniques. The following diagrams illustrate the logical flow from synthesis to final validation.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase A 1. Fischer Esterification B 2. Aqueous Workup A->B C 3. Purification (Chromatography) B->C D Structural Elucidation (NMR, MS) C->D E Purity Assessment (HPLC) C->E F Formula Confirmation (Elemental Analysis) C->F G Validated Product: Methyl 2-(2-bromo-3-methylphenyl)acetate D->G E->G F->G

Caption: Integrated workflow from synthesis to multi-faceted validation.

G Start Analytical Goal Goal1 Confirm Empirical Formula? Start->Goal1  Yes Goal2 Determine Molecular Structure? Start->Goal2  Yes Goal3 Quantify Purity & Impurities? Start->Goal3  Yes Method1 Elemental Analysis (±0.4% agreement) Goal1->Method1 Method2 NMR Spectroscopy (¹H, ¹³C) Goal2->Method2 Method3 HPLC / LC-MS Goal3->Method3

Caption: Logical flow for selecting the appropriate validation method.

Conclusion

The validation of a newly synthesized compound like Methyl 2-(2-bromo-3-methylphenyl)acetate is a multi-faceted process. Elemental analysis serves as an indispensable tool, providing direct and robust confirmation of the compound's empirical formula and, by extension, a fundamental measure of its purity.[3][7] However, its inherent limitation—the lack of structural information—necessitates its use within a broader, integrated analytical strategy.

For drug development professionals and researchers, the gold standard is an orthogonal approach. Combining the definitive structural insights from NMR, the molecular weight confirmation from MS, and the precise purity profile from HPLC with the foundational formula validation from elemental analysis creates a self-validating system. This comprehensive characterization ensures the identity, structure, and purity of the target molecule, providing the trustworthy data essential for advancing scientific discovery.

References

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • LECO Corporation. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Excedr. What Is an Elemental Analyzer & How Does It Work?. Available from: [Link]

  • EOLSS. ELEMENTAL ANALYSIS. Available from: [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. Available from: [Link]

  • PubChem. 2-(2-Bromo-3-methylphenyl)acetic acid. Available from: [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • C&EN. Chemists Debate the Value of Elemental Analysis. Available from: [Link]

  • ChemRxiv. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(2-bromo-3-methylphenyl)acetate

The following technical guide details the safety, operational, and disposal protocols for Methyl 2-(2-bromo-3-methylphenyl)acetate . Notice of Safety Classification: As a specific research intermediate (CAS: 512786-36-6)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational, and disposal protocols for Methyl 2-(2-bromo-3-methylphenyl)acetate .

Notice of Safety Classification: As a specific research intermediate (CAS: 512786-36-6), comprehensive toxicological data is limited. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., Methyl 2-(2-bromophenyl)acetate). This compound must be treated as a High-Potency Irritant and handled with Universal Precautions for halogenated aromatic esters.

Part 1: Risk Assessment & Hazard Identification

Core Hazard Profile: Unlike alpha-bromo esters (which are potent lachrymators), this compound is an aryl bromide . The bromine is attached to the aromatic ring, reducing volatility-induced acute toxicity but maintaining significant contact hazards.

Hazard ClassClassification (GHS Estimate)H-StatementOperational Implication
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.Double-gloving is mandatory.
Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.[1][2][3]Chemical splash goggles required; safety glasses insufficient.
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.[1][2][4][5]Zero-tolerance for open-bench handling; use Fume Hood.
Sensitization Skin Sens. 1H317 : May cause allergic skin reaction.[2]Dedicated lab coats; immediate wash-down on contact.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer of protection is a critical failure point in chemical handling.

Body ZonePrimary BarrierSecondary/Contingency BarrierTechnical Rationale
Respiratory Fume Hood (Face velocity > 100 fpm)N95/P100 Respirator (if hood failure occurs)Prevents inhalation of aerosols during transfer.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch)Goggles seal against vapors; shield protects neck/face from splashes.
Dermal (Hand) Nitrile Gloves (0.11 mm min thickness)Second Pair: Nitrile or Neoprene (Long cuff)Halogenated esters can permeate standard nitrile; double layers increase breakthrough time.
Body Lab Coat (Cotton/Flame Resistant)Chemical Apron (Rubber/PVC)Required during bulk transfer (>50g) to prevent saturation of clothing.

Part 3: Operational Handling Protocol

Objective: Transfer and react the compound without exposing the operator or degrading the sensitive ester moiety.

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is required.

  • Light: Amber glass vials to prevent photolytic debromination.

B. Step-by-Step Transfer Workflow
  • Causality: Cold esters attract moisture when opened in humid air, leading to hydrolysis (degradation to the carboxylic acid).

  • Protocol:

    • Remove container from fridge and place in a desiccator.

    • Allow to warm to room temperature (approx. 30 mins) before opening. This prevents condensation.

    • Purge the headspace with Nitrogen immediately after withdrawing the aliquot.

C. Experimental Workflow Visualization

HandlingProtocol cluster_safety Critical Control Points Start Cold Storage (2-8°C, Amber Vial) Equilibration Desiccator Warm-up (Prevent Condensation) Start->Equilibration 30 min Weighing Weighing inside Hood (Inert Atmosphere) Equilibration->Weighing Dry N2 Transfer Cannula/Syringe Transfer (Avoid Open Pouring) Weighing->Transfer Reaction Reaction Vessel (Solvent: DCM/THF) Transfer->Reaction Quench Quench/Workup (Neutralize Residuals) Reaction->Quench Completion

Figure 1: Safe handling workflow emphasizing moisture control and containment.

Part 4: Emergency & Spill Response

Self-Validating Response System: Do not guess the severity of a spill. Use the "Volume x Location" metric.

  • Minor Spill (< 10 mL in Hood):

    • Action: Cover with vermiculite or activated carbon pads.

    • Decontamination: Wipe surface with 10% sodium carbonate solution (hydrolyzes the ester), then water.

    • Validation: Surface pH check should be neutral (pH 7).

  • Major Spill (> 10 mL or Outside Hood):

    • Action: Evacuate the immediate area.

    • PPE Upgrade: Don Full-Face Respirator (OV/AG cartridges) before re-entry.

    • Containment: Dike with absorbent pillows to prevent drain entry.

Part 5: Disposal & Waste Management

Strict Segregation Rule: This compound contains Bromine . It must NOT be mixed with general organic waste if your facility incinerates waste, as it generates corrosive HBr gas.

Disposal Decision Tree

DisposalTree Waste Chemical Waste Generated CheckHalogen Is Halogen Content > 1%? Waste->CheckHalogen Aqueous Aqueous Wash Waste Waste->Aqueous Workup Phase HighHalogen Stream A: Halogenated Organics (Red Label) CheckHalogen->HighHalogen Yes (Contains Br) LowHalogen Stream B: General Organics (Clear Label) CheckHalogen->LowHalogen No CheckPH Check pH Aqueous->CheckPH Neutralize Neutralize to pH 6-8 CheckPH->Neutralize Acidic/Basic Drain Drain Disposal (If permitted) Neutralize->Drain Only if non-toxic Drum Aqueous Waste Drum Neutralize->Drum Standard

Figure 2: Segregation logic for halogenated waste streams to prevent incinerator damage.

Disposal Protocol:

  • Primary Stream: Collect all mother liquors and contaminated solvents in "Halogenated Organic Waste" containers.

  • Labeling: Clearly mark tags with "Contains Aryl Bromide" to alert waste handlers.

  • Solid Waste: Contaminated gloves and drying agents (MgSO4) go into "Hazardous Solid Waste" bins, sealed in double polyethylene bags.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-(2-bromophenyl)acetate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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